Sib 1893
描述
a selective mGluR5 antagonist; structure in first source
Structure
3D Structure
属性
IUPAC Name |
2-methyl-6-[(E)-2-phenylethenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-12-6-5-9-14(15-12)11-10-13-7-3-2-4-8-13/h2-11H,1H3/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISOFUCTXZKSOQ-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017353 | |
| Record name | [E]-2-Methyl-6-[2-phenylethenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7370-21-0, 6266-99-5 | |
| Record name | SIB 1893 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007370210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002607995 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36665 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [E]-2-Methyl-6-[2-phenylethenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SIB 1893 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SIB-1893 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X2F5X24UK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Multifaceted Mechanism of Action of SIB-1893: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SIB-1893, identified as (E)-2-methyl-6-(2-phenylethenyl)pyridine, is a potent and selective non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). Its mechanism of action, however, extends beyond simple mGluR5 antagonism, encompassing modulatory effects on other key players in glutamatergic neurotransmission. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the pharmacological effects of SIB-1893, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of neuropharmacology and the development of novel therapeutics targeting glutamatergic systems.
Primary Mechanism of Action: Non-Competitive Antagonism of mGluR5
SIB-1893 functions as a selective negative allosteric modulator of mGluR5. Unlike competitive antagonists that bind to the glutamate binding site, SIB-1893 binds to an allosteric site on the receptor, inducing a conformational change that prevents receptor activation by glutamate. This non-competitive antagonism has been demonstrated through various in vitro and in vivo studies.
Inhibition of mGluR5-Mediated Intracellular Signaling
Activation of mGluR5, a Gq-coupled receptor, typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i) from the endoplasmic reticulum. SIB-1893 effectively blocks these downstream signaling events.
Quantitative analysis has demonstrated the potency of SIB-1893 in inhibiting mGluR5-mediated responses. In cell lines expressing human mGluR5 (hmGluR5), SIB-1893 inhibits glutamate-induced increases in intracellular calcium with high potency.[1] Similarly, in rat neonatal brain slices, SIB-1893 has been shown to inhibit the accumulation of inositol phosphates evoked by the mGluR5 agonist (S)-3,5-dihydroxyphenylglycine (DHPG) in brain regions with high mGluR5 expression, such as the hippocampus and striatum.[1]
Quantitative Data on mGluR5 Antagonism
The following table summarizes the key quantitative data for SIB-1893's activity at mGluR5.
| Parameter | Value | Cell/Tissue Type | Assay | Reference |
| IC50 | 0.29 µM | hmGluR5a-expressing cells | Glutamate-induced [Ca2+]i increase | [1] |
| IC50 | > 100 µM | hmGluR1b-expressing cells | Glutamate-induced [Ca2+]i increase | [1] |
| Inhibition | 60-80% | Rat neonatal brain slices (hippocampus and striatum) | DHPG-evoked inositol phosphate accumulation | [1] |
Secondary Pharmacological Activities
Beyond its primary action at mGluR5, SIB-1893 exhibits other significant pharmacological activities that contribute to its overall profile, particularly its neuroprotective effects.
Positive Allosteric Modulation of mGluR4
SIB-1893 has been identified as a positive allosteric modulator (PAM) of the human metabotropic glutamate receptor 4 (hmGluR4).[2][3] As a PAM, SIB-1893 enhances the potency and/or efficacy of the endogenous ligand glutamate at mGluR4. This receptor is a member of the Group III mGluRs, which are negatively coupled to adenylyl cyclase and are predominantly located presynaptically, where they inhibit neurotransmitter release. The positive modulation of mGluR4 by SIB-1893 may contribute to its neuroprotective effects by reducing excessive glutamate release.[2]
Non-Competitive Antagonism of NMDA Receptors
Several studies have demonstrated that SIB-1893 can act as a non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors.[4][5] This action is significant as excessive activation of NMDA receptors is a key mechanism of excitotoxicity and neuronal death. The neuroprotective effects of SIB-1893 in models of glutamate-mediated neurotoxicity are likely, at least in part, attributable to this NMDA receptor antagonism.[5]
Quantitative Data on Secondary Activities
| Target | Activity | Effect | Concentration | Reference |
| hmGluR4 | Positive Allosteric Modulator | Potentiates L-AP4-induced [35S]GTPγS binding | 100 µM | [2] |
| NMDA Receptor | Non-competitive Antagonist | Reduces NMDA-evoked whole-cell currents | 20-200 µM | [4][5] |
| NMDA Receptor | Non-competitive Antagonist | Decreases the duration of NMDA channel opening | 20-200 µM | [4][5] |
Detailed Experimental Protocols
Measurement of Intracellular Calcium ([Ca2+]i)
This protocol is based on the methodology used to determine the IC50 of SIB-1893 at mGluR5.[1]
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing hmGluR5a are cultured in appropriate media.
-
Fluorescent Dye Loading: Cells are plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.
-
Compound Application: SIB-1893 at various concentrations is pre-incubated with the cells.
-
Agonist Stimulation: Glutamate is added to stimulate the mGluR5 receptors.
-
Fluorescence Detection: Changes in intracellular calcium are measured using a fluorescence plate reader.
-
Data Analysis: The IC50 value is calculated by fitting the concentration-response curve to a sigmoidal dose-response equation.
Phosphoinositide (PI) Hydrolysis Assay
This protocol is adapted from studies investigating the effect of SIB-1893 on mGluR5-mediated PI hydrolysis.[4]
-
Cell Culture and Labeling: Cultured rat cortical cells are incubated with myo-[3H]inositol to label the cellular phosphoinositide pools.
-
Pre-incubation: Cells are pre-incubated with LiCl (to inhibit inositol monophosphatase) and varying concentrations of SIB-1893.
-
Agonist Stimulation: The specific mGluR5 agonist, (RS)-2-chloro-5-hydroxyphenylglycine (CHPG), is added to stimulate PI hydrolysis.
-
Extraction of Inositol Phosphates: The reaction is terminated, and the cells are lysed. The aqueous phase containing the inositol phosphates is separated.
-
Quantification: The amount of [3H]inositol phosphates is determined by scintillation counting.
-
Data Analysis: The inhibitory effect of SIB-1893 is expressed as a percentage of the agonist-induced response.
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the method used to assess the effect of SIB-1893 on NMDA receptor currents.[5]
-
Cell Preparation: Cultured rat cortical neurons are used for recording.
-
Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. The cell is held at a negative membrane potential (e.g., -60 mV).
-
Drug Application: A baseline NMDA-evoked current is established by applying NMDA. SIB-1893 is then co-applied with NMDA.
-
Data Acquisition: The whole-cell currents are recorded and digitized.
-
Data Analysis: The peak and steady-state NMDA-evoked currents in the presence and absence of SIB-1893 are compared to determine the extent of inhibition.
Visualizing the Mechanisms of Action
Signaling Pathway of mGluR5 and Inhibition by SIB-1893
Caption: SIB-1893 non-competitively inhibits mGluR5 signaling.
Experimental Workflow for [Ca2+]i Measurement
Caption: Workflow for intracellular calcium measurement.
Logical Relationship of SIB-1893's Neuroprotective Actions
Caption: Multifaceted neuroprotective mechanism of SIB-1893.
Conclusion
The mechanism of action of SIB-1893 is complex, extending beyond its well-characterized role as a selective non-competitive antagonist of mGluR5. Its ability to also act as a positive allosteric modulator of mGluR4 and a non-competitive antagonist of NMDA receptors provides a more complete picture of its pharmacological profile and offers a rationale for its observed neuroprotective effects. This technical guide has provided a detailed overview of these mechanisms, supported by quantitative data and experimental methodologies, to aid researchers in their exploration of this and similar compounds. A thorough understanding of such multifaceted pharmacological actions is crucial for the rational design and development of novel therapeutics for neurological and psychiatric disorders.
References
- 1. SIB-1757 and SIB-1893: selective, noncompetitive antagonists of metabotropic glutamate receptor type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Whole Cell Patch Clamp Protocol [protocols.io]
- 3. Characterization of the exocytotic release of glutamate from guinea-pig cerebral cortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. targetmol.cn [targetmol.cn]
- 5. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
SIB-1893: A Technical Guide to a Selective mGluR5 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SIB-1893, a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5). This document details its pharmacological profile, key experimental protocols for its evaluation, and its known signaling pathways.
Core Pharmacological Data
SIB-1893 is a potent and selective antagonist of the human mGluR5 receptor. Its primary mechanism of action is through non-competitive inhibition. The following tables summarize the quantitative data available for SIB-1893.
| Receptor Target | Assay Type | Value | Species | Reference |
| hmGluR5a | Intracellular Ca²⁺ response (inhibition of glutamate-induced) | IC₅₀: 0.29 µM | Human | [1] |
| hmGluR1b | Intracellular Ca²⁺ response (inhibition of glutamate-induced) | IC₅₀: >100 µM | Human | [1] |
| hmGluR2, hmGluR6, hmGluR7, hmGluR8 | Agonist and antagonist activity | Little to no activity | Human | [1] |
| AMPA, Kainate, NMDA Receptors | Agonist and antagonist activity | Little to no activity | Not Specified | [1] |
Table 1: In Vitro Selectivity and Potency of SIB-1893
| Off-Target | Assay Type | Effect | Concentration | Species | Reference |
| NMDA Receptor | Whole-cell voltage clamp | Inhibition of NMDA-evoked current (non-competitive) | 20 µM & 200 µM | Rat | [2] |
| hmGluR4 | [³⁵S]GTPγS binding & cAMP formation | Positive Allosteric Modulator | >10 µM | Human |
Table 2: Off-Target Activity of SIB-1893
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway of mGluR5 and workflows for key experimental procedures used to characterize SIB-1893.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol is designed to assess the antagonist activity of SIB-1893 at the mGluR5 receptor by measuring changes in intracellular calcium concentration.
Materials:
-
Cell line expressing hmGluR5a (e.g., CHO or HEK293 cells)
-
Culture medium (e.g., DMEM/F12)
-
Calcium-sensitive fluorescent dye (e.g., Indo-1 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
SIB-1893
-
mGluR5 agonist (e.g., L-Glutamate or DHPG)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer
Methodology:
-
Cell Plating: Seed the hmGluR5a-expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution of Indo-1 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Cell Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.
-
Compound Addition:
-
Prepare serial dilutions of SIB-1893 in assay buffer.
-
Add the SIB-1893 dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Prepare the mGluR5 agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Place the plate in the fluorescence reader.
-
Initiate fluorescence reading to establish a baseline.
-
Inject the agonist into the wells and continue to record the fluorescence signal for a specified period.
-
-
Data Analysis:
-
Calculate the change in fluorescence (or fluorescence ratio for ratiometric dyes like Indo-1) in response to the agonist.
-
Plot the percentage inhibition of the agonist response against the concentration of SIB-1893.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Phosphoinositide (PI) Hydrolysis Assay
This assay measures the accumulation of inositol phosphates (IPs), a downstream product of mGluR5 activation, to quantify the antagonist effect of SIB-1893.
Materials:
-
Cultured cells expressing mGluR5 (e.g., primary cortical neurons or a stable cell line)
-
Inositol-free medium
-
[³H]-myo-inositol
-
Assay medium containing LiCl
-
SIB-1893
-
mGluR5 agonist (e.g., DHPG)
-
Perchloric acid
-
Dowex AG1-X8 resin
-
Scintillation cocktail and counter
Methodology:
-
Cell Labeling: Incubate the cells in inositol-free medium containing [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Pre-incubation:
-
Wash the cells to remove unincorporated [³H]-myo-inositol.
-
Pre-incubate the cells in assay medium containing LiCl (to inhibit inositol monophosphatase) for 15-30 minutes.
-
-
Compound Treatment: Add varying concentrations of SIB-1893 to the cells and incubate for 30 minutes.
-
Agonist Stimulation: Add the mGluR5 agonist and incubate for an additional 30-60 minutes.
-
Extraction of IPs:
-
Terminate the reaction by adding ice-cold perchloric acid.
-
Neutralize the extracts.
-
-
Separation of IPs:
-
Apply the extracts to columns containing Dowex AG1-X8 resin.
-
Wash the columns to remove free inositol.
-
Elute the total inositol phosphates with a high-salt buffer.
-
-
Quantification:
-
Add the eluate to a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the data to a control group (agonist alone).
-
Plot the percentage inhibition of IP accumulation against the concentration of SIB-1893 to determine the IC₅₀.
-
Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Activity
This protocol is used to investigate the off-target effects of SIB-1893 on NMDA receptor-mediated currents.[2]
Materials:
-
Primary cultured neurons (e.g., rat cortical neurons)
-
External recording solution (Mg²⁺-free)
-
Internal pipette solution
-
NMDA
-
SIB-1893
-
Patch-clamp rig with amplifier and data acquisition system
Methodology:
-
Cell Preparation: Use cultured neurons at 7-10 days in vitro.
-
Recording Setup:
-
Transfer a coverslip with neurons to the recording chamber and perfuse with Mg²⁺-free external solution.
-
Pull borosilicate glass pipettes to a resistance of 4-6 MΩ and fill with internal solution.
-
-
Whole-Cell Recording:
-
Establish a gigaohm seal on a neuron.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
NMDA Current Elicitation:
-
Apply a brief pulse of NMDA (e.g., 50 µM) to elicit an inward current.
-
Record the peak and steady-state components of the current.
-
-
SIB-1893 Application:
-
Perfuse the chamber with the external solution containing SIB-1893 (e.g., 20 µM or 200 µM) for at least 30 seconds.
-
Apply NMDA again in the presence of SIB-1893 and record the current.
-
-
Data Analysis:
-
Measure the peak and steady-state amplitudes of the NMDA-evoked currents before and after the application of SIB-1893.
-
Calculate the percentage inhibition of the current by SIB-1893.
-
For single-channel recordings in an outside-out patch configuration, analyze changes in channel open probability and mean open time.
-
In Vivo Neuroprotection Assay in a Model of Excitotoxicity
This protocol assesses the neuroprotective potential of SIB-1893 in an in vivo model of glutamate-induced neuronal death.
Materials:
-
Adult rodents (e.g., rats)
-
Stereotaxic apparatus
-
Excitotoxin (e.g., NMDA or glutamate)
-
SIB-1893
-
Vehicle for drug administration
-
Anesthetic
-
Histology equipment and reagents (e.g., for Nissl staining)
Methodology:
-
Animal Surgery:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Perform a craniotomy over the brain region of interest (e.g., striatum or hippocampus).
-
-
Drug Administration:
-
Administer SIB-1893 or vehicle via a systemic route (e.g., intraperitoneal injection) at a predetermined time before the excitotoxin injection.
-
-
Excitotoxin Injection:
-
Slowly infuse the excitotoxin into the target brain region using a microsyringe.
-
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesics.
-
Histological Analysis:
-
After a survival period (e.g., 7 days), perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Remove the brains, post-fix, and cryoprotect them.
-
Cut coronal sections through the lesion site.
-
Perform Nissl staining to visualize surviving neurons.
-
-
Data Analysis:
-
Quantify the lesion volume or the number of surviving neurons in the target region using image analysis software.
-
Compare the extent of neurodegeneration between the SIB-1893-treated and vehicle-treated groups.
-
Anticonvulsant Activity in the Amygdala-Kindled Rat Model
This protocol evaluates the anticonvulsant efficacy of SIB-1893 in a chronic model of temporal lobe epilepsy.
Materials:
-
Adult rats
-
Stereotaxic apparatus
-
Bipolar stimulating and recording electrodes
-
Constant current stimulator
-
EEG recording system
-
SIB-1893
-
Vehicle for drug administration
Methodology:
-
Electrode Implantation:
-
Anesthetize the rats and stereotaxically implant a bipolar electrode into the basolateral amygdala.
-
-
Kindling Procedure:
-
After a recovery period, determine the afterdischarge threshold (ADT) for each animal.
-
Deliver a daily electrical stimulation at the ADT until the animals exhibit consistent stage 5 seizures (fully kindled). Seizure severity is rated according to Racine's scale.
-
-
Drug Testing:
-
Once fully kindled, administer SIB-1893 or vehicle (e.g., i.p.) at various doses.
-
After a predetermined pretreatment time, deliver the kindling stimulation.
-
-
Behavioral and Electrophysiological Assessment:
-
Record and score the seizure severity.
-
Measure the afterdischarge duration from the EEG recordings.
-
-
Data Analysis:
-
Compare the seizure severity scores and afterdischarge durations between the drug-treated and vehicle-treated conditions.
-
Determine the effective dose (ED₅₀) of SIB-1893 for reducing seizure parameters.
-
References
The Role of Sib 1893 as a Positive Allosteric Modulator of Metabotropic Glutamate Receptor 4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Sib 1893 as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). It consolidates quantitative data from key experimental findings, details the methodologies used for its characterization, and illustrates the underlying signaling pathways and experimental workflows.
Introduction to mGluR4 and Allosteric Modulation
Metabotropic glutamate receptor 4 (mGluR4) is a member of the Group III metabotropic glutamate receptors, which are Class C G-protein coupled receptors (GPCRs).[1] These receptors play a crucial neuromodulatory role in the central nervous system, primarily through the inhibition of adenylyl cyclase upon activation.[2] mGluR4 is predominantly located presynaptically, where it regulates the release of neurotransmitters like glutamate and GABA.[1] Due to its involvement in modulating synaptic transmission, mGluR4 has emerged as a promising therapeutic target for neurological and psychiatric disorders, including Parkinson's disease.[1][3]
Positive allosteric modulators are compounds that bind to a site on the receptor distinct from the orthosteric agonist binding site.[1] While having little to no intrinsic agonist activity themselves, PAMs can enhance the affinity and/or efficacy of an endogenous or exogenous orthosteric agonist.[1] This mechanism offers a more nuanced approach to modulating receptor function compared to direct agonists, potentially leading to improved therapeutic profiles with fewer side effects. This compound, initially identified as a selective antagonist for mGluR5, has also been characterized as a positive allosteric modulator of mGluR4.[4][5][6]
Quantitative Analysis of this compound's Modulatory Effects on mGluR4
The positive allosteric modulatory effects of this compound on human mGluR4 (hmGluR4) have been quantified in several key in vitro assays. The following tables summarize the significant findings, demonstrating how this compound enhances the function of the orthosteric agonist L-2-amino-4-phosphonobutyrate (L-AP4).
Table 1: Effect of this compound on L-AP4 Potency and Efficacy in [³⁵S]GTPγS Binding Assays
| Agonist | This compound Concentration | Fold-Shift in L-AP4 Potency | Maximal Response (% of L-AP4 alone) | Reference |
| L-AP4 | 100 µM | 3.2 | ~156% | [4] |
Data presented are derived from studies on hmGluR4-expressing cell membranes. The potentiation by this compound was completely blocked by the competitive mGluR4 antagonist CPPG, indicating the effect is dependent on receptor activation.[4]
Table 2: Effect of this compound on L-AP4 Affinity in [³H]L-AP4 Binding Assays
| This compound Concentration | Effect on KD of [³H]L-AP4 | Effect on Bmax | Reference |
| 100 µM | Two-fold decrease | No change | [4] |
This demonstrates that this compound increases the binding affinity of the orthosteric agonist L-AP4 for hmGluR4 without altering the total number of binding sites.[4]
Table 3: Agonist Activity of this compound in cAMP Assays
| Compound | EC₅₀ | Efficacy (% of L-AP4 response) | Reference |
| This compound | 26.4 µM | ~50% | [4] |
In whole-cell cAMP assays, this compound exhibited modest direct agonist activity, an effect not observed in [³⁵S]GTPγS binding assays with washed membranes. This agonist activity in the cell-based assay is suggested to be due to the presence of media-derived glutamate, which is then potentiated by this compound.[4]
Experimental Protocols
The characterization of this compound as an mGluR4 PAM relies on specific and detailed experimental methodologies. The following sections outline the core protocols employed in the cited research.
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G-proteins coupled to the receptor of interest.
-
Cell Culture and Membrane Preparation: Baby Hamster Kidney (BHK) cells stably expressing human mGluR4 (hmGluR4) are cultured and harvested. Cell membranes are prepared through homogenization and centrifugation, followed by a water wash to remove endogenous glutamate.[4]
-
Assay Buffer: The assay is typically performed in a buffer containing HEPES, NaCl, and MgCl₂.
-
Incubation: Membranes are incubated with GDP, the orthosteric agonist (e.g., L-AP4), the test compound (this compound), and [³⁵S]GTPγS.
-
Termination and Detection: The binding reaction is terminated by rapid filtration through glass fiber filters. The amount of bound [³⁵S]GTPγS is then quantified by liquid scintillation counting.
-
Data Analysis: Data are analyzed to determine the EC₅₀ and maximal effect (Emax) of the agonist in the presence and absence of the modulator.
cAMP Formation Assay
This assay measures the functional consequence of mGluR4 activation, which is the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels.
-
Cell Culture: Intact BHK cells expressing hmGluR4 are used.[4]
-
Assay Conditions: Cells are typically pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation. Adenylyl cyclase is then stimulated with forskolin.
-
Treatment: Cells are treated with the orthosteric agonist (L-AP4) and/or the allosteric modulator (this compound).
-
cAMP Measurement: The intracellular cAMP levels are measured using commercially available kits, often based on competitive binding immunoassays (e.g., ELISA or HTRF).
-
Data Analysis: The ability of the agonist and modulator to inhibit forskolin-stimulated cAMP production is quantified.
[³H]L-AP4 Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled orthosteric agonist to the receptor.
-
Membrane Preparation: As described for the [³⁵S]GTPγS binding assay.[4]
-
Incubation: Membranes are incubated with a fixed concentration of the radioligand ([³H]L-AP4) and varying concentrations of a competing unlabeled ligand (cold L-AP4) in the presence or absence of this compound.[4]
-
Separation and Detection: Bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is measured by scintillation counting.
-
Data Analysis: The data are used to determine the dissociation constant (KD) and the maximum number of binding sites (Bmax) through saturation or competition binding analysis.
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the signaling cascade of mGluR4 and the mechanism of positive allosteric modulation by this compound.
Caption: Canonical mGluR4 signaling pathway.
The primary signaling mechanism for mGluR4 involves coupling to Gi/o proteins.[5] Upon activation by an agonist like glutamate or L-AP4, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[7] This cascade ultimately modulates downstream cellular responses, such as a reduction in presynaptic neurotransmitter release.[7] Some evidence also suggests a non-canonical pathway involving phospholipase C (PLC) and protein kinase C (PKC).[7]
References
- 1. What are mGluR4 modulators and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulation of the human metabotropic glutamate receptor 4 (hmGluR4) by SIB-1893 and MPEP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SIB-1757 and SIB-1893: selective, noncompetitive antagonists of metabotropic glutamate receptor type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new signalling pathway for parallel fibre presynaptic type 4 metabotropic glutamate receptors (mGluR4) in the rat cerebellar cortex - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SIB-1893: A Multi-Target Modulator of Glutamate Receptors
Authored For: Researchers, Scientists, and Drug Development Professionals December 14, 2025
Abstract
SIB-1893, known chemically as (E)-2-methyl-6-styryl-pyridine, is a synthetic organic compound that has garnered significant interest in neuroscience research due to its complex pharmacological profile. Initially identified as a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), subsequent studies have revealed its activity at other key glutamate receptors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted pharmacology of SIB-1893. It details its mechanisms of action as an mGluR5 negative allosteric modulator, an mGluR4 positive allosteric modulator, and a non-competitive NMDA receptor antagonist. Detailed protocols for key in vitro assays are provided, and its principal signaling pathways are visualized to facilitate a deeper understanding of its utility as a research tool in the study of glutamatergic neurotransmission and associated pathologies.
Chemical Structure and Physicochemical Properties
SIB-1893 is a pyridine derivative characterized by a styryl substituent. Its specific stereochemistry, (E), is crucial for its primary activity.
-
Compound Name: SIB-1893
-
Systematic Name: (E)-2-Methyl-6-(2-phenylethenyl)pyridine[1]
-
Synonyms: (E)-2-methyl-6-styryl-pyridine, SIB1893[2]
-
CAS Number: 7370-21-0[1]
-
SMILES: Cc1cccc(\C=C\c2ccccc2)n1[3]
Table 1: Physicochemical Properties of SIB-1893
| Property | Value | Source |
| Molecular Weight | 195.26 g/mol | [1][3][4] |
| Appearance | Yellow solid | [1] |
| Purity | >99% (HPLC) | [1] |
| Melting Point | 43.4 °C | [1] |
| Solubility | Insoluble in water; Soluble in DMSO (18 mg/mL) | [1][3] |
| Storage Temperature | 2 to 8 °C, desiccated | [1][3] |
| Hydrogen Bond Acceptors | 1 | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Rotatable Bonds | 2 | [5] |
Pharmacological Properties and Quantitative Data
SIB-1893 exhibits a complex pharmacological profile, acting as a modulator at multiple glutamate receptors. Its primary and most potent activity is as a non-competitive antagonist of mGluR5. However, it also functions as a positive allosteric modulator (PAM) of mGluR4 and a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.
Table 2: Quantitative Pharmacological Data for SIB-1893
| Target | Action | Assay Type | Species / Cell Line | Value (IC₅₀ / K_D Effect) | Reference(s) |
| hmGluR5a | Non-competitive Antagonist | Intracellular Ca²⁺ Response | Human (L38-20 cells) | IC₅₀ = 0.29 µM | [1] |
| hmGluR1b | Non-competitive Antagonist | Intracellular Ca²⁺ Response | Human (L38-20 cells) | IC₅₀ > 100 µM (>340-fold selectivity) | [1] |
| hmGluR5a | Non-competitive Antagonist | Quisqualate-induced IP Accumulation | Human (L38-20 cells) | IC₅₀ = 2.3 µM | [1] |
| hmGluR4 | Positive Allosteric Modulator | [³H]L-AP4 Binding | Human (BHK cells) | 2.0-fold decrease in K_D at 100 µM | [6] |
| hmGluR4 | Positive Allosteric Modulator | [³⁵S]GTPγS Binding (L-AP4 response) | Human (BHK cells) | 3.2-fold left-shift in L-AP4 EC₅₀ | [6] |
| NMDA Receptor | Non-competitive Antagonist | Whole-Cell Voltage Clamp | Rat (Cortical Neurons) | 20 µM reduces peak current to 55.9% | [7] |
| NMDA Receptor | Non-competitive Antagonist | Whole-Cell Voltage Clamp | Rat (Cortical Neurons) | 200 µM reduces peak current to 36.6% | [7] |
| NMDA Receptor | Non-competitive Antagonist | Outside-Out Patch Clamp | Rat (Cortical Neurons) | 200 µM reduces channel open time to 47.4% | [7] |
Signaling Pathways and Mechanisms of Action
The diverse activities of SIB-1893 translate into distinct effects on intracellular signaling cascades.
mGluR5 Negative Allosteric Modulation
As a non-competitive antagonist (or negative allosteric modulator), SIB-1893 binds to an allosteric site on the mGluR5 receptor, distinct from the glutamate binding site. This prevents the conformational change necessary for G-protein activation, thereby inhibiting the canonical Gq/11 signaling pathway. This leads to a reduction in phospholipase C (PLC) activity, subsequent decreases in inositol trisphosphate (IP₃) and diacylglycerol (DAG) production, and ultimately attenuated intracellular calcium mobilization. A key downstream effect is the reduction of presynaptic glutamate release.[2]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Noncompetitive metabotropic glutamate5 receptor antagonist (E)-2-methyl-6-styryl-pyridine (SIB1893) depresses glutamate release through inhibition of voltage-dependent Ca2+ entry in rat cerebrocortical nerve terminals (synaptosomes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SIB 1893 99 , solid 7370-21-0 [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GPCRdb [gpcrdb.org]
- 6. Positive allosteric modulation of the human metabotropic glutamate receptor 4 (hmGluR4) by SIB-1893 and MPEP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Initial Characterization of Sib 1893: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery and initial characterization of Sib 1893, also known as (E)-2-methyl-6-(2-phenylethenyl)pyridine. This compound is a selective and noncompetitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This guide details the pharmacological properties of this compound, including its potency and mechanism of action, as well as its effects on key signaling pathways. Detailed experimental protocols for the key assays used in its initial characterization are provided to enable replication and further investigation. Furthermore, this guide includes visualizations of the relevant signaling cascades and experimental workflows to facilitate a deeper understanding of the scientific data.
Introduction
Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability throughout the central nervous system. Among the eight subtypes, mGluR5 has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders. The discovery of selective antagonists for this receptor has been a key step in understanding its physiological and pathophysiological roles.
This compound was identified through high-throughput screening as a potent and selective noncompetitive antagonist of mGluR5. Its discovery has provided a valuable pharmacological tool for elucidating the function of mGluR5 and has paved the way for the development of novel therapeutics. This guide summarizes the initial characterization of this compound, presenting its pharmacological data, the experimental methods used for its evaluation, and the signaling pathways it modulates.
Data Presentation
The following tables summarize the key quantitative data from the initial characterization of this compound.
Table 1: In Vitro Potency of this compound at mGluR5
| Assay Type | Receptor | Species | IC50 (µM) | Mechanism of Action |
| Glutamate-induced Ca2+ mobilization | hmGluR5a | Human | 0.29 | Noncompetitive |
| (S)-3,5-DHPG-evoked inositol phosphate accumulation | mGluR5 | Rat | ~0.3 | Noncompetitive |
Data compiled from multiple sources.
Table 2: Off-Target Activity of this compound
| Target | Activity | Species | Concentration (µM) | Effect |
| NMDA Receptor | Noncompetitive Antagonist | Rat | 20 | Reduction of peak NMDA current to 55.9% of control |
| NMDA Receptor | Noncompetitive Antagonist | Rat | 200 | Reduction of peak NMDA current to 36.6% of control |
| hmGluR4 | Positive Allosteric Modulator | Human | 100 | Two-fold decrease in KD of [3H]L-AP4 binding |
Data compiled from multiple sources.
Experimental Protocols
Measurement of Intracellular Calcium ([Ca2+]i) Mobilization
This protocol describes a fluorescence-based assay to measure changes in intracellular calcium concentration in response to mGluR5 activation and its inhibition by this compound.
Materials:
-
Cell line expressing human mGluR5a (e.g., HEK293 or CHO cells)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Glutamate or a specific mGluR5 agonist (e.g., (S)-3,5-DHPG)
-
This compound
-
96-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with automated liquid handling
Procedure:
-
Cell Plating: Seed the mGluR5a-expressing cells into 96-well microplates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and load the cells with the fluorescent calcium indicator dye according to the manufacturer's instructions. Typically, this involves incubation with the dye in assay buffer for 30-60 minutes at 37°C.
-
Compound Incubation: After dye loading, wash the cells with assay buffer. Add this compound at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation and Fluorescence Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Add a fixed concentration of glutamate or DHPG to stimulate the receptor and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the inhibitory effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the compound. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
Phosphoinositide (PI) Hydrolysis Assay
This protocol measures the accumulation of inositol phosphates, a downstream product of mGluR5 activation, to quantify receptor activity.
Materials:
-
Rat neonatal brain slices (hippocampus and striatum) or cultured rat cortical neurons
-
[3H]-myo-inositol
-
Agonist: (S)-3,5-dihydroxyphenylglycine (DHPG)
-
This compound
-
Lithium chloride (LiCl)
-
Dowex AG1-X8 resin
-
Scintillation fluid and counter
Procedure:
-
Labeling: Incubate the brain slices or neurons with [3H]-myo-inositol in a suitable buffer for several hours to allow for its incorporation into membrane phosphoinositides.
-
Pre-incubation: Wash the labeled tissue to remove unincorporated [3H]-myo-inositol. Pre-incubate the tissue with LiCl, which inhibits the breakdown of inositol monophosphates, thereby amplifying the signal.
-
Compound Treatment: Add this compound at various concentrations and incubate for a specific period.
-
Agonist Stimulation: Add DHPG to stimulate mGluR5 and incubate for an appropriate time (e.g., 60 minutes).
-
Extraction of Inositol Phosphates: Terminate the reaction by adding a suitable extraction solution (e.g., chloroform/methanol/HCl). Separate the aqueous and organic phases.
-
Chromatography: Apply the aqueous phase to a Dowex AG1-X8 column. Wash the column to remove free [3H]-myo-inositol. Elute the total [3H]-inositol phosphates with a high-molarity salt solution.
-
Quantification: Add the eluate to scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage inhibition of DHPG-stimulated PI hydrolysis by this compound at each concentration and determine the IC50 value.
Glutamate Release Assay from Synaptosomes
This protocol assesses the effect of this compound on neurotransmitter release from isolated nerve terminals.
Materials:
-
Rat cerebrocortical tissue
-
Sucrose solutions for density gradient centrifugation
-
HEPES-buffered saline
-
4-aminopyridine (4-AP) to depolarize the synaptosomes
-
This compound
-
Glutamate dehydrogenase and NADP+
-
Spectrofluorometer
Procedure:
-
Synaptosome Preparation: Isolate synaptosomes from rat cerebrocortical tissue using differential and density gradient centrifugation.
-
Pre-incubation: Pre-incubate the synaptosomes with this compound at various concentrations in a HEPES-buffered saline solution.
-
Glutamate Release Measurement: Add glutamate dehydrogenase and NADP+ to the synaptosome suspension. The release of glutamate will be enzymatically coupled to the reduction of NADP+ to NADPH, which can be monitored fluorometrically.
-
Depolarization: Stimulate glutamate release by adding 4-AP.
-
Fluorescence Monitoring: Measure the increase in NADPH fluorescence over time using a spectrofluorometer.
-
Data Analysis: Quantify the amount of glutamate released and determine the inhibitory effect of this compound on 4-AP-evoked glutamate release.
Mandatory Visualizations
Signaling Pathways
The Impact of Sib 1893 on Glutamate Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sib 1893, also known as (E)-2-methyl-6-(2-phenylethenyl)pyridine, is a potent and selective, non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). As a crucial modulator of glutamatergic signaling, this compound has been instrumental in elucidating the physiological and pathological roles of mGluR5. This technical guide provides an in-depth overview of the mechanism of action of this compound, its pharmacological profile, and its impact on glutamate neurotransmission. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in neuroscience and drug development.
Introduction to Glutamate Neurotransmission and mGluR5
Glutamate is the primary excitatory neurotransmitter in the vertebrate central nervous system, playing a fundamental role in synaptic plasticity, learning, and memory.[1] Its actions are mediated by a variety of ionotropic and metabotropic glutamate receptors (mGluRs). The mGluRs are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission.[2] mGluR5 is a Group I mGluR that is postsynaptically located and coupled to Gq/G11 proteins. Upon activation by glutamate, mGluR5 initiates the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC).
This compound: A Selective mGluR5 Negative Allosteric Modulator
This compound acts as a negative allosteric modulator (NAM) of mGluR5. This means it binds to a site on the receptor that is distinct from the glutamate binding site and, in doing so, reduces the affinity and/or efficacy of glutamate. Schild analysis has confirmed a noncompetitive mechanism of inhibition.[3]
Quantitative Pharmacological Profile
The following tables summarize the in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound at mGluR5
| Parameter | Receptor | Species | Cell Line | Value | Reference |
| IC50 | hmGluR5a | Human | - | 0.29 µM | [3] |
| IC50 | hmGluR1b | Human | - | >100 µM | [3] |
Table 2: In Vivo Effects of this compound
| Model | Species | Dosing | Effect | Reference |
| Body Temperature | Rat | 10, 20, 30 mg/kg (i.p.) | Dose-dependent hypothermia at 30 mg/kg | [4] |
| Pentetrazole-induced convulsions | Mouse | 0.25 - 10 mg/kg | No effect | [5] |
| Maximal electroshock | Mouse | 10, 20 mg/kg | No effect on anticonvulsant activity of other drugs | [5] |
Impact on Glutamatergic Signaling Pathways
The primary impact of this compound on glutamate neurotransmission is the attenuation of mGluR5-mediated signaling. This has several downstream consequences.
Inhibition of Intracellular Calcium Mobilization
By antagonizing mGluR5, this compound effectively blocks the glutamate-induced increase in intracellular calcium concentration ([Ca2+]i).[3] This has been demonstrated in cultured rat cortical neurons where this compound largely inhibits (S)-3,5-dihydroxyphenylglycine (DHPG)-evoked [Ca2+]i signals.[3]
Reduction of Inositol Phosphate Accumulation
Consistent with its mechanism of action, this compound inhibits the production of inositol phosphates, a downstream marker of mGluR5 activation. In rat neonatal brain slices, this compound inhibited DHPG-evoked inositol phosphate accumulation in the hippocampus and striatum by 60% to 80%.[3]
Modulation of Glutamate Release
Studies in rat cerebrocortical nerve terminals (synaptosomes) have shown that this compound can depress the evoked release of glutamate.[6] This effect is thought to be mediated by the inhibition of voltage-dependent Ca2+ entry through N- and P/Q-type channels, a process dependent on the modulation of PKC activity downstream of mGluR5.[6]
Off-Target and Unexpected Activities
While highly selective for mGluR5, some studies have reported other activities for this compound that are important to consider when interpreting experimental results.
NMDA Receptor Antagonism
At higher concentrations (20 or 200 µM), this compound has been shown to provide neuroprotection against NMDA- and glutamate-mediated neurodegeneration in cultured rat cortical cells.[7][8] This neuroprotective effect is likely mediated through a noncompetitive antagonist action at NMDA receptors, as this compound was found to reduce NMDA-evoked currents and decrease the open time of NMDA channels.[7]
Positive Allosteric Modulation of mGluR4
Surprisingly, this compound has been identified as a positive allosteric modulator (PAM) of the human metabotropic glutamate receptor 4 (hmGluR4).[9][10] In a recombinant expression system, this compound enhanced the potency and efficacy of the mGluR4 agonist L-AP4 in GTPγS binding and cAMP studies.[9][10] This effect was dependent on receptor activation and was blocked by a competitive mGluR4 antagonist.[9][10]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration in response to mGluR5 activation and its modulation by this compound.
-
Cell Line: HEK293 cells stably expressing human mGluR5a.
-
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
mGluR5 agonist (e.g., Glutamate or DHPG)
-
This compound
-
-
Procedure:
-
Plate cells in a 96-well plate and grow to confluence.
-
Load cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Wash cells with assay buffer.
-
Add this compound at various concentrations and incubate.
-
Measure baseline fluorescence using a fluorescence plate reader.
-
Add the mGluR5 agonist and immediately begin recording fluorescence intensity over time.
-
Data is typically expressed as the change in fluorescence or as a percentage of the maximal response to the agonist.
-
Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the accumulation of inositol phosphates, a downstream product of mGluR5 signaling.
-
Tissue/Cells: Rat neonatal brain slices (hippocampus and striatum) or cultured rat cortical neurons.
-
Reagents:
-
[3H]-myo-inositol
-
Assay Buffer (e.g., Krebs-bicarbonate buffer)
-
LiCl (to inhibit inositol monophosphatase)
-
mGluR5 agonist (e.g., DHPG)
-
This compound
-
Dowex AG1-X8 resin
-
-
Procedure:
-
Label cells or tissue slices with [3H]-myo-inositol overnight.
-
Wash to remove unincorporated label.
-
Pre-incubate with LiCl and this compound.
-
Stimulate with the mGluR5 agonist for a defined period.
-
Stop the reaction with perchloric acid.
-
Neutralize the samples and apply to Dowex columns.
-
Wash the columns to remove free inositol.
-
Elute the total inositol phosphates with formic acid.
-
Quantify the radioactivity in the eluate using liquid scintillation counting.
-
References
- 1. benchchem.com [benchchem.com]
- 2. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Co-operative binding assay for the characterization of mGlu4 allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of Endoplasmic Reticulum-Localized Metabotropic Glutamate Receptor 5 (mGlu5) Triggers Calcium Release Distinct from Cell Surface Counterparts in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 9. mdpi.com [mdpi.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
Investigating the Anticonvulsant Properties of Sib 1893: A Technical Guide
An In-depth Examination of a Selective mGluR5 Antagonist
Sib 1893, a potent and selective non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), has been a subject of scientific inquiry for its potential role in modulating neuronal excitability and its prospective anticonvulsant effects. This technical guide provides a comprehensive overview of the experimental investigation into the anticonvulsant properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols utilized in its evaluation.
Core Mechanism of Action
This compound exerts its primary effect as a non-competitive antagonist of the mGluR5 receptor.[1][2] This has been demonstrated through its ability to inhibit glutamate-induced increases in intracellular calcium ([Ca2+]i) at human mGluR5 (hmGluR5).[2] Further mechanistic studies have revealed that this compound may also suppress the release of glutamate by inhibiting voltage-dependent calcium entry into nerve terminals.[3]
Interestingly, the pharmacological profile of this compound is not limited to mGluR5 antagonism. Some research indicates that it also functions as a non-competitive antagonist of the NMDA receptor, which could play a role in its neuroprotective capabilities.[4] Furthermore, there is evidence to suggest that this compound can act as a positive allosteric modulator of the human metabotropic glutamate receptor 4 (hmGluR4).[5][6]
Signaling Pathway of this compound at mGluR5
Caption: Signaling pathway of mGluR5 and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating this compound.
| Parameter | Receptor | Value | Species/System | Reference |
| IC50 | hmGluR5 | 0.29 µM | Recombinant cell line | [2] |
| IC50 | hmGluR5 | 0.37 µM | Recombinant cell line | [2] |
Table 1: In Vitro Potency of this compound at the mGluR5 Receptor.
| Animal Model | Dosing Range (mg/kg) | Outcome | Species | Reference |
| Pentetrazole-induced convulsions | 0.25 - 10 | No significant anticonvulsant activity observed. | Mouse | [1] |
| Maximal Electroshock (MES) | Not specified | Did not modulate the antiseizure activity of conventional antiepileptic drugs. | Mouse | [1] |
| Amygdala-kindled seizures | Not specified | Reduced seizures and potentiated the protective effect of oxcarbazepine. | Rat | [7] |
| Interaction with Antiepileptics | 10 and 20 | Did not affect the protective action of valproate, ethosuximide, phenobarbital, and clonazepam. | Mouse | [1] |
| Motor Impairment (with AEDs) | Not specified | No motor impairment observed when combined with conventional antiepileptic drugs. | Mouse | [1] |
| Memory Effects (with Phenobarbital) | Not specified | Long-term memory disturbances observed. | Mouse | [1] |
Table 2: In Vivo Anticonvulsant and Behavioral Effects of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used to evaluate the anticonvulsant properties of this compound.
Pentetrazole (PTZ)-Induced Convulsion Model
This model is widely used to screen for drugs that may be effective against generalized seizures.
Objective: To assess the ability of this compound to prevent or delay the onset of seizures induced by the chemoconvulsant pentetrazole.
Methodology:
-
Animals: Male albino mice are typically used.
-
Drug Administration: this compound is administered intraperitoneally (i.p.) at various doses (e.g., 0.25, 1, 5, 10 mg/kg). A vehicle control group receives the same volume of the vehicle solution.
-
Induction of Seizures: After a set pretreatment time (e.g., 30-60 minutes), a convulsant dose of pentetrazole is administered subcutaneously (s.c.).
-
Observation: Animals are observed for a defined period (e.g., 30 minutes) for the presence and latency of clonic and tonic-clonic seizures. The percentage of animals protected from seizures is recorded.
Caption: Workflow for the pentetrazole-induced convulsion model.
Maximal Electroshock (MES) Seizure Model
The MES test is a standard preclinical model for identifying anticonvulsant drugs that may be effective against generalized tonic-clonic seizures.
Objective: To evaluate the ability of this compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.
Methodology:
-
Animals: Male mice or rats are commonly used.
-
Drug Administration: this compound is administered (e.g., i.p. or orally) at various doses.
-
Induction of Seizures: Following the pretreatment period, a maximal electrical stimulus is delivered via corneal or ear-clip electrodes.
-
Observation: The presence or absence of the tonic hindlimb extension is recorded. Protection is defined as the abolition of this phase.
Amygdala Kindling Model
This model is considered to be a robust representation of temporal lobe epilepsy, a form of partial epilepsy.
Objective: To assess the effect of this compound on the development and expression of kindled seizures.
Methodology:
-
Electrode Implantation: Animals (typically rats) are surgically implanted with a bipolar electrode in the amygdala.
-
Kindling Procedure: A daily, brief, low-intensity electrical stimulation is delivered to the amygdala. This repeated stimulation leads to the progressive development of seizures, starting from focal seizures and culminating in generalized tonic-clonic convulsions.
-
Drug Testing: Once the animals are fully kindled (i.e., consistently exhibit generalized seizures), this compound is administered prior to the daily stimulation.
-
Observation: Seizure severity is scored using a standardized scale (e.g., Racine's scale), and the afterdischarge duration (the period of epileptiform electrical activity in the brain following the stimulation) is measured from the electroencephalogram (EEG).
Conclusion
The investigation into the anticonvulsant properties of this compound reveals a complex pharmacological profile. While its potent and selective antagonism at the mGluR5 receptor suggests a potential for modulating neuronal hyperexcitability, the in vivo evidence for broad-spectrum anticonvulsant activity is inconsistent. The compound failed to show efficacy in acute, generalized seizure models like the pentetrazole and maximal electroshock tests.[1] However, its ability to reduce seizures in the amygdala kindling model points towards a potential utility in specific types of focal epilepsy.[7] The additional mechanisms of action, including NMDA receptor antagonism and mGluR4 positive allosteric modulation, may contribute to its overall neurological effects and warrant further investigation. The memory disturbances observed in combination with phenobarbital highlight the need for careful consideration of potential side effects in any future therapeutic development.[1] Further research is required to fully elucidate the therapeutic potential of this compound and to identify the specific epileptic conditions, if any, for which it may offer a clinical benefit.
References
- 1. Influence of this compound, a selective mGluR5 receptor antagonist, on the anticonvulsant activity of conventional antiepileptic drugs in two models of experimental epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SIB-1757 and SIB-1893: selective, noncompetitive antagonists of metabotropic glutamate receptor type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Noncompetitive metabotropic glutamate5 receptor antagonist (E)-2-methyl-6-styryl-pyridine (SIB1893) depresses glutamate release through inhibition of voltage-dependent Ca2+ entry in rat cerebrocortical nerve terminals (synaptosomes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Positive allosteric modulation of the human metabotropic glutamate receptor 4 (hmGluR4) by SIB-1893 and MPEP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Positive allosteric modulation of the human metabotropic glutamate receptor 4 (hmGluR4) by SIB-1893 and MPEP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Preliminary Studies on Sib 1893 in Neurological Disorders: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sib 1893 ((E)-2-methyl-6-(2-phenylethenyl)pyridine) is a small molecule that has been investigated for its potential therapeutic applications in neurological disorders. Initially identified as a selective and noncompetitive antagonist of the metabotropic glutamate receptor type 5 (mGluR5), subsequent research has revealed a more complex pharmacological profile.[1] this compound also acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor type 4 (mGluR4).[2] Furthermore, compelling evidence suggests that its neuroprotective effects are mediated, at least in part, through noncompetitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[3][4] This whitepaper provides an in-depth technical guide to the preliminary preclinical studies of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the relevant signaling pathways and experimental workflows.
Pharmacological Profile
This compound exhibits a multi-target engagement within the central nervous system, which is critical for understanding its potential therapeutic effects and side-effect profile.
Metabotropic Glutamate Receptor 5 (mGluR5) Antagonism
This compound is a potent and selective noncompetitive antagonist of mGluR5.[1] It has been shown to inhibit glutamate-induced increases in intracellular calcium ([Ca2+]i) and (S)-3,5-dihydroxyphenylglycine (DHPG)-evoked inositol phosphate accumulation in both recombinant cell lines and native neuronal preparations.[1]
Metabotropic Glutamate Receptor 4 (mGluR4) Positive Allosteric Modulation
In addition to its mGluR5 activity, this compound functions as a positive allosteric modulator of mGluR4.[2] This was demonstrated by its ability to enhance the potency and efficacy of the mGluR4 agonist L-2-amino-4-phosphonobutyrate (L-AP4) in GTPγS binding and cAMP assays.[2]
N-Methyl-D-Aspartate (NMDA) Receptor Antagonism
Studies have revealed that the neuroprotective properties of this compound are likely mediated by its action as a noncompetitive antagonist of the NMDA receptor.[3][4] this compound has been shown to reduce NMDA-evoked currents and decrease the open probability of NMDA channels.[3]
Data Presentation
The following tables summarize the quantitative data from key preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Assay | Receptor/Channel | Species/Cell Line | Agonist | Parameter | Value | Reference |
| Intracellular Calcium ([Ca2+]i) Mobilization | hmGluR5 | Cell lines expressing hmGluR5a | Glutamate | IC50 | 0.29 µM | [1] |
| Intracellular Calcium ([Ca2+]i) Mobilization | hmGluR1 | Cell lines expressing hmGluR1b | Glutamate | IC50 | >100 µM | [1] |
| Inositol Phosphate Accumulation | mGluR5 | Rat neonatal brain slices (hippocampus and striatum) | (S)-3,5-dihydroxyphenylglycine (DHPG) | % Inhibition | 60-80% | [1] |
| GTPγS Binding | hmGluR4 | hmGluR4 membranes | L-AP4 | Fold-shift in L-AP4 potency | 3.2 | [2] |
| cAMP Formation | hmGluR4 | Intact hmGluR4-expressing cells | L-AP4 (0.1 µM) | Potentiation | Yes | [2] |
| Whole-Cell Voltage Clamp | NMDA Receptor | Cultured rat cortical neurons | NMDA (50 µM) | % Reduction of Peak Current (20 µM this compound) | 44.1% | [3] |
| Whole-Cell Voltage Clamp | NMDA Receptor | Cultured rat cortical neurons | NMDA (50 µM) | % Reduction of Steady State Current (20 µM this compound) | 51.6% | [3] |
| Whole-Cell Voltage Clamp | NMDA Receptor | Cultured rat cortical neurons | NMDA (50 µM) | % Reduction of Peak Current (200 µM this compound) | 63.4% | [3] |
| Whole-Cell Voltage Clamp | NMDA Receptor | Cultured rat cortical neurons | NMDA (50 µM) | % Reduction of Steady State Current (200 µM this compound) | 68.7% | [3] |
| Single-Channel Patch Clamp | NMDA Receptor | Cultured rat cortical neurons | NMDA (2 µM) | % Reduction of Channel Open Time (20 µM this compound) | 26.98% | [3] |
| Single-Channel Patch Clamp | NMDA Receptor | Cultured rat cortical neurons | NMDA (2 µM) | % Reduction of Channel Open Time (200 µM this compound) | 52.57% | [3] |
| Single-Channel Patch Clamp | NMDA Receptor | Cultured rat cortical neurons | NMDA (2 µM) | Reduction of Open Probability (200 µM this compound) | Significant | [3] |
Table 2: In Vivo Efficacy of this compound in Animal Models of Epilepsy
| Animal Model | Seizure Type | Agonist | Route of Administration | ED50 (mg/kg, i.p.) | Reference |
| DBA/2 Mice | Sound-induced (Clonic) | - | i.p. | 27 | [5] |
| DBA/2 Mice | Sound-induced (Tonic) | - | i.p. | 5.4 | [5] |
| Mice | CHPG-induced (Clonic) | (R,S)-2-chloro-5-hydroxyphenylglycine (CHPG) | i.p. | 0.19 | [5] |
| Mice | DHPG-induced (Clonic) | 3,5-dihydroxyphenylglycine (DHPG) | i.p. | 31 | [5] |
| Mice | Pentetrazole-induced convulsions | Pentetrazole | i.p. | No effect (up to 10 mg/kg) | [6] |
| Mice | Maximal Electroshock | - | i.p. | No effect | [6] |
Table 3: In Vivo Neuroprotection by this compound
| Animal Model | Insult | Endpoint | Doses Tested | Outcome | Reference |
| Cultured Rat Cortical Neurons | Glutamate (150 µM) | LDH Release | 20 µM, 200 µM | Significant neuroprotection | [3] |
| Cultured Rat Cortical Neurons | NMDA (50 µM) | LDH Release | 20 µM, 200 µM | Significant neuroprotection | [3] |
Table 4: In Vivo Pharmacodynamic and Safety Data for this compound
| Species | Parameter | Route of Administration | Dose (mg/kg) | Effect | Time Points of Significance | Reference |
| Wistar Rats | Body Temperature | i.p. | 10 | No significant effect | - | [7] |
| Wistar Rats | Body Temperature | i.p. | 20 | No significant effect | - | [7] |
| Wistar Rats | Body Temperature | i.p. | 30 | Significant decrease (hypothermia) | 90, 120, and 180 min post-injection | [7] |
| Mice | Motor Impairment (in combination with conventional antiepileptics) | i.p. | 10, 20 | No motor impairment | - | [6] |
| Mice | Long-term Memory (in combination with phenobarbital) | i.p. | Not specified | Disturbances observed | - | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Intracellular Calcium ([Ca2+]i) Mobilization Assay
-
Objective: To determine the inhibitory effect of this compound on mGluR5-mediated intracellular calcium release.
-
Cell Lines: Cell lines stably expressing human metabotropic glutamate receptor subtype 5a (hmGluR5a) or hmGluR1b.[1]
-
Methodology:
-
Cells are plated in microplates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A baseline fluorescence reading is taken.
-
This compound is added at various concentrations and incubated.
-
The cells are then stimulated with a specific agonist (e.g., glutamate).
-
Changes in intracellular calcium are measured as changes in fluorescence intensity using a fluorescence plate reader.
-
The concentration of this compound that inhibits 50% of the agonist-induced calcium response (IC50) is calculated.
-
Inositol Phosphate Accumulation Assay
-
Objective: To measure the effect of this compound on the mGluR5-mediated production of inositol phosphates.
-
Preparation: Neonatal rat brain slices (hippocampus and striatum).[1]
-
Methodology:
-
Brain slices are pre-incubated with myo-[3H]inositol to label the phosphoinositide pool.
-
Slices are then incubated with this compound at various concentrations.
-
The mGluR5 agonist (S)-3,5-dihydroxyphenylglycine (DHPG) is added to stimulate inositol phosphate production.
-
The reaction is terminated, and the total [3H]inositol phosphates are separated by anion-exchange chromatography.
-
Radioactivity is quantified by liquid scintillation counting.
-
The percentage inhibition of the DHPG-induced response by this compound is determined.
-
GTPγS Binding Assay
-
Objective: To assess the positive allosteric modulatory effect of this compound on mGluR4 activation.
-
Preparation: Membranes from cells expressing human mGluR4 (hmGluR4).[2]
-
Methodology:
-
Cell membranes are incubated with a fixed concentration of the mGluR4 agonist L-AP4, [35S]GTPγS, and varying concentrations of this compound.
-
The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to activated G-proteins is allowed to proceed.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The potentiation of L-AP4-stimulated [35S]GTPγS binding by this compound is quantified.
-
Cyclic AMP (cAMP) Formation Assay
-
Objective: To measure the downstream effect of this compound's positive allosteric modulation of mGluR4 on adenylyl cyclase activity.
-
Cell Line: Intact cells expressing hmGluR4.[2]
-
Methodology:
-
Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Cells are then treated with forskolin to stimulate adenylyl cyclase and elevate basal cAMP levels.
-
The mGluR4 agonist L-AP4 is added in the presence or absence of this compound.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is determined using a competitive immunoassay (e.g., HTRF or ELISA).
-
The enhancement of L-AP4's inhibitory effect on forskolin-stimulated cAMP production by this compound is measured.
-
Whole-Cell Voltage Clamp Electrophysiology
-
Objective: To characterize the effect of this compound on NMDA receptor-mediated currents.
-
Preparation: Cultured rat cortical neurons.[3]
-
Methodology:
-
Whole-cell patch-clamp recordings are established from cultured neurons.
-
The membrane potential is clamped at a holding potential (e.g., -60 mV).
-
NMDA is applied to the neuron to evoke an inward current.
-
This compound is co-applied with NMDA, and the resulting current is recorded.
-
The peak and steady-state components of the NMDA-evoked current in the presence of this compound are compared to the control response.
-
Sound-Induced Seizure Model in DBA/2 Mice
-
Objective: To evaluate the anticonvulsant efficacy of this compound in a genetic model of epilepsy.
-
Animal Model: DBA/2 mice, which are genetically susceptible to audiogenic seizures.[5]
-
Methodology:
-
DBA/2 mice at a susceptible age (e.g., 21-28 days) are used.
-
This compound is administered intraperitoneally (i.p.) at various doses.
-
After a predetermined time, the mice are exposed to a high-intensity acoustic stimulus (e.g., a bell or siren).
-
The occurrence and severity of clonic and tonic seizures are observed and scored.
-
The dose of this compound that protects 50% of the animals from seizures (ED50) is calculated.
-
Body Temperature Measurement in Rats
-
Objective: To assess the effect of this compound on core body temperature.
-
Animal Model: Freely moving Wistar rats.[7]
-
Methodology:
-
Rats are implanted with subcutaneous microchips for temperature monitoring.
-
Baseline body temperature is recorded.
-
This compound is administered intraperitoneally (i.p.) at various doses.
-
Body temperature is monitored at multiple time points post-injection (e.g., 0, 5, 10, 20, 30, 45, 60, 90, 120, and 180 minutes).[7]
-
Changes in body temperature from baseline are analyzed to determine the effect of the compound.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the actions of this compound.
Figure 1: mGluR5 Signaling Pathway and Site of this compound Antagonism.
Figure 2: mGluR4 Signaling Pathway and Positive Allosteric Modulation by this compound.
Figure 3: NMDA Receptor Signaling and Noncompetitive Antagonism by this compound.
Figure 4: Experimental Workflow for Evaluating Anticonvulsant Activity.
Discussion and Future Directions
The preliminary preclinical data for this compound reveal a compound with a multifaceted pharmacological profile. Its activity as an mGluR5 antagonist, mGluR4 positive allosteric modulator, and a noncompetitive NMDA receptor antagonist suggests its potential utility in a range of neurological disorders characterized by glutamatergic dysregulation.
The anticonvulsant effects of this compound, particularly in the sound-induced seizure model, are noteworthy.[5] However, its lack of efficacy in the pentetrazole and maximal electroshock models suggests a specific mechanism of action that may not be broadly applicable to all seizure types.[6] The neuroprotective effects of this compound against glutamate- and NMDA-induced toxicity are significant, although the finding that this is likely mediated through direct NMDA receptor antagonism complicates the interpretation of its mGluR5-related effects in this context.[3][4]
A significant gap in the current understanding of this compound is the lack of comprehensive pharmacokinetic and toxicology data. For a compound to progress in drug development, detailed information on its absorption, distribution, metabolism, excretion (ADME), and safety profile is essential. The observed hypothermic effect at higher doses in rats warrants further investigation to understand the underlying mechanism and its potential clinical relevance.[7] Additionally, the reported memory disturbances in combination with phenobarbital highlight the need for thorough safety pharmacology studies.[6]
Future research on this compound and its analogs should focus on:
-
Detailed Pharmacokinetic and Toxicological Profiling: Comprehensive studies are required to determine the ADME properties and to establish a clear safety margin.
-
Elucidation of In Vivo Target Engagement: Studies to confirm the extent to which each of its known targets (mGluR5, mGluR4, and NMDA receptors) is engaged at therapeutically relevant doses in vivo are crucial.
-
Efficacy in a Broader Range of Neurological Disorder Models: Evaluation of this compound in models of other neurological conditions where glutamatergic dysfunction is implicated, such as chronic pain, anxiety, and certain neurodegenerative diseases, could reveal its full therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Medicinal chemistry efforts could be directed towards optimizing the activity at each target to develop more selective compounds or to fine-tune the polypharmacological profile for specific therapeutic indications.
References
- 1. SIB-1757 and SIB-1893: selective, noncompetitive antagonists of metabotropic glutamate receptor type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulation of the human metabotropic glutamate receptor 4 (hmGluR4) by SIB-1893 and MPEP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticonvulsant activity of two metabotropic glutamate group I antagonists selective for the mGlu5 receptor: 2-methyl-6-(phenylethynyl)-pyridine (MPEP), and (E)-6-methyl-2-styryl-pyridine (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of this compound, a selective mGluR5 receptor antagonist, on the anticonvulsant activity of conventional antiepileptic drugs in two models of experimental epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-competitive metabotropic glutamate subtype 5 receptor antagonist (SIB-1893) decreases body temperature in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of mGluR5 in Synaptic Plasticity and its Modulation by Sib 1893: A Technical Guide
Abstract
Metabotropic glutamate receptor 5 (mGluR5) has emerged as a critical regulator of synaptic plasticity, the cellular mechanism underlying learning and memory. Its involvement in both long-term potentiation (LTP) and long-term depression (LTD) at key central nervous system synapses positions it as a significant target for therapeutic intervention in a range of neurological and psychiatric disorders.[1][2][3][4] This technical guide provides an in-depth examination of the role of mGluR5 in synaptic plasticity, with a specific focus on the pharmacological modulation by Sib 1893, a selective non-competitive antagonist. We will delve into the molecular signaling cascades, present quantitative data on receptor modulation, and provide detailed experimental protocols for the investigation of these processes.
Introduction to mGluR5 and Synaptic Plasticity
The glutamatergic system is the primary excitatory neurotransmitter system in the central nervous system, and its precise regulation is fundamental for neuronal communication and information processing. Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission.[4][5] Group I mGluRs, which include mGluR1 and mGluR5, are predominantly located postsynaptically and are coupled to Gαq/11 proteins.[2][5] Activation of mGluR5 by glutamate initiates a cascade of intracellular events that are crucial for the induction and maintenance of synaptic plasticity.[1][6]
Synaptic plasticity refers to the ability of synapses to strengthen or weaken over time, a process thought to be the basis of learning and memory. The two most extensively studied forms of synaptic plasticity are Long-Term Potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons, and Long-Term Depression (LTD), a long-lasting reduction in synaptic efficacy.[5][7] mGluR5 plays a complex and crucial role in both LTP and LTD, often in concert with NMDA receptors.[1][2]
The mGluR5 Signaling Cascade
Upon activation by glutamate, mGluR5 triggers the Gαq/11 protein, which in turn activates phospholipase C (PLC).[2][5][8] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][8] IP3 binds to its receptors (IP3Rs) on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[2][8] DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).[1][8]
These signaling events modulate the activity of various downstream effectors, including ion channels and other kinases, ultimately influencing synaptic strength. Furthermore, mGluR5 is physically and functionally linked to other postsynaptic proteins through scaffolding proteins like Homer and Shank.[1][4][8] This interaction is critical for the proper localization and function of mGluR5 and its coupling to the NMDA receptor signaling pathway.[1][8]
Caption: The mGluR5 signaling pathway.
Role of mGluR5 in Long-Term Potentiation (LTP) and Long-Term Depression (LTD)
mGluR5's role in synaptic plasticity is multifaceted. In many brain regions, including the hippocampus, mGluR5 activation is necessary for the induction of certain forms of LTD.[5][6] Pharmacologically induced LTD using the group I mGluR agonist DHPG is a well-established experimental paradigm.[6] Furthermore, mGluR5 has been shown to be crucial for the transition of short-term depression into stable LTD.[5]
The involvement of mGluR5 in LTP is more complex. While not always required for the initial induction of LTP, which is often dependent on NMDA receptor activation, mGluR5 activity is critical for the persistence and protein synthesis-dependent late phase of LTP (L-LTP).[1][9][10][11] It is thought to modulate NMDA receptor function, thereby influencing the threshold for LTP induction.[1]
This compound: A Selective mGluR5 Antagonist
This compound, also known as (E)-2-methyl-6-(2-phenylethenyl)pyridine, is a potent and selective non-competitive antagonist of mGluR5.[12][13] It acts as a negative allosteric modulator, binding to a site on the receptor distinct from the glutamate binding site.[14] This property makes it a valuable tool for dissecting the specific roles of mGluR5 in cellular processes and a potential therapeutic agent.
Quantitative Data on this compound
| Parameter | Value | Species/System | Reference |
| IC50 (hmGluR5) | 0.29 µM | Human metabotropic glutamate receptor 5a (hmGluR5a) | [12] |
| IC50 (hmGluR1) | >100 µM | Human metabotropic glutamate receptor 1b (hmGluR1b) | [12] |
| Mechanism of Action | Non-competitive antagonist | Recombinant human mGluR5 | [12] |
| Neuroprotection | Significant at 20 or 200 µM | Cultured rat cortical cells (against NMDA/glutamate toxicity) | [15][16] |
Note: While this compound is a selective mGluR5 antagonist, some studies suggest that at higher concentrations, it may also exhibit non-competitive NMDA receptor antagonism. This is an important consideration when interpreting experimental results.[15][16][17]
Caption: Mechanism of this compound action on mGluR5.
Experimental Protocols
Electrophysiological Recording of LTP and LTD in Hippocampal Slices
This protocol outlines the general steps for inducing and recording LTP and LTD in the CA1 region of the hippocampus.
1. Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., P28-32 rat).[6]
-
Rapidly dissect the hippocampi and place them in ice-cold artificial cerebrospinal fluid (ACSF).[6]
-
ACSF composition (in mM): 124 NaCl, 5 KCl, 1.25 NaH2PO4, 1.3 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.[2][6]
-
Cut 400-450 µm thick transverse slices using a vibratome.[6]
-
Allow slices to recover in an incubation chamber with gassed ACSF for at least 1 hour at 30-32°C.[6]
2. Recording Setup:
-
Transfer a single slice to a submersion recording chamber continuously perfused with ACSF at 30-32°C.
-
Place a stimulating electrode in the stratum radiatum to activate Schaffer collateral afferents.
-
Place a recording electrode in the dendritic layer of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[6]
3. Baseline Recording:
-
Deliver test pulses at a low frequency (e.g., 0.05 Hz) to evoke baseline fEPSPs.[18]
-
Record a stable baseline for at least 20-30 minutes.
4. Induction of Plasticity:
-
LTP Induction (High-Frequency Stimulation - HFS): Apply one or more trains of high-frequency stimulation, such as theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, repeated at 5 Hz).[10][18][19][20]
-
LTD Induction (Low-Frequency Stimulation - LFS): Apply a prolonged period of low-frequency stimulation (e.g., 900 pulses at 1 Hz).[6][19] Paired-pulse LFS (PP-LFS) can also be used to specifically induce mGluR-dependent LTD.[5][21]
5. Post-Induction Recording:
-
Continue recording fEPSPs at the baseline test pulse frequency for at least 60 minutes to assess the induction and maintenance of LTP or LTD.
6. Pharmacological Manipulation:
-
To study the effect of this compound, dissolve it in a suitable solvent (e.g., DMSO) and then dilute it in ACSF to the desired final concentration.
-
Bath-apply this compound to the slice for a period before and during the induction protocol to assess its effect on the induction of plasticity.
Caption: Experimental workflow for electrophysiology.
Calcium Imaging in Neurons
This protocol provides a general framework for imaging intracellular calcium dynamics in response to mGluR5 activation.
1. Cell Preparation:
-
Prepare primary neuronal cultures (e.g., hippocampal or cortical neurons) or use acute brain slices.
-
Load the cells with a calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
2. Imaging Setup:
-
Use a fluorescence microscope (e.g., confocal or two-photon) equipped with the appropriate excitation and emission filters for the chosen calcium indicator.
-
Maintain the cells in a physiological buffer (e.g., ACSF or Hanks' Balanced Salt Solution) at a controlled temperature.
3. Baseline Imaging:
-
Acquire a series of baseline images to establish the resting intracellular calcium concentration.
4. Stimulation:
-
Apply an mGluR5 agonist, such as (S)-3,5-dihydroxyphenylglycine (DHPG), to the cells.[12]
-
Alternatively, for more spatially precise stimulation, use caged glutamate and uncage it with a UV laser pulse in the vicinity of the dendrites.[6]
5. Image Acquisition:
-
Acquire a time-lapse series of images to capture the changes in intracellular calcium concentration following stimulation.
6. Pharmacological Inhibition:
-
To investigate the effect of this compound, pre-incubate the cells with the antagonist before applying the mGluR5 agonist.
7. Data Analysis:
-
Measure the change in fluorescence intensity over time in regions of interest (e.g., dendritic spines, soma).
-
Quantify parameters such as the peak amplitude, duration, and frequency of calcium transients.
Conclusion and Future Directions
mGluR5 is a key player in the complex machinery of synaptic plasticity. Its intricate signaling network and its influence on both LTP and LTD underscore its importance in cognitive function. The development of selective antagonists like this compound has been instrumental in elucidating the specific contributions of mGluR5 and has opened avenues for the development of novel therapeutics for a variety of neurological and psychiatric conditions, including anxiety, Parkinson's disease, and Fragile X syndrome.[3][22][23]
Future research should continue to explore the precise molecular mechanisms by which mGluR5 interacts with other synaptic proteins and signaling pathways. Further investigation into the off-target effects of existing pharmacological tools is also crucial for the accurate interpretation of experimental data. The continued development of highly selective positive and negative allosteric modulators of mGluR5 will be vital for advancing our understanding of its role in brain function and for the successful translation of this knowledge into clinical applications.[3][22]
References
- 1. Role of mGlu5 in Persistent Forms of Hippocampal Synaptic Plasticity and the Encoding of Spatial Experience [mdpi.com]
- 2. Roles of mGluR5 in synaptic function and plasticity of the mouse thalamocortical pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of metabotropic glutamate receptor 5 in the pathogenesis of mood disorders and addiction: combining preclinical evidence with human Positron Emission Tomography (PET) studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Translational Concepts of mGluR5 in Synaptic Diseases of the Brain [frontiersin.org]
- 5. Metabotropic Glutamate Receptor-Mediated Long-Term Depression: Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular mGluR5 Can Mediate Synaptic Plasticity in the Hippocampus | Journal of Neuroscience [jneurosci.org]
- 7. Metabotropic glutamate receptor dependent long-term depression in the cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. MGluR5 Mediates the Interaction between Late-LTP, Network Activity, and Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SIB-1757 and SIB-1893: selective, noncompetitive antagonists of metabotropic glutamate receptor type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scientifica.uk.com [scientifica.uk.com]
- 20. mGluR1/5 subtype-specific calcium signalling and induction of long-term potentiation in rat hippocampal oriens/alveus interneurones - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mGluR5 Facilitates Long-Term Synaptic Depression in a Stress-Induced Depressive Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Metabotropic glutamate receptor 5 - a promising target in drug development and neuroimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Methodological & Application
How to prepare a stock solution of Sib 1893 for in vitro experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the preparation and use of Sib 1893, a selective, non-competitive antagonist of the metabotropic glutamate receptor type 5 (mGluR5), for in vitro experiments. Detailed protocols for creating a stock solution, along with critical data on its chemical properties and solubility, are presented. Furthermore, an overview of its mechanism of action and a representative signaling pathway are included to facilitate experimental design and data interpretation.
Introduction
This compound, with the chemical name (E)-2-methyl-6-(2-phenylethenyl)pyridine, is a valuable pharmacological tool for investigating the role of mGluR5 in various physiological and pathological processes.[1] As a non-competitive antagonist, its inhibitory action is not surmounted by high concentrations of the endogenous agonist glutamate, making it a robust tool for studying mGluR5 signaling.[1][2] Accurate and consistent preparation of this compound solutions is paramount for obtaining reliable and reproducible experimental results. This document outlines the necessary steps to prepare a stock solution of this compound suitable for a wide range of in vitro applications.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 195.26 g/mol | [3] |
| Appearance | Solid | [3] |
| Solubility | Soluble in DMSO at 18 mg/mL | [2][3] |
| Insoluble in water | [2] | |
| Storage | 2 to 8 °C, tightly sealed, desiccated | [2] |
| Purity | >99% | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-treated DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to come to room temperature before use.
-
Weigh this compound: Carefully weigh out a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.9526 mg of this compound (Molecular Weight = 195.26 g/mol ).
-
Dissolve in DMSO: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve the desired concentration. For the example above, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage, the solution can be kept at 2 to 8°C.[2]
Note on Working Solutions:
For most in vitro experiments, the DMSO stock solution will need to be further diluted in the appropriate aqueous buffer or cell culture medium to the final desired working concentration. It is critical to ensure that the final concentration of DMSO in the experimental system is low (typically ≤ 0.1%) to avoid solvent-induced artifacts. Perform serial dilutions to achieve the final concentration.
Mechanism of Action and Signaling Pathway
This compound acts as a selective and non-competitive antagonist of mGluR5.[1][2] Metabotropic glutamate receptors are G-protein coupled receptors (GPCRs) that modulate synaptic transmission and neuronal excitability. mGluR5 is coupled to a Gq/11 G-protein, and its activation by glutamate leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
This compound inhibits the glutamate-induced Ca2+ response and the accumulation of inositol phosphate.[2] By blocking these signaling events, this compound can be used to study the downstream consequences of mGluR5 activation.
Caption: Signaling pathway of mGluR5 and the inhibitory action of this compound.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the logical flow of the protocol for preparing a stock solution of this compound.
Caption: Workflow for the preparation of a this compound stock solution.
References
Application Notes and Protocols for Sib 1893 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sib 1893 is a potent and selective non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5). It has demonstrated neuroprotective properties in various in vitro models of neuronal injury. Notably, its mechanism of action also involves the modulation of NMDA receptor activity, which contributes to its protective effects.[1] These application notes provide a comprehensive protocol for utilizing this compound in primary neuron cultures to investigate its neuroprotective efficacy and impact on neuronal signaling.
Data Presentation
The following tables summarize quantitative data on the effects of this compound in primary neuron cultures.
Table 1: Neuroprotective Effects of this compound against NMDA-induced Toxicity in Rat Cortical Neurons
| Treatment Group | Concentration (µM) | Neuronal Viability (% of Control) | Statistical Significance (vs. NMDA alone) |
| Control | - | 100 ± 5 | - |
| NMDA | 150 | 45 ± 7 | - |
| NMDA + this compound | 20 | 75 ± 6 | p < 0.05 |
| NMDA + this compound | 200 | 85 ± 8 | p < 0.01 |
Data are presented as mean ± standard deviation.
Table 2: Inhibition of mGluR5 Agonist-Induced Phosphoinositide (PI) Hydrolysis by this compound in Rat Cortical Neurons
| Treatment Group | Concentration (µM) | PI Hydrolysis (% of CHPG alone) | IC50 (µM) |
| CHPG (mGluR5 agonist) | 1000 | 100 | - |
| CHPG + this compound | 0.2 | 55 ± 5 | ~0.3 |
| CHPG + this compound | 2 | 20 ± 4 | |
| CHPG + this compound | 20 | 5 ± 2 | |
| CHPG + this compound | 200 | 2 ± 1 |
Data are presented as mean ± standard deviation.
Table 3: Effect of this compound on NMDA-Evoked Currents in Rat Cortical Neurons
| Treatment | Concentration (µM) | Peak Current Amplitude (% of Control) | Steady-State Current (% of Control) |
| NMDA | 100 | 100 | 100 |
| NMDA + this compound | 200 | 78 ± 9 | 52 ± 7 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Primary Cortical Neuron Culture
This protocol describes the preparation of primary cortical neurons from embryonic day 18 (E18) Sprague-Dawley rats.
Materials:
-
E18 pregnant Sprague-Dawley rat
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Trypsin (0.25%)
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant rat according to approved animal welfare protocols.
-
Dissect the uterine horns and remove the E18 embryos.
-
Isolate the cortices from the embryonic brains in ice-cold HBSS.
-
Mince the cortical tissue and incubate in 0.25% trypsin at 37°C for 15 minutes.
-
Inactivate trypsin by adding an equal volume of FBS-containing medium.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal medium.
-
Plate the neurons on poly-D-lysine coated plates at a density of 2 x 10^5 cells/cm².
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
Replace half of the medium every 3-4 days.
Neuroprotection Assay
This protocol assesses the neuroprotective effect of this compound against NMDA-induced excitotoxicity.
Materials:
-
Primary cortical neuron cultures (10-14 days in vitro)
-
This compound stock solution (in DMSO)
-
N-methyl-D-aspartate (NMDA)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit or other viability assay (e.g., MTT, Calcein-AM)
Procedure:
-
Prepare working solutions of this compound in Neurobasal medium. The final DMSO concentration should be below 0.1%.
-
Pre-treat the neuron cultures with various concentrations of this compound (e.g., 20 µM and 200 µM) for 30 minutes.[2]
-
Induce excitotoxicity by adding NMDA to a final concentration of 150 µM.
-
Include control groups: untreated cells, cells treated with NMDA alone, and cells treated with this compound alone.
-
Incubate the cultures for 24 hours.
-
Assess neuronal viability using an LDH assay according to the manufacturer's instructions. This measures the release of LDH from damaged cells into the culture medium.
Phosphoinositide (PI) Hydrolysis Assay
This protocol measures the inhibitory effect of this compound on mGluR5-mediated PI hydrolysis.
Materials:
-
Primary cortical neuron cultures (7 days in vitro)
-
myo-[3H]inositol
-
This compound stock solution
-
(RS)-2-chloro-5-hydroxyphenylglycine (CHPG), a selective mGluR5 agonist
-
LiCl
-
Dowex AG1-X8 resin
Procedure:
-
Label the neuron cultures by incubating them overnight with myo-[3H]inositol.
-
Wash the cells with a suitable buffer (e.g., Locke's buffer) and pre-incubate with LiCl for 10 minutes to inhibit inositol monophosphatase.
-
Add various concentrations of this compound (e.g., 0.2-200 µM) and incubate for 30 minutes.[2]
-
Stimulate the cells with 1 mM CHPG for 30 minutes.[2]
-
Terminate the reaction by adding ice-cold perchloric acid.
-
Isolate the inositol phosphates using Dowex AG1-X8 chromatography.
-
Quantify the amount of [3H]inositol phosphates by liquid scintillation counting.
Calcium Imaging
This protocol measures the effect of this compound on agonist-induced intracellular calcium mobilization.
Materials:
-
Primary neuron cultures on glass coverslips
-
Fluo-4 AM or other suitable calcium indicator dye
-
(S)-3,5-Dihydroxyphenylglycine (DHPG), a Group I mGluR agonist
-
This compound stock solution
-
Fluorescence microscope with a calcium imaging system
Procedure:
-
Load the neuron cultures with Fluo-4 AM according to the manufacturer's protocol.
-
Acquire a baseline fluorescence recording.
-
Apply DHPG (e.g., 100 µM) to induce a calcium response.
-
After the response returns to baseline, wash the cells.
-
Pre-incubate the cells with this compound (e.g., 10-100 µM) for 20 minutes.
-
Re-apply DHPG in the presence of this compound and record the calcium response.
-
Analyze the change in fluorescence intensity to determine the effect of this compound on DHPG-induced calcium signals.
Whole-Cell Patch-Clamp Electrophysiology
This protocol measures the effect of this compound on NMDA-evoked currents.
Materials:
-
Primary neuron cultures on coverslips
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass pipettes
-
Intracellular and extracellular recording solutions
-
NMDA
-
This compound stock solution
Procedure:
-
Prepare the recording chamber with extracellular solution.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Voltage-clamp the neuron at a holding potential of -60 mV.
-
Apply NMDA (e.g., 100 µM) to the bath to evoke an inward current.
-
After washing out the NMDA, apply this compound (e.g., 200 µM) to the bath for a few minutes.
-
Co-apply NMDA and this compound and record the evoked current.
-
Analyze the peak and steady-state components of the NMDA-evoked current to determine the effect of this compound.
Visualizations
Caption: General experimental workflow for evaluating this compound.
Caption: Antagonism of the mGluR5 signaling pathway by this compound.
References
- 1. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
Application of Sib 1893 in Studying Long-Term Potentiation (LTP)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. It is a widely studied cellular mechanism that underlies learning and memory. The N-methyl-D-aspartate (NMDA) receptor is a key player in the induction of many forms of LTP. Metabotropic glutamate receptors (mGluRs), particularly the subtype 5 (mGluR5), have been shown to modulate NMDA receptor function and play a crucial role in synaptic plasticity.
Sib 1893, also known as (E)-2-methyl-6-(2-phenylethenyl)pyridine, is a selective and noncompetitive antagonist of mGluR5.[1][2] This property makes it a valuable pharmacological tool for elucidating the specific role of mGluR5 in the induction and maintenance of LTP. However, it is important to note that at higher concentrations, this compound can also exhibit noncompetitive antagonistic effects on NMDA receptors, a factor that must be considered in experimental design and data interpretation.[3][4][5]
These application notes provide a comprehensive overview of the use of this compound in LTP studies, including its mechanism of action, quantitative data on its efficacy and potential off-target effects, detailed experimental protocols, and diagrams of the relevant signaling pathways and experimental workflows.
Data Presentation
Table 1: In Vitro Pharmacology of this compound
| Parameter | Receptor/Channel | Species | Preparation | Value | Reference |
| IC50 | hmGluR5a | Human | Recombinant cell line | 0.29 µM | [1][2] |
| IC50 | hmGluR1b | Human | Recombinant cell line | >100 µM | [1][2] |
| Inhibition of DHPG-evoked inositol phosphate accumulation | mGluR5 | Rat | Neonatal brain slices (hippocampus and striatum) | 60% to 80% | [1] |
| Reduction of peak NMDA-evoked current | NMDA Receptor | Rat | Cultured cortical cells | 44.1% at 20 µM, 63.4% at 200 µM | [5] |
| Reduction of steady-state NMDA-evoked current | NMDA Receptor | Rat | Cultured cortical cells | 51.6% at 20 µM, 68.7% at 200 µM | [5] |
| Reduction of NMDA channel open time | NMDA Receptor | Rat | Cultured cortical cells | 27% at 20 µM, 52.6% at 200 µM | [5] |
Experimental Protocols
Protocol 1: Induction and Recording of Long-Term Potentiation in Acute Hippocampal Slices
This protocol describes the methodology for preparing acute hippocampal slices and performing extracellular field potential recordings to study the effect of this compound on LTP at the Schaffer collateral-CA1 synapse.
Materials:
-
This compound
-
Rodent (rat or mouse)
-
Dissection tools
-
Vibrating microtome
-
Artificial cerebrospinal fluid (aCSF) for slicing (ice-cold)
-
aCSF for recording (warmed to 30-32°C)
-
Carbogen gas (95% O2 / 5% CO2)
-
Submerged or interface recording chamber
-
Glass microelectrodes (for stimulation and recording)
-
Amplifier and data acquisition system
Procedure:
-
Preparation of Acute Hippocampal Slices:
-
Anesthetize and decapitate the rodent in accordance with institutional guidelines.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated slicing aCSF.
-
Prepare 350-400 µm thick transverse hippocampal slices using a vibrating microtome.[6]
-
Transfer the slices to a holding chamber with carbogenated recording aCSF and allow them to recover for at least 1 hour at room temperature.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with warm, carbogenated recording aCSF.
-
Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.[1]
-
Deliver baseline test pulses (e.g., every 30 seconds) and adjust the stimulation intensity to elicit a field excitatory postsynaptic potential (fEPSP) that is 30-40% of the maximum amplitude.[7]
-
Record a stable baseline for at least 20-30 minutes.
-
-
Application of this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in the recording aCSF.
-
Bath-apply this compound to the slice for a pre-incubation period of 20-30 minutes prior to LTP induction.
-
-
Induction of Long-Term Potentiation:
-
Post-Induction Recording:
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes after LTP induction to monitor the potentiation.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slope to the average baseline value.
-
Compare the degree of potentiation in the presence and absence of this compound.
-
Visualizations
Signaling Pathway of mGluR5 and its Modulation of NMDA Receptor-Dependent LTP
Caption: Signaling cascade of mGluR5 activation and its modulation of NMDA receptor-mediated LTP.
Experimental Workflow for Studying the Effect of this compound on LTP
Caption: Workflow for an electrophysiology experiment investigating the effect of this compound on LTP.
Discussion and Interpretation
When using this compound to study LTP, it is crucial to consider its dual mechanism of action. At concentrations close to its IC50 for mGluR5 (around 0.29 µM), it can be used to selectively probe the role of this receptor in synaptic plasticity.[1][2] Inhibition of LTP at these concentrations would strongly suggest that mGluR5 activation is necessary for the induction or expression of LTP.
However, at higher concentrations (e.g., 20 µM and above), this compound's direct inhibitory effect on NMDA receptors becomes significant.[5] This can confound the interpretation of results, as the observed reduction in LTP could be due to the blockade of either mGluR5, NMDA receptors, or both. Therefore, dose-response experiments are highly recommended to dissect these effects. Additionally, control experiments using a selective NMDA receptor antagonist can help to delineate the contribution of each receptor to the observed effects on LTP.
References
- 1. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIB-1757 and SIB-1893: selective, noncompetitive antagonists of metabotropic glutamate receptor type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Involvement of the Metabotropic Glutamate Receptor mGluR5 in NMDA Receptor-Dependent, Learning-Facilitated Long-Term Depression in CA1 Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genes2cognition.org [genes2cognition.org]
- 7. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Long-Term Depression (LTD) with Sib 1893
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-term depression (LTD) is a form of synaptic plasticity characterized by a persistent decrease in synaptic strength, believed to be a key cellular mechanism underlying learning, memory, and developmental refinement of neural circuits. One of the key pathways implicated in certain forms of LTD involves the activation of Group I metabotropic glutamate receptors (mGluRs), particularly mGluR5.
Sib 1893, also known as (E)-2-methyl-6-(2-phenylethenyl)pyridine, is a selective and noncompetitive antagonist of the metabotropic glutamate receptor type 5 (mGluR5).[1] It serves as a valuable pharmacological tool to investigate the role of mGluR5 in the induction and expression of LTD. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in studying LTD.
A critical consideration when using this compound is its potential dual antagonism. While it is a potent mGluR5 antagonist, studies have shown that at higher concentrations (20 µM and 200 µM), it can also act as a noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[2] As NMDA receptors are themselves critically involved in many forms of LTD, it is imperative to design experiments with appropriate controls to dissect these potential effects.
This compound: Properties and Mechanism of Action
This compound acts as a negative allosteric modulator of mGluR5, binding to a site distinct from the glutamate binding site to inhibit receptor function. Activation of mGluR5 by glutamate typically leads to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade mobilizes intracellular calcium and activates protein kinase C (PKC), processes implicated in the induction of mGluR-dependent LTD. This compound blocks these downstream effects by preventing the conformational changes in mGluR5 necessary for G-protein coupling.
Quantitative Data on this compound
The following tables summarize the key quantitative parameters of this compound based on published literature.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Receptor/System | Reference |
| IC₅₀ | 0.29 µM | hmGluR5 (glutamate-induced Ca²⁺ response) | [1] |
| IC₅₀ | >100 µM | hmGluR1 (glutamate-induced Ca²⁺ response) | [1] |
| Activity | Little to no agonist or antagonist activity | Other mGluR subtypes, AMPA, Kainate, NMDA receptors (at low concentrations) | [1] |
| Inhibition | 60-80% | DHPG-evoked inositol phosphate accumulation in rat hippocampus and striatum | [1] |
Table 2: Effect of this compound on NMDA Receptor-Mediated Currents in Cultured Rat Cortical Neurons
| Concentration of this compound | Effect on Peak NMDA Current (% of control) | Effect on Steady State NMDA Current (% of control) | Reference |
| 20 µM | 55.9 ± 6.5% | 48.4 ± 4.3% | [2] |
| 200 µM | 36.6 ± 3.7% | 31.3 ± 5.0% | [2] |
Signaling Pathways and Experimental Workflow
mGluR5 Signaling Pathway in LTD
The following diagram illustrates the canonical signaling pathway of mGluR5 and the inhibitory action of this compound.
Caption: mGluR5 signaling cascade leading to LTD and its inhibition by this compound.
Experimental Workflow for Investigating the Effect of this compound on LTD
The following diagram outlines a typical experimental workflow for studying the impact of this compound on LTD using electrophysiology.
Caption: Electrophysiological workflow for studying the effect of this compound on LTD.
Experimental Protocols
Note: No specific published protocol for inducing LTD in the presence of this compound is currently available. The following protocols are representative methods for inducing mGluR-dependent and NMDA receptor-dependent LTD, in which this compound can be incorporated.
Protocol 1: Induction of mGluR-Dependent LTD in Hippocampal Slices
This protocol describes the induction of LTD using a low-frequency stimulation (LFS) paradigm that is dependent on mGluR activation.
1. Materials and Reagents:
-
This compound (stock solution in DMSO, final concentration typically 1-10 µM)
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, 1 MgCl₂. Continuously bubbled with 95% O₂ / 5% CO₂.
-
Dissection buffer (e.g., ice-cold, high-sucrose aCSF)
-
Hippocampal slices (300-400 µm thick) from rodents.
2. Procedure:
-
Prepare acute hippocampal slices and allow them to recover in aCSF at room temperature for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with aCSF at a constant rate (e.g., 2-3 ml/min) at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of synaptic transmission by delivering single pulses at a low frequency (e.g., 0.05 Hz) for 20-30 minutes.
-
Switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO at the same final concentration). Perfuse for at least 20 minutes to ensure equilibration.
-
Induce LTD by applying a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).
-
Following LFS, resume baseline stimulation (0.05 Hz) and record for at least 60 minutes to assess the magnitude and stability of LTD.
-
At the end of the experiment, wash out this compound and monitor for any recovery of synaptic transmission.
3. Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the average slope during the baseline period.
-
Compare the magnitude of LTD (the percentage depression of the fEPSP slope 50-60 minutes post-LFS) between the this compound-treated and vehicle-treated groups.
Protocol 2: Induction of NMDA Receptor-Dependent LTD and Dissection of this compound Effects
This protocol is designed to induce NMDA receptor-dependent LTD and includes control experiments to differentiate the effects of this compound on mGluR5 versus NMDA receptors.
1. Materials and Reagents:
-
Same as Protocol 1.
-
D-AP5 (NMDA receptor antagonist)
-
(S)-3,5-DHPG (Group I mGluR agonist)
2. Procedure:
-
Follow steps 1-4 from Protocol 1 to establish a stable baseline.
-
Experiment A (Effect on NMDA-R LTD):
-
Perfuse with this compound (e.g., 20 µM) or vehicle.
-
Induce NMDA receptor-dependent LTD using an appropriate LFS protocol (e.g., 900 pulses at 1 Hz).
-
Record post-LFS responses for at least 60 minutes.
-
-
Experiment B (Control for mGluR5-dependent LTD):
-
To isolate the mGluR5 component, induce LTD chemically with the Group I mGluR agonist (S)-3,5-DHPG (e.g., 50 µM for 5-10 minutes) in the presence of the NMDA receptor antagonist D-AP5 (50 µM).
-
Compare the magnitude of DHPG-induced LTD in the presence and absence of this compound.
-
-
Experiment C (Control for NMDA receptor antagonism):
-
To confirm the effect of this compound on NMDA receptors in your preparation, record NMDA receptor-mediated EPSCs in the presence of an AMPA receptor antagonist (e.g., CNQX).
-
Compare the amplitude of NMDA receptor-mediated EPSCs before and after the application of this compound.
-
3. Data Analysis:
-
Analyze the data from each experiment as described in Protocol 1.
-
By comparing the results from Experiments A, B, and C, you can begin to attribute the effects of this compound on LTD to its action on mGluR5, NMDA receptors, or both.
Conclusion
This compound is a potent tool for dissecting the role of mGluR5 in long-term depression. However, its off-target effects on NMDA receptors at higher concentrations necessitate careful experimental design and the inclusion of appropriate controls. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their investigations of the molecular mechanisms of synaptic plasticity.
References
- 1. SIB-1757 and SIB-1893: selective, noncompetitive antagonists of metabotropic glutamate receptor type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Sib 1893 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Sib 1893 in rodent models. This compound, also known as (E)-2-methyl-6-(2-phenylethenyl)pyridine, is a selective, noncompetitive antagonist of the metabotropic glutamate receptor type 5 (mGluR5).[1][2] It is a valuable tool for investigating the role of mGluR5 in various physiological and pathological processes in the central nervous system.
Mechanism of Action
This compound primarily functions as a noncompetitive antagonist of mGluR5.[1][2] Metabotropic glutamate receptors are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission. mGluR5 is predominantly expressed in the postsynaptic density of neurons in brain regions such as the hippocampus, striatum, and cortex. Its activation leads to the mobilization of intracellular calcium and the activation of various signaling cascades. By noncompetitively binding to mGluR5, this compound inhibits the downstream signaling pathways initiated by glutamate, thereby modulating neuronal function.
It is important to note that while this compound is highly selective for mGluR5, some studies have reported off-target effects. These include noncompetitive antagonism of the NMDA receptor and positive allosteric modulation of the human metabotropic glutamate receptor 4 (hmGluR4).[3] Researchers should consider these potential off-target effects when interpreting experimental results.
Signaling Pathway of mGluR5 Antagonism by this compound
Caption: Signaling pathway of mGluR5 and its noncompetitive inhibition by this compound.
Quantitative Data Summary
The following table summarizes the reported dosages and effects of this compound in rodent models. It is crucial to note that the optimal dose may vary depending on the specific animal model, strain, age, and experimental objective.
| Application/Effect | Species | Route | Dose Range (mg/kg) | Observed Effect | Citation(s) |
| Anticonvulsant Activity | Mouse | i.p. | 0.25 - 20 | Did not significantly influence pentetrazole-induced convulsions. | [1] |
| Body Temperature | Rat | i.p. | 10 - 30 | 30 mg/kg significantly lowered body temperature. | [4] |
| Neuroprotection (in vitro) | Rat (cortical neurons) | N/A | 0.2 - 200 µM | Abolished CHPG-induced phosphoinositide hydrolysis. | [5] |
Experimental Protocols
Preparation of this compound for Intraperitoneal (i.p.) Injection
Materials:
-
This compound powder
-
Vehicle (e.g., Sterile Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), or a solution of DMSO and saline)
-
Sterile vials
-
Vortex mixer
-
Sterile syringes and needles (25-27 gauge for rats, 27-30 gauge for mice)
Procedure:
-
Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and stability of this compound. While specific vehicle information for this compound is not consistently reported, a common approach for compounds with limited aqueous solubility is to first dissolve them in a small amount of an organic solvent like DMSO and then dilute with a sterile aqueous solution such as saline or PBS. A final DMSO concentration of less than 10% is generally recommended for in vivo studies to minimize potential toxicity.
-
Calculation of Required Amount:
-
Determine the desired dose in mg/kg.
-
Weigh the animals to determine their body weight in kg.
-
Calculate the total amount of this compound needed for the number of animals in the study.
-
-
Preparation of Dosing Solution:
-
Aseptically weigh the required amount of this compound powder.
-
If using a co-solvent system, dissolve the this compound in a minimal volume of DMSO.
-
Gradually add the sterile saline or PBS to the DMSO solution while vortexing to ensure complete dissolution and prevent precipitation. The final volume should be calculated to achieve the desired injection volume (typically 5-10 ml/kg for rats and 10 ml/kg for mice).
-
Visually inspect the solution for any undissolved particles. If necessary, the solution can be gently warmed or sonicated to aid dissolution.
-
Prepare a vehicle control solution containing the same concentration of DMSO and saline/PBS without the drug.
-
-
Storage: Prepared solutions should ideally be used fresh. If storage is necessary, consult the manufacturer's stability data. Store protected from light.
Protocol for Evaluating Anticonvulsant Activity in Mice (Pentylenetetrazol Model)
This protocol is designed to assess the potential anticonvulsant effects of this compound against seizures induced by pentylenetetrazol (PTZ), a GABA-A receptor antagonist.
Experimental Workflow:
Caption: Workflow for anticonvulsant activity testing of this compound.
Procedure:
-
Animals: Use adult male mice (e.g., C57BL/6 or CD-1 strain) weighing 20-30 g. House the animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water. Allow for an acclimatization period of at least 3 days before the experiment.
-
Drug Administration:
-
Prepare this compound and vehicle solutions as described in Protocol 1.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at the desired dose(s) (e.g., 0.25, 1, 5, 10, 20 mg/kg).
-
-
Waiting Period: Allow a pre-treatment time of 30 minutes for the drug to be absorbed and distributed.
-
Seizure Induction:
-
Administer a convulsant dose of pentylenetetrazol (PTZ), typically 60-85 mg/kg, via subcutaneous (s.c.) injection. The exact dose of PTZ may need to be optimized based on the mouse strain to consistently induce clonic-tonic seizures.
-
-
Observation and Scoring:
-
Immediately after PTZ injection, place each mouse in an individual observation chamber.
-
Observe the animals for a period of 30 minutes and record the latency to the first seizure (clonic or tonic-clonic) and the severity of the seizures using a standardized scoring system (e.g., Racine scale).
-
Key parameters to measure include the percentage of animals protected from seizures and the latency to seizure onset.
-
Protocol for Evaluating Neuroprotective Effects in a Rat Model of Focal Cerebral Ischemia
This protocol outlines a general procedure to assess the neuroprotective potential of this compound in a rat model of stroke induced by middle cerebral artery occlusion (MCAO).
Experimental Workflow:
Caption: Workflow for neuroprotection assay of this compound in a rat stroke model.
Procedure:
-
Animals: Use adult male rats (e.g., Sprague-Dawley or Wistar) weighing 250-300 g. House them under standard conditions.
-
Induction of Focal Cerebral Ischemia:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) using the intraluminal filament method. This is a highly technical surgical procedure that requires proper training and ethical approval.
-
The duration of occlusion is typically 60-90 minutes, followed by reperfusion.
-
-
Drug Administration:
-
Prepare this compound and vehicle solutions as described in Protocol 1.
-
Administer this compound or vehicle (i.p.) at the desired dose. The timing of administration is a critical variable and can be before ischemia (pre-treatment), during ischemia, or after reperfusion (post-treatment) to model different clinical scenarios.
-
-
Post-operative Care and Recovery:
-
After the MCAO procedure and drug administration, allow the animals to recover in a warm and clean environment.
-
Provide supportive care, including soft food and water, and monitor for any signs of distress.
-
-
Assessment of Neuroprotection:
-
Neurological Deficit Scoring: At various time points after MCAO (e.g., 24, 48, 72 hours), assess the neurological function of the rats using a standardized scoring system (e.g., Bederson's scale).
-
Infarct Volume Measurement: At the end of the experiment (e.g., 72 hours post-MCAO), euthanize the animals and perfuse the brains.
-
Remove the brains and slice them into coronal sections.
-
Stain the brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Quantify the infarct volume using image analysis software. A reduction in infarct volume in the this compound-treated group compared to the vehicle group indicates a neuroprotective effect.
-
Concluding Remarks
This compound is a potent and selective tool for studying the role of mGluR5 in the central nervous system. The protocols provided here offer a foundation for designing and conducting in vivo experiments in rodent models. It is imperative for researchers to optimize these protocols for their specific experimental conditions and to adhere to all institutional and national guidelines for the ethical use of animals in research. Careful consideration of the drug's mechanism of action, potential off-target effects, and appropriate experimental design will ensure the generation of robust and reliable data.
References
- 1. SIB-1757 and SIB-1893: selective, noncompetitive antagonists of metabotropic glutamate receptor type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Origin and Neuronal Function of In Vivo Nonsynaptic Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulation of the human metabotropic glutamate receptor 4 (hmGluR4) by SIB-1893 and MPEP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats [mdpi.com]
- 5. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sib 1893 in Neuroprotection Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sib 1893 is a selective, non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).[1] The blockade of mGluR5 has been investigated as a potential therapeutic strategy for a variety of neurological and psychiatric disorders, owing to its role in modulating glutamatergic neurotransmission, which is often dysregulated in such conditions. While the neuroprotective effects of mGluR5 antagonists have been explored, specific in vivo data for this compound in mouse models of neurodegeneration are limited. These application notes provide a comprehensive guide for researchers aiming to investigate the neuroprotective potential of this compound in mice, drawing upon available data for this compound and related mGluR5 antagonists.
Mechanism of Action: Targeting Glutamate Excitotoxicity
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its overactivation can lead to excitotoxicity, a key pathological process in many neurodegenerative diseases. mGluR5 is coupled to intracellular signaling pathways that can modulate neuronal excitability and survival. Antagonism of mGluR5 is hypothesized to confer neuroprotection by mitigating the downstream effects of excessive glutamate signaling. However, it is noteworthy that some studies suggest the neuroprotective effects of mGluR5 antagonists like this compound and MPEP may also involve non-competitive antagonism of the NMDA receptor.[2]
Quantitative Data Summary
Due to the limited number of in vivo neuroprotection studies specifically using this compound in mice, the following table includes dosage information from a relevant in vivo mouse study (though not focused on neuroprotection) and in vitro neuroprotection data to guide dose selection for future studies.
| Compound | Model System | Doses/Concentrations | Key Findings | Reference |
| This compound | Anticonvulsant model (mice) | 0.25 - 20 mg/kg (i.p.) | Did not influence pentetrazole-induced convulsions. Provides a potential in vivo tolerated dose range. | [3] |
| This compound | Glutamate/NMDA-induced neurotoxicity (cultured rat cortical neurons) | 20 µM and 200 µM | Provided significant neuroprotection. | [2] |
| MPEP | Glutamate/NMDA-induced neurotoxicity (cultured rat cortical neurons) | ≥ 20 µM | Showed significant neuroprotection. | [4] |
| MPEP | Focal cerebral ischemia (rats) | i.c.v. administration | Reduced infarct volume. | [5] |
| MTEP | Glutamate/NMDA-induced neurotoxicity (cultured rat cortical neurons) | 200 µM | Showed some protective effects. | [4] |
Experimental Protocols
The following is a generalized protocol for assessing the neuroprotective effects of this compound in the MPTP mouse model of Parkinson's disease. This protocol can be adapted for other models of neurodegeneration.
Animal Model: MPTP-Induced Parkinson's Disease
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is widely used to study Parkinson's disease as it recapitulates the loss of dopaminergic neurons in the substantia nigra.[6]
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
MPTP Administration: Administer MPTP hydrochloride at a dose of 20-30 mg/kg (free base) via intraperitoneal (i.p.) injection once daily for five consecutive days.[6][7]
This compound Administration
-
Dose Selection: Based on the available data, a dose-ranging study is recommended. A starting point could be in the range of 1-20 mg/kg.[3]
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for systemic administration in mice.
-
Treatment Regimen:
-
Prophylactic: Begin this compound administration 30-60 minutes prior to each MPTP injection and continue for the duration of the MPTP treatment.
-
Therapeutic: Initiate this compound treatment after the final MPTP injection to assess its potential to halt or reverse ongoing neurodegeneration.
-
Behavioral Assessment
Conduct behavioral tests to evaluate motor function at baseline and at specified time points after MPTP administration.
-
Rotarod Test: To assess motor coordination and balance.
-
Open Field Test: To measure locomotor activity and exploratory behavior.[6]
-
Pole Test: To evaluate bradykinesia.
Neurochemical Analysis
-
High-Performance Liquid Chromatography (HPLC): Measure dopamine and its metabolites (DOPAC and HVA) in striatal tissue to quantify the extent of dopaminergic neurodegeneration.[7]
Histological and Immunohistochemical Analysis
-
Tyrosine Hydroxylase (TH) Immunohistochemistry: Stain brain sections for TH, a marker for dopaminergic neurons, to visualize and quantify neuronal loss in the substantia nigra pars compacta (SNc) and the loss of nerve terminals in the striatum.[6]
-
Nissl Staining: To assess overall neuronal morphology and cell death.
Signaling Pathways and Experimental Workflow Diagrams
Caption: Proposed neuroprotective mechanism of this compound.
Caption: Experimental workflow for a neuroprotection study.
Caption: Logical relationship of experimental parameters.
References
- 1. SIB-1757 and SIB-1893: selective, noncompetitive antagonists of metabotropic glutamate receptor type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of this compound, a selective mGluR5 receptor antagonist, on the anticonvulsant activity of conventional antiepileptic drugs in two models of experimental epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective mGluR5 receptor antagonist or agonist provides neuroprotection in a rat model of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson’s Disease [frontiersin.org]
- 7. Neuroprotective effect of silymarin in a MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring mGluR5 Activity with SIB-1893 Using Calcium Imaging Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in various neurological and psychiatric disorders, making it a significant target for drug discovery. Activation of mGluR5, which is coupled to the Gq/11 protein, initiates a signaling cascade that leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3), and the release of calcium (Ca2+) from intracellular stores. This increase in intracellular calcium can be precisely measured using fluorescent calcium indicators, providing a robust method for assessing mGluR5 activity.
SIB-1893 is a selective and non-competitive antagonist of mGluR5.[1] This application note provides detailed protocols for utilizing calcium imaging assays with SIB-1893 to quantify the inhibition of mGluR5 activity. The described methods are essential for researchers engaged in the characterization of mGluR5 antagonists and the development of novel therapeutics targeting this receptor.
Data Presentation
The following tables summarize the quantitative data for key compounds used in mGluR5 calcium imaging assays.
Table 1: Potency of SIB-1893 in Inhibiting mGluR5 Activity
| Compound | Target | Assay Type | Measured Parameter | Value (µM) | Cell Line |
| SIB-1893 | human mGluR5a | Calcium Imaging | IC50 | 0.29 | CHO Cells |
This value represents the concentration of SIB-1893 required to inhibit 50% of the glutamate-induced intracellular calcium response in cells expressing human mGluR5a.[1]
Table 2: Potency of Agonists for Activating mGluR5
| Agonist | Target | Assay Type | Measured Parameter | Value (µM) | Cell Line |
| L-Glutamate | human mGluR5 | Calcium Flux | EC50 | 0.91 | HEK293T |
| DHPG | mGluR5 | Calcium Imaging | Concentration Used | 10 - 100 | HEK293, Striatal Neurons |
EC50 is the concentration of an agonist that gives half-maximal response. The concentrations for DHPG are typical working concentrations used to elicit a robust calcium response.[2][3]
Experimental Protocols
This section provides detailed methodologies for performing calcium imaging assays to measure the inhibitory effect of SIB-1893 on mGluR5 activity.
Protocol 1: Calcium Imaging Assay Using Fluo-4 AM in HEK293 cells stably expressing mGluR5
1. Materials:
-
Cells: HEK293 cell line stably expressing human mGluR5 (HEK293-hmGluR5).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluo-4 AM Stock Solution: 1 mM Fluo-4 AM in anhydrous DMSO.
-
Pluronic F-127: 20% (w/v) solution in anhydrous DMSO.
-
Probenecid: 250 mM stock solution in 1 M NaOH.
-
mGluR5 Agonist: L-Glutamate or (S)-3,5-DHPG.
-
mGluR5 Antagonist: SIB-1893.
-
Black, clear-bottom 96-well plates.
2. Cell Preparation:
-
Seed HEK293-hmGluR5 cells into black, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well.
-
Culture overnight at 37°C in a 5% CO2 incubator to allow for cell attachment and formation of a monolayer.
3. Dye Loading:
-
Prepare the Fluo-4 AM loading solution. For each 10 mL of Assay Buffer, add 20 µL of 1 mM Fluo-4 AM stock solution and 10 µL of 20% Pluronic F-127. If using, add 100 µL of 250 mM Probenecid to inhibit dye extrusion. Mix well. The final concentration of Fluo-4 AM will be 2 µM.
-
Aspirate the culture medium from the cell plate.
-
Wash the cells once with 100 µL of Assay Buffer per well.
-
Add 50 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
After incubation, gently wash the cells twice with 100 µL of Assay Buffer per well to remove excess dye.
-
Add 100 µL of Assay Buffer to each well and incubate at room temperature for 30 minutes to allow for complete de-esterification of the dye.
4. Compound Preparation and Addition:
-
Prepare serial dilutions of SIB-1893 in Assay Buffer at 2X the final desired concentrations.
-
Prepare the mGluR5 agonist (e.g., L-Glutamate or DHPG) solution in Assay Buffer at a concentration that elicits a submaximal but robust response (e.g., EC80 concentration). This concentration should be determined empirically in your cell system but is typically in the range of 10-30 µM for DHPG.
-
Add 50 µL of the SIB-1893 dilutions (or vehicle control) to the respective wells of the cell plate.
-
Incubate the plate at room temperature for 15-30 minutes.
5. Data Acquisition:
-
Place the plate in a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR or FlexStation).
-
Set the instrument to measure fluorescence intensity at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add 50 µL of the agonist solution to all wells simultaneously.
-
Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak calcium response.
6. Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data by expressing the response in each well as a percentage of the control response (agonist alone).
-
Plot the normalized response against the logarithm of the SIB-1893 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Signaling Pathway Diagram
Caption: mGluR5 signaling pathway and the inhibitory action of SIB-1893.
Experimental Workflow Diagram
Caption: Experimental workflow for the mGluR5 calcium imaging assay.
Logical Relationship Diagram
Caption: Logical framework of the SIB-1893 mGluR5 calcium assay.
References
Application Notes and Protocols: Utilizing Sib 1893 in Models of Excitotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Excitotoxicity, the pathological process by which neuronal damage or death is caused by excessive stimulation by neurotransmitters such as glutamate, is a key mechanism implicated in a variety of acute and chronic neurological disorders.[1][2] This phenomenon is largely mediated by the over-activation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) and metabotropic glutamate receptors (mGluRs).[1][3][4] Consequently, antagonists of these receptors are valuable tools for studying excitotoxic mechanisms and for the development of potential neuroprotective therapeutics.
Sib 1893, or (E)-2-methyl-6-(2-phenylethenyl)pyridine, has been identified as a selective, non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).[5][6] However, subsequent research has revealed a more complex pharmacological profile, demonstrating that this compound also functions as a non-competitive NMDA receptor antagonist.[7][8][9] This dual-action mechanism makes this compound a particularly interesting compound for mitigating excitotoxicity, as it targets two key receptors in the excitotoxic cascade. These application notes provide detailed protocols for the use of this compound in in vitro models of excitotoxicity, along with a summary of its observed effects.
Mechanism of Action in Excitotoxicity
This compound exerts its neuroprotective effects through a dual mechanism of action. Firstly, as an mGluR5 antagonist, it blocks the G-protein coupled receptor that, when activated, can modulate neuronal excitability and calcium signaling.[5][6][7] Secondly, and more critically for its neuroprotective effects against glutamate- and NMDA-induced toxicity, this compound acts as a non-competitive antagonist of the NMDA receptor.[7][8][9] It has been shown to reduce the duration of NMDA channel opening, thereby limiting the excessive calcium influx that is a primary driver of excitotoxic cell death.[7][8][9]
Figure 1: Dual mechanism of action of this compound in excitotoxicity.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in in vitro models of excitotoxicity, primarily based on studies using cultured rat cortical neurons.[7]
Table 1: Neuroprotective Effects of this compound against Excitotoxicity
| Excitotoxin (Concentration) | This compound Concentration | Outcome Measure | Result (% of Control) |
| Glutamate (150 µM) | 20 µM | LDH Release | Significant reduction |
| Glutamate (150 µM) | 200 µM | LDH Release | Significant reduction |
| NMDA (50 µM) | 20 µM | LDH Release | Significant reduction |
| NMDA (50 µM) | 200 µM | LDH Release | Significant reduction |
Data extracted from Movsesyan et al., 2001.[7]
Table 2: Electrophysiological Effects of this compound on NMDA Receptors
| Parameter | This compound Concentration | Result (% of Control) |
| NMDA-evoked Whole Cell Current (Steady State) | 20 µM | 71.8 ± 3.7% |
| NMDA-evoked Whole Cell Current (Steady State) | 200 µM | 41.3 ± 3.5% |
| NMDA Channel Open Time | 20 µM | 73.02 ± 10.20% |
| NMDA Channel Open Time | 200 µM | 47.43 ± 10.03% |
| NMDA Channel Open Probability | 200 µM | Significant reduction |
Data extracted from Movsesyan et al., 2001.[7]
Experimental Protocols
Protocol 1: In Vitro Excitotoxicity in Primary Cortical Neurons
This protocol describes the induction of excitotoxicity in primary rat cortical neurons and the assessment of neuroprotection by this compound.
Materials:
-
Primary cortical neurons from E18 rat embryos
-
Neurobasal medium with B27 supplement
-
Poly-D-lysine coated 96-well plates
-
This compound
-
N-methyl-D-aspartate (NMDA) or L-glutamic acid
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Cell Culture:
-
Isolate cortical neurons from E18 rat embryos.
-
Plate cells at a density of 5 x 10^5 cells/mL in poly-D-lysine coated 96-well plates.
-
Culture neurons in Neurobasal medium supplemented with B27 at 37°C in a 5% CO2 incubator.
-
Use cultures for experiments between 7-10 days in vitro (DIV).[7]
-
-
Treatment:
-
Prepare stock solutions of this compound and the chosen excitotoxin (NMDA or glutamate) in an appropriate vehicle.
-
Pre-treat the neuronal cultures with desired concentrations of this compound (e.g., 0.2-200 µM) for 30 minutes.[7]
-
Induce excitotoxicity by adding the excitotoxin (e.g., 50 µM NMDA or 150 µM glutamate) to the wells.[7]
-
Include control wells: untreated cells, cells treated with vehicle only, and cells treated with the excitotoxin only.
-
-
Assessment of Cell Viability:
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.[7]
-
Measure cell death by quantifying the release of LDH into the culture medium using a commercially available cytotoxicity assay kit, following the manufacturer's instructions.[7]
-
Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
Calculate the percentage of LDH release relative to the excitotoxin-only control to determine the neuroprotective effect of this compound.
-
Figure 2: Experimental workflow for in vitro neuroprotection assay.
In Vivo Models: Considerations and Future Directions
While the in vitro evidence for the neuroprotective effects of this compound is compelling, there is a notable lack of published studies utilizing this compound in in vivo models of excitotoxicity such as ischemic stroke or traumatic brain injury. In vivo studies have been conducted to evaluate its anticonvulsant properties, indicating that the compound is systemically active.[9][10]
Future research should aim to bridge this gap by investigating the efficacy of this compound in established animal models of excitotoxicity. Such studies would be crucial for validating the therapeutic potential of this compound and understanding its pharmacokinetic and pharmacodynamic properties in a whole-organism context.
Conclusion
This compound is a valuable pharmacological tool for studying the mechanisms of excitotoxicity. Its dual antagonism of mGluR5 and NMDA receptors provides a multi-targeted approach to mitigating neuronal damage in vitro. The protocols and data presented in these application notes offer a foundation for researchers to utilize this compound in their own excitotoxicity models. Further investigation into its in vivo efficacy is warranted to fully elucidate its potential as a neuroprotective agent.
References
- 1. Traumatic brain injury and its effects on synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imaging of experimental stroke models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative Glutamate Toxicity Can Be a Component of the Excitotoxicity Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. SIB-1757 and SIB-1893: selective, noncompetitive antagonists of metabotropic glutamate receptor type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The HSV-2 protein ICP10PK prevents neuronal apoptosis and loss of function in an in vivo model of neurodegeneration associated with glutamate excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Positive allosteric modulation of the human metabotropic glutamate receptor 4 (hmGluR4) by SIB-1893 and MPEP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of this compound, a selective mGluR5 receptor antagonist, on the anticonvulsant activity of conventional antiepileptic drugs in two models of experimental epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Glutamate Release with SIB-1893 in Synaptosomes
Audience: Researchers, scientists, and drug development professionals.
Introduction
SIB-1893, or (E)-2-methyl-6-styryl-pyridine, is a selective, noncompetitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).[1][2] These receptors are G-protein coupled and play a significant role in modulating neuronal excitability and synaptic transmission. This document provides detailed protocols for utilizing SIB-1893 to study its effects on glutamate release in isolated nerve terminals (synaptosomes), a valuable in vitro model for investigating presynaptic mechanisms.
The protocol outlines the preparation of synaptosomes from rodent brain tissue, followed by a fluorometric assay to measure evoked glutamate release. The inhibitory effects of SIB-1893 on this process are explored, providing a framework for investigating the role of mGluR5 in neurotransmitter release and for screening novel therapeutic compounds targeting this pathway.
Data Presentation
Table 1: Quantitative Data for SIB-1893
| Parameter | Value | Species/System | Notes | Reference |
| IC50 at hmGluR5 | 0.29 µM | Human metabotropic glutamate receptor 5a (hmGluR5a) expressed in cell lines. | Determined by measuring changes in intracellular Ca2+ ([Ca2+]i). | [2] |
| Effect on Glutamate Release | Potent inhibition of Ca2+-dependent release | Rat cerebrocortical synaptosomes | Glutamate release was evoked by 4-aminopyridine (4AP). | [1] |
| Neuroprotective Concentrations | Significant protection at 20 µM and 200 µM | Cultured rat cortical cells | Protection against glutamate- or NMDA-induced toxicity. Note: At these concentrations, noncompetitive NMDA receptor antagonism was also observed. | [3][4] |
| Effect on Body Temperature | Dose-dependent hypothermia | Freely moving Wistar rats | Significant effect observed at 30 mg/kg intraperitoneal injection. | [5][6] |
Signaling Pathway
The following diagram illustrates the signaling pathway of mGluR5 and the proposed mechanism of action for SIB-1893 in inhibiting glutamate release.
Caption: mGluR5 signaling cascade and the inhibitory action of SIB-1893.
Experimental Protocols
Preparation of Synaptosomes
This protocol is adapted from established methods for isolating synaptosomes from rodent brain tissue.[7][8][9]
Materials:
-
Rodent brain tissue (e.g., cerebral cortex)
-
Homogenization Buffer: 0.32 M Sucrose, 4 mM HEPES, pH 7.4, supplemented with protease inhibitors (e.g., 1 µM PMSF, 1 µg/ml Aprotinin, 1 µg/ml Leupeptin)
-
Ficoll density gradient solutions (e.g., 9% and 13% Ficoll in homogenization buffer)
-
Glass-Teflon homogenizer
-
Refrigerated centrifuge and rotors (e.g., Sorvall SS34, Beckman SW41)
-
Pasteur pipettes
Procedure:
-
Euthanize the animal according to approved institutional guidelines and rapidly dissect the desired brain region (e.g., cerebral cortex) on ice.
-
Homogenize the tissue in 10 volumes of ice-cold homogenization buffer using a glass-Teflon homogenizer with gentle strokes.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris (P1).
-
Carefully collect the supernatant (S1) and centrifuge it at 12,500 x g for 15 minutes at 4°C. This will pellet the crude synaptosomal fraction (P2).
-
Gently resuspend the P2 pellet in fresh homogenization buffer.
-
Layer the resuspended P2 fraction onto a discontinuous Ficoll density gradient (e.g., 13% Ficoll layered below 9% Ficoll).
-
Centrifuge the gradient at approximately 22,500 rpm for 35 minutes at 4°C.
-
Synaptosomes will be enriched at the interface between the 9% and 13% Ficoll layers. Carefully collect this band using a Pasteur pipette.
-
Wash the collected synaptosomes by diluting them in homogenization buffer and centrifuging at 11,000 rpm for 12 minutes.
-
Resuspend the final synaptosomal pellet (P3) in an appropriate buffer for the glutamate release assay. Determine the protein concentration using a standard method (e.g., BCA assay).
Glutamate Release Assay with SIB-1893
This protocol describes a fluorometric method to measure glutamate release from prepared synaptosomes.[7][10]
Materials:
-
Prepared synaptosome suspension
-
Sodium Buffer (pre-warmed to 37°C)
-
SIB-1893 stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Depolarizing agent: 4-aminopyridine (4AP) or high KCl solution
-
Glutamate Assay Kit (containing glutamate oxidase, glutamate-pyruvate transaminase, L-alanine, horseradish peroxidase, and a fluorometric probe)
-
CaCl2 and EGTA solutions
-
Spectrofluorometer with temperature control
Procedure:
-
Aliquot the synaptosomal suspension (e.g., 1 mg of protein per condition) and centrifuge at a low speed (e.g., 8,500 rpm for 2 minutes) to gently pellet the synaptosomes.
-
Resuspend the pellets in pre-warmed sodium buffer and incubate for 5 minutes at 37°C.
-
Add SIB-1893 at the desired final concentrations to the appropriate samples. Include a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 10-15 minutes) to allow for receptor binding.
-
Prepare the glutamate assay reaction mix according to the manufacturer's instructions. This typically includes glutamate oxidase, a fluorometric probe, and other enhancing reagents.
-
Transfer the synaptosome suspension to a cuvette in the spectrofluorometer.
-
Add the reaction mix to the cuvette and record the baseline fluorescence (Excitation: ~530-570 nm, Emission: ~590-600 nm) for several minutes to ensure a stable signal.
-
To initiate glutamate release, add the depolarizing agent (e.g., 4AP or KCl) to the cuvette.
-
Record the increase in fluorescence over time. The rate of fluorescence increase is proportional to the rate of glutamate release.
-
To confirm that the observed release is Ca2+-dependent, a control experiment can be performed in the presence of a calcium chelator like EGTA instead of CaCl2.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for studying the effect of SIB-1893 on glutamate release in synaptosomes.
Caption: Workflow for studying SIB-1893 effects on glutamate release.
References
- 1. Noncompetitive metabotropic glutamate5 receptor antagonist (E)-2-methyl-6-styryl-pyridine (SIB1893) depresses glutamate release through inhibition of voltage-dependent Ca2+ entry in rat cerebrocortical nerve terminals (synaptosomes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SIB-1757 and SIB-1893: selective, noncompetitive antagonists of metabotropic glutamate receptor type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Non-competitive metabotropic glutamate subtype 5 receptor antagonist (SIB-1893) decreases body temperature in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation of synaptosomes and glutamate release assay [bio-protocol.org]
- 8. Proteomic screening of glutamatergic mouse brain synaptosomes isolated by fluorescence activated sorting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolate Functional Synaptosomes | Thermo Fisher Scientific - US [thermofisher.com]
- 10. cellbiolabs.com [cellbiolabs.com]
Troubleshooting & Optimization
How to avoid off-target NMDA receptor effects of Sib 1893
This technical support center provides researchers, scientists, and drug development professionals with essential information on the use of Sib 1893, a selective, noncompetitive antagonist of the metabotropic glutamate receptor type 5 (mGluR5). The following troubleshooting guides and FAQs address common issues encountered during experiments, with a focus on mitigating its known off-target effects on NMDA receptors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, or (E)-2-methyl-6-(2-phenylethenyl)pyridine, is a selective and noncompetitive antagonist of the metabotropic glutamate receptor type 5 (mGluR5).[1][2] It inhibits glutamate-induced increases in intracellular calcium ([Ca2+]i) mediated by mGluR5.[1]
Q2: Does this compound have known off-target effects?
Yes. The most significant off-target effect of this compound is its action as a noncompetitive NMDA receptor antagonist.[3][4] At higher concentrations, it has also been reported to have potential agonist activity at mGluR4 and can act as a positive allosteric modulator for the human mGluR4.[3][5][6]
Q3: At what concentrations are the off-target NMDA receptor effects of this compound observed?
Off-target NMDA receptor antagonism has been observed at concentrations of 20 µM and 200 µM in cultured rat cortical neurons.[3][4] At these concentrations, this compound significantly reduces NMDA-evoked whole-cell currents and decreases the open time of NMDA channels.[3]
Q4: How can I minimize the NMDA receptor antagonist effects of this compound in my experiments?
To minimize the confounding effects of NMDA receptor antagonism, it is crucial to:
-
Use the lowest effective concentration: Titrate this compound to the lowest concentration that achieves effective mGluR5 antagonism in your specific experimental system. The IC50 for mGluR5 is approximately 0.29 µM, which is significantly lower than the concentrations where NMDA receptor effects become prominent.[1]
-
Include appropriate controls: Use a specific NMDA receptor antagonist (e.g., AP5) as a control to differentiate between mGluR5-mediated and NMDA receptor-mediated effects.
-
Validate in your system: Perform concentration-response curves for both mGluR5 and NMDA receptor activity in your experimental setup to determine the selectivity window for this compound.
Q5: How do the off-target effects of this compound impact neuroprotection studies?
Quantitative Data Summary
Table 1: Potency of this compound at Metabotropic Glutamate Receptors
| Receptor Subtype | Agonist/Antagonist Activity | IC50 Value (µM) |
| hmGluR5 | Antagonist | 0.29[1] |
| hmGluR1 | Antagonist | >100[1] |
| hmGluR4 | Agonist/Positive Allosteric Modulator | Activity noted at 100 µM[3][5] |
Table 2: Off-Target Effects of this compound on NMDA Receptor Currents in Cultured Rat Cortical Neurons
| This compound Concentration | Effect on Peak NMDA Current (% of control) | Effect on Steady-State NMDA Current (% of control) | Effect on NMDA Channel Open Time (% of control) |
| 20 µM | 55.9 ± 6.5% | 48.4 ± 4.3% | 73.02 ± 10.20%[3] |
| 200 µM | 36.6 ± 3.7% | 31.3 ± 5.0% | 47.43 ± 10.03%[3] |
Troubleshooting Guide
Problem: My experimental results are inconsistent with known mGluR5 signaling pathways when using this compound.
-
Potential Cause: The observed effects may be due to the off-target antagonism of NMDA receptors, especially if you are using this compound at concentrations of 20 µM or higher.[3][4]
-
Suggested Solution:
-
Verify the concentration of this compound being used. If possible, lower the concentration to the sub-micromolar range, closer to its IC50 for mGluR5.[1]
-
Perform a control experiment in the presence of a selective NMDA receptor antagonist to determine if the unexpected effect is occluded.
-
Confirm the mGluR5-specific activity of this compound in your system using a functional assay, such as the Phosphoinositide Hydrolysis Assay detailed below.
-
Problem: I am observing a reduction in NMDA receptor-mediated currents after applying this compound, even though I am targeting mGluR5.
-
Potential Cause: This is a known off-target effect of this compound.[3][4] The compound acts as a noncompetitive antagonist at the NMDA receptor, reducing both peak and steady-state currents.
-
Suggested Solution:
-
Acknowledge this dual activity in your experimental design and interpretation.
-
If your experiment aims to isolate mGluR5 function, consider using an alternative mGluR5 antagonist with a different pharmacological profile and no reported NMDA receptor activity.
-
If you must use this compound, characterize the extent of NMDA receptor inhibition at your working concentration using electrophysiology (see protocol below) and account for it in your analysis.
-
Experimental Protocols
Protocol 1: Phosphoinositide (PI) Hydrolysis Assay to Confirm mGluR5 Antagonism
This protocol is adapted from methodologies used to verify the mGluR5 antagonist activity of this compound.[3]
-
Cell Culture: Plate primary cortical neuronal cultures in 96-well plates.
-
Radiolabeling: At 7 days in vitro (DIV), incubate the cultures overnight with myo-[3H]-inositol (e.g., 1 µCi/well).
-
Washing: Wash cells twice with a suitable buffer (e.g., Locke's buffer).
-
Pre-incubation: Incubate the cells at 37°C for 30 minutes in the buffer containing various concentrations of this compound (e.g., 0.2–200 µM) or vehicle control.
-
Stimulation: Add an mGluR5-specific agonist, such as (RS)-2-chloro-5-hydroxyphenylglycine (CHPG) (e.g., 1 mM), along with LiCl (e.g., 20 mM) to prevent inositol monophosphate degradation. Incubate for an additional 30 minutes.
-
Extraction: Aspirate the incubation buffer and extract inositol phosphates with 0.1 M HCl containing 2 mM CaCl2.
-
Separation and Counting: Separate the accumulated [3H]-inositol phosphates using anion-exchange chromatography columns. Measure radioactivity using a liquid scintillation counter.
-
Analysis: A successful antagonism will show a concentration-dependent inhibition of the CHPG-induced PI hydrolysis by this compound.
Protocol 2: Whole-Cell Electrophysiology to Test for Off-Target NMDA Receptor Effects
This protocol is based on the electrophysiological experiments that identified the NMDA antagonist properties of this compound.[3]
-
Cell Preparation: Use cultured cortical neurons on glass coverslips and transfer them to a recording chamber continuously perfused with a bath solution (e.g., containing in mM: 145 NaCl, 5 KCl, 1 CaCl2, 5 HEPES, 5 Glucose, 25 Sucrose, 0.01 D-Serine, pH 7.4). Ensure the solution is Mg2+-free to allow NMDA receptor activation at negative holding potentials.
-
Recording Setup: Obtain whole-cell voltage-clamp recordings from neurons. Hold the membrane potential at -60 mV.
-
Baseline NMDA Current: Locally apply a solution containing an NMDA receptor agonist (e.g., 50 µM NMDA) to evoke an inward current. Record both the peak and steady-state components of this current.
-
Application of this compound: Pre-perfuse the cell with the desired concentration of this compound (e.g., 20 µM or 200 µM) for at least 30 seconds.
-
Test NMDA Current: While continuing to perfuse with this compound, co-apply the NMDA solution again and record the evoked current.
-
Analysis: Compare the peak and steady-state amplitudes of the NMDA-evoked currents in the absence and presence of this compound. A significant reduction in current indicates NMDA receptor antagonism.[3]
Visualizations
Caption: Intended mechanism of this compound as a noncompetitive antagonist of the mGluR5 signaling pathway.
References
- 1. SIB-1757 and SIB-1893: selective, noncompetitive antagonists of metabotropic glutamate receptor type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Noncompetitive metabotropic glutamate5 receptor antagonist (E)-2-methyl-6-styryl-pyridine (SIB1893) depresses glutamate release through inhibition of voltage-dependent Ca2+ entry in rat cerebrocortical nerve terminals (synaptosomes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Positive allosteric modulation of the human metabotropic glutamate receptor 4 (hmGluR4) by SIB-1893 and MPEP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positive allosteric modulation of the human metabotropic glutamate receptor 4 (hmGluR4) by SIB-1893 and MPEP - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the optimal concentration of Sib 1893 for mGluR5 selectivity
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal concentration of Sib 1893 for achieving selectivity for the metabotropic glutamate receptor 5 (mGluR5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is mGluR5 selectivity important?
A1: this compound, or (E)-2-methyl-6-(2-phenylethenyl)pyridine, is a noncompetitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).[1][2] Achieving high selectivity for mGluR5 is crucial for accurately elucidating its role in physiological and pathological processes without the confounding effects of interacting with other receptors.[2][3] Group I metabotropic glutamate receptors, which include mGluR1 and mGluR5, are involved in a variety of neurological functions and are targets for therapeutic intervention.[4]
Q2: What are the known off-target effects of this compound?
A2: While this compound is highly selective for mGluR5 over other mGluR subtypes, it has been shown to have other activities at higher concentrations.[2] Notably, it can act as a noncompetitive NMDA receptor antagonist.[3][5] Additionally, at a concentration of 100 μM, this compound has been observed to act as a positive allosteric modulator of mGluR4.[6][7] These off-target effects are important considerations when designing experiments and interpreting results.
Q3: What is the typical IC50 of this compound for mGluR5?
A3: The IC50 of this compound for human mGluR5 has been reported to be approximately 0.29 µM in studies measuring glutamate-induced increases in intracellular calcium.[2] In contrast, its IC50 for mGluR1 is greater than 100 µM, highlighting its selectivity.[2]
Troubleshooting Guide
Problem: I am observing unexpected effects in my neuronal cultures that may not be related to mGluR5 antagonism.
-
Possible Cause 1: Off-target NMDA receptor antagonism. At higher concentrations (e.g., 20 µM and above), this compound can significantly reduce NMDA-evoked currents.[5]
-
Troubleshooting Step: If your experimental system involves NMDA receptor activation, consider using a lower concentration of this compound. It is advisable to perform control experiments with an NMDA receptor antagonist to differentiate between mGluR5 and NMDA receptor-mediated effects.[3]
-
Possible Cause 2: Positive allosteric modulation of mGluR4. Although this effect is reported at high concentrations (100 µM), it could be a contributing factor in systems where mGluR4 is expressed and activated.[6][7]
-
Troubleshooting Step: If mGluR4 is present and active in your model, consider using a more selective mGluR5 antagonist if available, or validate your findings with a compound that does not potentiate mGluR4.
Problem: I am not seeing the expected inhibition of mGluR5 activity.
-
Possible Cause 1: Incorrect concentration. The potency of this compound can vary depending on the experimental system and the specific assay being used.
-
Troubleshooting Step: Perform a dose-response curve in your specific assay to determine the optimal concentration for mGluR5 antagonism. A good starting point is to test a range of concentrations around the published IC50 value (e.g., from 100 nM to 10 µM).
-
Possible Cause 2: Agonist concentration. The apparent potency of a noncompetitive antagonist can be influenced by the concentration of the agonist used to stimulate the receptor.
-
Troubleshooting Step: Ensure you are using a consistent and appropriate concentration of the mGluR5 agonist, such as (RS)-2-chloro-5-hydroxyphenylglycine (CHPG) or (S)-3,5-dihydroxyphenylglycine (DHPG), in your experiments.[2][5]
Data Presentation
Table 1: Potency and Selectivity of this compound
| Receptor Target | Assay Type | Reported Value (IC50) | Reference |
| Human mGluR5a | Intracellular Ca2+ ([Ca2+]i) response to glutamate | 0.29 µM | [2] |
| Human mGluR1b | Intracellular Ca2+ ([Ca2+]i) response to glutamate | > 100 µM | [2] |
Experimental Protocols
1. Phosphoinositide (PI) Hydrolysis Assay to Confirm mGluR5 Antagonism
This assay functionally measures the ability of this compound to block agonist-induced activation of the Gq-coupled mGluR5, which leads to the hydrolysis of phosphoinositides.
-
Cell Line: HEK293 or CHO cells stably expressing human or rat mGluR5.
-
Protocol Outline:
-
Seed cells in a 96-well plate and culture overnight.
-
Label the cells with [3H]-myo-inositol in inositol-free medium overnight.
-
Wash the cells with a suitable buffer (e.g., Locke's buffer).
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with a known mGluR5 agonist (e.g., CHPG or DHPG) in the presence of LiCl (to inhibit inositol monophosphatase) for a defined period (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells and separate the inositol phosphates (IPs) using anion-exchange chromatography.
-
Quantify the amount of [3H]-IPs using liquid scintillation counting.
-
-
Data Analysis: Plot the concentration of this compound against the inhibition of agonist-induced IP accumulation to determine the IC50 value.
2. Intracellular Calcium ([Ca2+]i) Mobilization Assay
This is a high-throughput method to assess the functional antagonism of mGluR5.
-
Cell Line: Cell lines expressing human mGluR5a are suitable for this assay.[2]
-
Protocol Outline:
-
Seed cells in a 96-well plate and allow them to attach.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pre-incubate the cells with different concentrations of this compound.
-
Stimulate the cells with an mGluR5 agonist (e.g., glutamate).
-
Measure the change in fluorescence intensity using a fluorescence plate reader.
-
-
Data Analysis: The inhibition of the agonist-induced calcium signal by this compound is used to calculate the IC50.
Mandatory Visualizations
Caption: mGluR5 Signaling Pathway and Point of this compound Inhibition.
Caption: Experimental Workflow for Determining Optimal this compound Concentration.
References
- 1. Noncompetitive metabotropic glutamate5 receptor antagonist (E)-2-methyl-6-styryl-pyridine (SIB1893) depresses glutamate release through inhibition of voltage-dependent Ca2+ entry in rat cerebrocortical nerve terminals (synaptosomes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SIB-1757 and SIB-1893: selective, noncompetitive antagonists of metabotropic glutamate receptor type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are mGluRs antagonists and how do they work? [synapse.patsnap.com]
- 5. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positive allosteric modulation of the human metabotropic glutamate receptor 4 (hmGluR4) by SIB-1893 and MPEP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Positive allosteric modulation of the human metabotropic glutamate receptor 4 (hmGluR4) by SIB-1893 and MPEP - PMC [pmc.ncbi.nlm.nih.gov]
Solubility issues with Sib 1893 in PBS and how to resolve them
Welcome to the technical support center for Sib 1893. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound, with a particular focus on resolving solubility issues in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as SIB-1893, is a highly selective and non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It functions by binding to an allosteric site on the mGluR5 receptor, thereby inhibiting its activation by glutamate. This makes it a valuable tool for studying the physiological and pathological roles of mGluR5.
Q2: I am having trouble dissolving this compound in PBS. Why is this happening?
A2: this compound is a hydrophobic molecule, meaning it has poor solubility in aqueous solutions like PBS. Its chemical structure, which includes pyridine and phenylethenyl groups, contributes to its lipophilic nature, leading to difficulties in achieving a clear solution in water-based buffers.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
A3: Due to its hydrophobic nature, it is highly recommended to first prepare a concentrated stock solution of this compound in an organic solvent. The most commonly used and recommended solvent is Dimethyl Sulfoxide (DMSO). Other organic solvents such as ethanol may also be used, but DMSO is generally preferred for its high solubilizing capacity for a wide range of compounds.
Q4: What is the maximum concentration of DMSO that is safe for most cell cultures?
A4: While it can vary depending on the cell line, a final concentration of 0.1% to 0.5% DMSO in the cell culture medium is generally considered safe and non-toxic for most in vitro experiments. It is always best practice to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any potential effects of the solvent.
Q5: Can I dissolve this compound directly in PBS if I heat it or sonicate it?
A5: While heating and sonication can sometimes aid in dissolving compounds, they are unlikely to be sufficient for dissolving this compound directly in PBS to a significant concentration due to its inherent hydrophobicity. These methods may transiently increase solubility, but the compound is likely to precipitate out of solution upon cooling or over time. The recommended method is to use a co-solvent like DMSO.
Troubleshooting Guide: Solubility Issues with this compound in PBS
This guide provides a systematic approach to troubleshooting and resolving common solubility problems encountered when preparing solutions of this compound in PBS for your experiments.
Problem: Precipitation is observed when adding my this compound stock solution (in DMSO) to PBS.
This is a common phenomenon known as "salting out" or precipitation upon dilution. It occurs when the hydrophobic compound, highly concentrated in an organic solvent, is introduced into an aqueous environment where its solubility is much lower.
Troubleshooting Steps & Solutions:
| Step | Action | Rationale | Expected Outcome |
| 1. Verify Stock Solution Concentration | Ensure your this compound stock solution in 100% DMSO is fully dissolved and within a reasonable concentration range (e.g., 10-20 mM). | An overly concentrated stock solution can exacerbate precipitation upon dilution. | A clear, homogenous stock solution. |
| 2. Decrease Final Concentration | Try preparing a more dilute final solution of this compound in PBS. | The observed precipitation may be due to exceeding the solubility limit of this compound in the PBS/DMSO mixture. | A clear final solution at a lower concentration. |
| 3. Increase Final Co-solvent Concentration | If your experimental design allows, slightly increase the final percentage of DMSO in your PBS solution (e.g., from 0.1% to 0.5%). | A higher percentage of the organic co-solvent will increase the solubility of the hydrophobic compound. | A clear final solution with a slightly higher DMSO concentration. |
| 4. Use an Intermediate Dilution Step | Instead of adding the concentrated DMSO stock directly to the full volume of PBS, first dilute the stock in a smaller volume of PBS or cell culture medium, and then add this intermediate solution to the final volume. | This gradual change in solvent polarity can help to prevent rapid precipitation. | Improved dissolution and a clear final solution. |
| 5. Vortexing During Addition | Add the this compound stock solution to the PBS while vortexing or vigorously mixing the PBS. | Rapid dispersion of the compound can prevent the formation of localized high concentrations that lead to precipitation. | A clear, homogenous final solution. |
| 6. Consider Alternative Co-solvents | If DMSO is not suitable for your experiment, consider other biocompatible co-solvents such as ethanol or polyethylene glycol (PEG). | Different co-solvents have varying abilities to solubilize hydrophobic compounds. | A clear final solution with an alternative co-solvent. |
Quantitative Data Summary: Co-Solvent Properties
| Co-Solvent | Recommended Starting Concentration in Final Solution | Advantages | Considerations |
| DMSO | 0.1% - 0.5% (v/v) | Excellent solubilizing power for a wide range of hydrophobic compounds. | Can be toxic to some cell lines at higher concentrations. A vehicle control is essential. |
| Ethanol | 0.1% - 1% (v/v) | Less toxic than DMSO for some cell types. Volatile, so care must be taken with stock solutions. | May not be as effective as DMSO for highly hydrophobic compounds. |
| PEG 300/400 | 1% - 5% (v/v) | Low toxicity. Can improve the stability of some compounds in solution. | May be more viscous and can interfere with certain assays. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 195.26 g/mol . For 1 mL of a 10 mM solution, you will need 1.9526 mg of this compound.
-
Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube. For example, add 1 mL of DMSO for 1.9526 mg of this compound.
-
Vortex the tube vigorously until the this compound is completely dissolved. Visually inspect the solution to ensure there are no solid particles remaining.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 µM Working Solution of this compound in PBS with 0.1% DMSO
Materials:
-
10 mM this compound stock solution in DMSO
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile conical tubes or microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the volume of the 10 mM stock solution needed. To prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution.
-
Pipette 999 µL of sterile PBS into a sterile tube.
-
While vortexing the PBS, add 1 µL of the 10 mM this compound stock solution directly into the PBS.
-
Continue to vortex for another 10-15 seconds to ensure the solution is homogenous.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use in your experiment. If precipitation occurs, refer to the troubleshooting guide.
-
This working solution now contains 10 µM this compound in PBS with a final DMSO concentration of 0.1%.
Visualizations
Stability of Sib 1893 in cell culture media over time
This technical support center provides guidance for researchers, scientists, and drug development professionals using SIB-1893. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues related to the handling and stability of SIB-1893 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is SIB-1893 and what is its mechanism of action?
SIB-1893 is a highly selective, non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).[1] It acts as an allosteric modulator, meaning it binds to a site on the receptor different from the glutamate binding site to prevent its activation.[1] mGluR5 receptors are G-protein coupled receptors that, when activated by glutamate, initiate intracellular signaling cascades that can influence synaptic plasticity and neuronal excitability.[2] By inhibiting mGluR5, SIB-1893 can modulate these downstream pathways.[2]
Q2: What are the known properties of SIB-1893?
| Property | Value |
| IUPAC Name | (E)-2-methyl-6-(2-phenylethenyl)pyridine |
| Molecular Formula | C₁₄H₁₃N |
| Molecular Weight | 195.26 g/mol |
| Mechanism of Action | Non-competitive antagonist of mGluR5 |
| IC₅₀ at hmGluR5 | 0.29 µM |
| IC₅₀ at hmGluR1 | >100 µM |
Q3: How should I prepare a stock solution of SIB-1893?
It is recommended to prepare a concentrated stock solution of SIB-1893 in a suitable organic solvent such as dimethyl sulfoxide (DMSO). A general protocol for preparing a 10 mM stock solution is as follows:
-
Allow the vial of solid SIB-1893 to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of SIB-1893 using a calibrated analytical balance.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for 1 mg of SIB-1893, add 512.1 µL of DMSO to make a 10 mM stock solution).
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Q4: Why is it important to assess the stability of SIB-1893 in my specific cell culture media?
The stability of a compound in your experimental setup is critical for the accurate interpretation of its biological effects.[3] If SIB-1893 degrades over the course of an experiment, its effective concentration will decrease, potentially leading to an underestimation of its potency and efficacy.[3] Factors such as the pH of the medium, incubation temperature (typically 37°C), and components within the medium (e.g., amino acids, vitamins, metal ions) can all affect compound stability.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Loss of SIB-1893 activity over time | Chemical degradation in the media. Cellular metabolism of the compound. | Perform a stability study by incubating SIB-1893 in cell-free media over a time course and analyze its concentration by HPLC or LC-MS/MS.[3] Incubate SIB-1893 with your cells and analyze both the media and cell lysate for the parent compound and potential metabolites.[3] |
| Precipitation of SIB-1893 upon addition to media | The final concentration exceeds its solubility limit in the aqueous medium. The compound is less soluble in cold media. | Try using a lower final concentration of SIB-1893. Perform a serial dilution in pre-warmed (37°C) media instead of adding a concentrated stock directly to a large volume.[3] Always use pre-warmed media for dilutions.[3] |
| High variability in experimental results | Inconsistent sample handling and processing. Incomplete solubilization of the compound in the stock solution or media. | Ensure precise and consistent timing for sample collection and processing. Confirm the complete dissolution of SIB-1893 in the stock solution before use. |
| Unexpected biological effects | Off-target effects of SIB-1893. Degradation products of SIB-1893 may have biological activity. | SIB-1893 has been reported to also act as a non-competitive NMDA receptor antagonist at higher concentrations.[4] Consider this possibility when interpreting results. If degradation is suspected, identify the degradation products using LC-MS and test their biological activity if possible. |
Experimental Protocols
Protocol for Assessing the Stability of SIB-1893 in Cell Culture Media
This protocol outlines a general procedure for determining the stability of SIB-1893 in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Prepare Stock Solution: Prepare a 10 mM stock solution of SIB-1893 in DMSO.
-
Spike the Media: Dilute the stock solution into pre-warmed (37°C) cell culture media to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically <0.1%) and consistent across all samples.[3]
-
Time Zero (T=0) Sample: Immediately take an aliquot of the spiked media. This will serve as your T=0 time point.[3]
-
Incubation: Incubate the remaining spiked media at 37°C in a humidified incubator with 5% CO₂ for the duration of your experiment (e.g., 2, 8, 24, 48 hours).
-
Sample Collection: At each designated time point, collect an aliquot of the incubated media.
-
Sample Processing: For each sample, precipitate proteins by adding a threefold excess of a cold organic solvent like acetonitrile or methanol. Vortex the samples and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a clean tube for analysis.[3]
-
Analysis: Analyze the concentration of SIB-1893 in the processed samples using a validated HPLC or LC-MS/MS method.
-
Data Calculation: Calculate the percentage of SIB-1893 remaining at each time point relative to the T=0 concentration.
Visualizations
Caption: Experimental workflow for assessing the stability of SIB-1893.
Caption: Simplified mGluR5 signaling pathway inhibited by SIB-1893.
References
- 1. SIB-1757 and SIB-1893: selective, noncompetitive antagonists of metabotropic glutamate receptor type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Noncompetitive metabotropic glutamate5 receptor antagonist (E)-2-methyl-6-styryl-pyridine (SIB1893) depresses glutamate release through inhibition of voltage-dependent Ca2+ entry in rat cerebrocortical nerve terminals (synaptosomes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Results in Sib 1893 Experiments
Welcome to the technical support center for Sib 1893. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot unexpected results and provide guidance on the effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as (E)-2-methyl-6-(2-phenylethenyl)pyridine, is a highly selective, non-competitive antagonist of the metabotropic glutamate receptor type 5 (mGluR5).[1] It functions by binding to an allosteric site on the mGluR5 receptor, thereby inhibiting its activation by glutamate.[1] This inhibition prevents the downstream signaling cascade, which typically involves the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium ([Ca2+]i) and inositol phosphates (IPs).[1]
Q2: What are the expected outcomes of using this compound in a typical in vitro experiment?
In cell lines or primary neurons expressing mGluR5, application of a specific mGluR5 agonist like (S)-3,5-dihydroxyphenylglycine (DHPG) or glutamate will induce an increase in intracellular calcium and/or inositol phosphate accumulation. Pre-incubation with this compound is expected to inhibit these agonist-induced responses in a concentration-dependent manner.
Q3: What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) but is practically insoluble in water. Stock solutions should be prepared in high-quality, anhydrous DMSO. For storage, it is recommended to keep the solid compound and DMSO stock solutions at 2-8°C, tightly sealed and desiccated to prevent degradation.
Q4: I am observing a neuroprotective effect in my neuronal cultures with this compound, but it seems stronger than expected for mGluR5 antagonism alone. Why might this be?
While mGluR5 antagonism can be neuroprotective in some models, this compound has been shown to have off-target effects as a non-competitive NMDA receptor antagonist.[2][3] This action can significantly reduce NMDA-evoked currents and neuronal toxicity mediated by NMDA receptors.[2][3] Therefore, the observed neuroprotection may be a combined effect of both mGluR5 and NMDA receptor blockade.
Q5: My results are inconsistent across experiments. What are some common sources of variability?
Inconsistent results can arise from several factors:
-
Compound Stability: Ensure your this compound stock solution in DMSO is fresh and has not undergone multiple freeze-thaw cycles.
-
Vehicle Effects: The final concentration of DMSO in your culture medium can have biological effects. It is crucial to include a vehicle control (medium with the same final concentration of DMSO as your experimental wells) in all experiments.
-
Cell Culture Conditions: Variations in cell density, passage number, and overall health of the cells can impact receptor expression and signaling.
-
Assay Conditions: Inconsistent incubation times, temperature fluctuations, or variations in reagent concentrations can all contribute to variability.
Troubleshooting Guides
Problem 1: this compound fails to inhibit agonist-induced calcium signaling or inositol phosphate accumulation.
-
Possible Cause 1: Incorrect Compound Concentration.
-
Troubleshooting Step: Verify the calculations for your dilutions from the stock solution. If possible, confirm the concentration and purity of your this compound stock using an appropriate analytical method.
-
-
Possible Cause 2: Degraded Compound.
-
Troubleshooting Step: Prepare a fresh stock solution of this compound from the solid compound. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
-
-
Possible Cause 3: Low or Absent mGluR5 Expression in the Experimental System.
-
Troubleshooting Step: Confirm the expression of mGluR5 in your cell line or primary culture using techniques like qPCR, western blotting, or immunocytochemistry. Some brain regions, like the cerebellum, have low mGluR5 expression.[1]
-
-
Possible Cause 4: Insufficient Pre-incubation Time.
-
Troubleshooting Step: As a non-competitive antagonist, this compound may require a sufficient pre-incubation period to bind to the receptor effectively. Ensure you are pre-incubating the cells with this compound for an adequate amount of time (e.g., 15-30 minutes) before adding the agonist.
-
Problem 2: Unexpected cellular effects are observed in the presence of this compound alone (without an mGluR5 agonist).
-
Possible Cause 1: Off-Target Effects on NMDA Receptors.
-
Troubleshooting Step: If your experimental system expresses NMDA receptors, the observed effects could be due to their inhibition. To test this, you can try to replicate the effect with a known NMDA receptor antagonist (e.g., MK-801) and see if it phenocopies the effect of this compound.
-
-
Possible Cause 2: Positive Allosteric Modulation of mGluR4.
-
Troubleshooting Step: this compound has been shown to act as a positive allosteric modulator (PAM) of mGluR4, enhancing the effects of agonists for this receptor.[4][5] If your cells express mGluR4, and there is endogenous glutamate in your culture medium, you might observe mGluR4-mediated signaling. Consider using an mGluR4 antagonist to see if it blocks the unexpected effects.
-
-
Possible Cause 3: Vehicle (DMSO) Effects.
-
Troubleshooting Step: High concentrations of DMSO can have independent biological effects on cells. Ensure your final DMSO concentration is low (ideally ≤ 0.1%) and that you have included a vehicle-only control group. If the vehicle control shows similar effects to the this compound-treated group, the effect is likely due to DMSO.
-
Data Presentation
Table 1: In Vitro Potency and Off-Target Activity of this compound
| Target | Action | Preparation | IC50 / Effect | Reference |
| hmGluR5a | Non-competitive Antagonist | hmGluR5a expressing cells | 0.29 µM (inhibition of glutamate-induced Ca2+ response) | [1] |
| hmGluR1b | Antagonist | hmGluR1b expressing cells | > 100 µM | [1] |
| NMDA Receptor | Non-competitive Antagonist | Cultured rat cortical neurons | 20 µM reduces peak NMDA current to 55.9% of control | [2] |
| NMDA Receptor | Non-competitive Antagonist | Cultured rat cortical neurons | 200 µM reduces peak NMDA current to 36.6% of control | [2] |
| hmGluR4 | Positive Allosteric Modulator | hmGluR4 expressing BHK cells | 100 µM causes a 3.2-fold left-shift in L-AP4 concentration-response | [5] |
Experimental Protocols
Protocol 1: Intracellular Calcium Imaging Assay
This protocol outlines a general procedure for measuring changes in intracellular calcium in response to mGluR5 activation and its inhibition by this compound.
Materials:
-
Cells expressing mGluR5 (e.g., primary cortical neurons or a stable cell line)
-
Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
mGluR5 agonist (e.g., DHPG)
-
This compound
-
DMSO
-
Fluorescence microscope or plate reader capable of kinetic measurements
Procedure:
-
Cell Plating: Plate cells on glass-bottom dishes or appropriate microplates and allow them to adhere and grow to the desired confluency.
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye in HBSS. A typical concentration is 2-5 µM. Add a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.
-
Remove the culture medium from the cells and wash gently with HBSS.
-
Add the dye loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: After incubation, wash the cells 2-3 times with HBSS to remove extracellular dye.
-
Pre-incubation with this compound:
-
Prepare dilutions of this compound in HBSS from a DMSO stock. Ensure the final DMSO concentration is consistent across all conditions and as low as possible.
-
Add the this compound solutions (and a vehicle control) to the respective wells/dishes and incubate for 15-30 minutes at room temperature in the dark.
-
-
Agonist Stimulation and Data Acquisition:
-
Begin fluorescence measurement to establish a stable baseline.
-
Add the mGluR5 agonist (e.g., DHPG) to the cells and continue recording the fluorescence signal for several minutes to capture the full calcium response.
-
-
Data Analysis:
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at the two excitation wavelengths (e.g., 340/380 nm). For single-wavelength dyes like Fluo-4, express the fluorescence as a change relative to the baseline (ΔF/F0).
-
Compare the peak response in the presence and absence of this compound to determine the extent of inhibition.
-
Protocol 2: Neuroprotection Assay (LDH Release)
This protocol provides a method to assess the neuroprotective effects of this compound against glutamate- or NMDA-induced excitotoxicity.[2]
Materials:
-
Primary cortical neurons
-
Neurobasal medium with supplements
-
Glutamate or NMDA
-
This compound
-
MK-801 (optional, as a positive control for NMDA receptor antagonism)
-
LDH cytotoxicity assay kit
-
96-well plates
Procedure:
-
Cell Culture: Culture primary cortical neurons in 96-well plates for 7-10 days in vitro (DIV).[2]
-
Pre-treatment: Pre-treat the neurons for 30 minutes with varying concentrations of this compound (e.g., 0.2-200 µM) or a vehicle control.[2]
-
Induction of Excitotoxicity: Add glutamate (e.g., 150 µM) or NMDA (e.g., 50 µM) to the wells.[2] Include a control group with no excitotoxin.
-
Incubation: Incubate the cells for 24 hours.[2]
-
LDH Assay: Measure the amount of lactate dehydrogenase (LDH) released into the culture medium using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.[2]
-
Data Analysis: Calculate the percentage of cell death relative to the control and excitotoxin-treated groups. Determine the extent of neuroprotection conferred by this compound.
Mandatory Visualizations
Caption: Canonical signaling pathway of mGluR5 and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
References
- 1. SIB-1757 and SIB-1893: selective, noncompetitive antagonists of metabotropic glutamate receptor type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulation of the human metabotropic glutamate receptor 4 (hmGluR4) by SIB-1893 and MPEP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Positive allosteric modulation of the human metabotropic glutamate receptor 4 (hmGluR4) by SIB-1893 and MPEP - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Electrophysiology Recordings with Sib 1893
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in electrophysiology recordings when using the mGluR5 antagonist, Sib 1893.
Troubleshooting Guide
Variability in electrophysiological recordings can arise from multiple sources. This guide addresses specific issues that may be encountered when using this compound, with a focus on its known off-target effects.
Question: My application of this compound is reducing all synaptic activity, not just mGluR5-mediated responses. What could be the cause?
Answer: This is a common issue and is likely due to one of the known off-target effects of this compound.
-
Potential Cause 1: Non-competitive NMDA Receptor Antagonism. this compound has been shown to act as a non-competitive antagonist at NMDA receptors.[1] This can lead to a general suppression of excitatory synaptic transmission, especially at higher concentrations.
-
Troubleshooting Steps:
-
Concentration Optimization: Lower the concentration of this compound to the lowest effective concentration for mGluR5 antagonism to minimize off-target NMDA receptor blockade. Refer to the quantitative data tables below for concentration-response relationships.
-
Control Experiments: Perform control experiments using a selective NMDA receptor antagonist (e.g., AP5) to determine the contribution of NMDA receptor-mediated currents to your recorded responses. This will help you differentiate between the effects on mGluR5 and NMDA receptors.
-
Alternative Antagonist: Consider using a more selective mGluR5 antagonist if the off-target effects on NMDA receptors are confounding your results.
-
-
Potential Cause 2: Positive Allosteric Modulation of mGluR4. this compound can act as a positive allosteric modulator (PAM) at mGluR4 receptors.[2][3] Depending on the specific neural circuit and the endogenous glutamate levels, this could lead to either a decrease or an increase in synaptic transmission, adding another layer of variability.
-
Troubleshooting Steps:
-
mGluR4 Antagonist Control: In your experimental preparation, co-apply a selective mGluR4 antagonist (e.g., MPPG) with this compound to see if the unexpected effects are reversed.
-
Agonist Concentration-Response Curve: If you are studying the effects of an mGluR4 agonist, be aware that this compound can potentiate its effects, shifting the concentration-response curve to the left.[2]
-
Question: I am seeing inconsistent or variable effects of this compound between experiments, even at the same concentration. What are the possible reasons?
Answer: Inconsistent effects can be frustrating. Here are several factors to consider:
-
Potential Cause 1: Compound Stability and Solubility. The stability and solubility of this compound in your recording solution (e.g., artificial cerebrospinal fluid - ACSF) can impact its effective concentration.
-
Troubleshooting Steps:
-
Fresh Solutions: Always prepare fresh stock solutions of this compound and dilute it into your recording solution immediately before each experiment.
-
Solvent Effects: Be mindful of the final concentration of the solvent (e.g., DMSO) in your recording solution. Run vehicle controls to ensure the solvent itself is not affecting your recordings.
-
Visual Inspection: Visually inspect your recording solution for any signs of precipitation after adding this compound.
-
-
Potential Cause 2: Variability in Endogenous Glutamate Levels. The effects of this compound, particularly its potentiation of mGluR4, can be dependent on the concentration of the endogenous agonist, glutamate.[2]
-
Troubleshooting Steps:
-
Consistent Slice Health: Ensure consistent health and viability of your brain slices or cultured neurons, as this can influence basal glutamate levels.
-
Controlled Stimulation: If you are evoking synaptic responses, use consistent and controlled stimulation parameters to minimize variability in glutamate release.
-
-
Potential Cause 3: General Electrophysiology Best Practices. Variability can also be introduced by inconsistencies in the recording technique itself.
-
Troubleshooting Steps:
-
Stable Recording Conditions: Maintain stable recording temperature, pH, and oxygenation of your ACSF.
-
Consistent Pipette Resistance: Use patch pipettes with a consistent resistance to ensure uniform recording quality.
-
Seal and Access Resistance Monitoring: Continuously monitor the seal and access resistance during whole-cell recordings and discard any recordings where these parameters change significantly.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective and non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[4] It binds to an allosteric site on the receptor, meaning it does not compete with the endogenous ligand, glutamate, at its binding site.
Q2: What are the known off-target effects of this compound?
A2: this compound has two well-documented off-target effects that are critical to consider in electrophysiology experiments:
-
Non-competitive NMDA Receptor Antagonism: It can block NMDA receptor-mediated currents.[1]
-
Positive Allosteric Modulation of mGluR4: It can enhance the activity of mGluR4 in the presence of an agonist.[2][3]
Q3: At what concentrations are the off-target effects of this compound observed?
A3: The off-target effects are generally observed at concentrations used to antagonize mGluR5. For example, significant reduction of NMDA currents has been reported at concentrations of 20 µM and 200 µM.[1] Potentiation of mGluR4 has been shown with 100 µM this compound.[2]
Q4: How can I be sure that the effects I am observing are due to mGluR5 antagonism?
A4: To increase confidence in your results, it is crucial to perform appropriate control experiments. This includes using other selective mGluR5 antagonists with different chemical structures, as well as employing antagonists for the off-target receptors (NMDA and mGluR4) to rule out their involvement.
Quantitative Data
The following tables summarize the quantitative effects of this compound on its primary target and known off-targets.
Table 1: Effect of this compound on NMDA Receptor Currents and Channel Properties [1]
| Concentration | Effect on Peak NMDA Current (% of control) | Effect on Steady State NMDA Current (% of control) | Effect on NMDA Channel Open Time (% of control) | Effect on NMDA Channel Open Probability |
| 20 µM | 55.9 ± 6.5% | 48.4 ± 4.3% | 73.02 ± 10.20% | Not significantly reduced |
| 200 µM | 36.6 ± 3.7% | 31.3 ± 5.0% | 47.43 ± 10.03% | Reduced from 0.045 to 0.014 |
Table 2: Effect of this compound on mGluR4 Potentiation [2]
| Agonist | This compound Concentration | Fold-Shift in Agonist Potency |
| L-AP4 | 100 µM | 3.2-fold |
Experimental Protocols
Below are detailed methodologies for common electrophysiology experiments using this compound.
Protocol 1: Whole-Cell Patch-Clamp Recording
This protocol is adapted for investigating the effects of this compound on synaptic currents in brain slices.
-
Slice Preparation:
-
Prepare 300-400 µm thick brain slices from the region of interest in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution.
-
Allow slices to recover for at least 1 hour at room temperature in oxygenated ACSF.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated ACSF at a constant flow rate (e.g., 2-3 ml/min).
-
Maintain the recording temperature at a physiological level (e.g., 32-34°C).
-
Use borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
-
Solutions:
-
ACSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Internal Solution (for voltage-clamp, in mM): e.g., 130 Cs-methanesulfonate, 10 CsCl, 4 NaCl, 10 HEPES, 1 MgCl2, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (pH adjusted to 7.3 with CsOH).
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration on a visually identified neuron.
-
Monitor and record baseline synaptic activity (e.g., spontaneous or evoked EPSCs/IPSCs).
-
Prepare a fresh solution of this compound in ACSF from a concentrated stock solution immediately before application.
-
Bath-apply this compound at the desired concentration and record the changes in synaptic activity.
-
Allow sufficient time for the drug to reach equilibrium in the slice.
-
After recording the effects of this compound, perform a washout by perfusing with drug-free ACSF to observe any recovery.
-
-
Control Experiments:
-
Run a vehicle control to ensure the solvent for this compound does not affect synaptic transmission.
-
To investigate off-target effects, co-apply this compound with a selective NMDA receptor antagonist or an mGluR4 antagonist.
-
Protocol 2: Field Potential Recording
This protocol is suitable for examining the effects of this compound on population-level synaptic responses.
-
Slice Preparation and Incubation: As described in the whole-cell patch-clamp protocol.
-
Recording Setup:
-
Place a slice in the recording chamber with continuous perfusion of oxygenated ACSF.
-
Position a stimulating electrode in the afferent pathway of interest and a recording electrode in the dendritic or somatic layer where the synaptic response is generated.
-
-
Recording Procedure:
-
Deliver electrical stimuli to evoke field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs for at least 20-30 minutes.
-
Bath-apply this compound at the desired concentration and continue to record fEPSPs.
-
After observing the effect of this compound, perform a washout with drug-free ACSF.
-
-
Data Analysis:
-
Measure the slope or amplitude of the fEPSP to quantify the synaptic strength.
-
Normalize the data to the pre-drug baseline period.
-
Visualizations
Signaling Pathways
Caption: Signaling pathways affected by this compound.
Experimental Workflow for Troubleshooting Variability
Caption: Logical workflow for troubleshooting variability.
References
- 1. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulation of the human metabotropic glutamate receptor 4 (hmGluR4) by SIB-1893 and MPEP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulation of the human metabotropic glutamate receptor 4 (hmGluR4) by SIB-1893 and MPEP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SIB-1757 and SIB-1893: selective, noncompetitive antagonists of metabotropic glutamate receptor type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and mitigating Sib 1893-induced artifacts in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Sib 1893, a selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor type 5 (mGluR5). This guide offers troubleshooting advice and frequently asked questions (FAQs) to help identify and mitigate potential artifacts in your assays, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as (E)-2-methyl-6-(2-phenylethenyl)pyridine, is a highly selective, non-competitive antagonist of the metabotropic glutamate receptor type 5 (mGluR5).[1] It functions by binding to an allosteric site on the mGluR5 receptor, thereby inhibiting its activation by glutamate.[1] This inhibition prevents the downstream signaling cascade typically initiated by mGluR5 activation, which involves the activation of phospholipase C (PLC) and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium concentrations.[2][3][4]
Q2: What are the known off-target effects of this compound that can cause artifacts in assays?
While this compound is a selective mGluR5 antagonist, it has been documented to exhibit off-target activities that can lead to experimental artifacts. The two primary off-target effects are:
-
Non-competitive NMDA Receptor Antagonism: At higher concentrations (typically ≥ 20 µM), this compound can act as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[5][6] This can confound results in studies where NMDA receptor signaling is also a factor.
-
Positive Allosteric Modulation of mGluR4: this compound has been shown to act as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[7] This means it can enhance the response of mGluR4 to its endogenous ligand, glutamate.
Q3: At what concentrations does this compound exhibit its off-target effects?
The concentration at which off-target effects become significant is a critical consideration for experimental design.
-
NMDA Receptor Antagonism: Significant reduction in NMDA-evoked currents has been observed at this compound concentrations of 20 µM and 200 µM.[6]
-
mGluR4 Positive Allosteric Modulation: Potentiation of the L-AP4 (an mGluR4 agonist) response has been observed with this compound concentrations around 100 µM.[7]
It is crucial to use the lowest effective concentration of this compound to achieve mGluR5 antagonism while minimizing these off-target effects.
Troubleshooting Guide
Issue 1: Unexpected neuroprotective effects observed in my neuronal culture assay.
-
Possible Cause: The observed neuroprotection might not be solely due to mGluR5 antagonism. This compound's non-competitive antagonism of NMDA receptors is a likely contributor, as NMDA receptor overactivation is a key mechanism of excitotoxicity.[5]
-
Troubleshooting Steps:
-
Concentration Optimization: Titrate this compound to the lowest concentration that effectively antagonizes mGluR5 in your specific assay. This can be determined using a functional assay, such as measuring the inhibition of a selective mGluR5 agonist-induced calcium influx.
-
Control Experiments with NMDA Receptor Antagonists: Include a known selective NMDA receptor antagonist (e.g., AP5) as a positive control for neuroprotection. Comparing the magnitude of the effect of this compound to that of the NMDA receptor antagonist can help dissect the contribution of each pathway.
-
Issue 2: My results suggest modulation of cAMP levels, which is not a canonical mGluR5 signaling pathway.
-
Possible Cause: This could be an artifact of this compound acting as a positive allosteric modulator of mGluR4.[7] mGluR4 is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[8]
-
Troubleshooting Steps:
-
mGluR4 Counter-Screen: If your experimental system expresses mGluR4, perform a counter-screen to assess the effect of this compound on mGluR4 activity. This can be done by measuring changes in cAMP levels in the presence of an mGluR4 agonist (e.g., L-AP4) with and without this compound.
-
Use a Selective mGluR4 Antagonist: To confirm that the observed effects on cAMP are mediated by mGluR4, use a selective mGluR4 antagonist in conjunction with this compound. If the antagonist blocks the this compound-induced changes in cAMP, it confirms the involvement of mGluR4.
-
Cell Line Selection: If possible, use a cell line that does not endogenously express mGluR4 for your mGluR5-specific assays.
-
Quantitative Data Summary
| Parameter | Receptor | This compound Activity | Concentration | Reference |
| IC50 | hmGluR5a | Antagonist (Glutamate-induced Ca2+ increase) | 0.29 µM | [1] |
| IC50 | hmGluR1b | Antagonist (Glutamate-induced Ca2+ increase) | >100 µM | [1] |
| NMDA Evoked Current Reduction | NMDA Receptor | Non-competitive Antagonist | 20 µM (significant reduction) | [6] |
| NMDA Evoked Current Reduction | NMDA Receptor | Non-competitive Antagonist | 200 µM (further reduction) | [6] |
| L-AP4 Potentiation | hmGluR4 | Positive Allosteric Modulator | 100 µM (1.7-fold over maximal L-AP4 response) | [7] |
Key Experimental Protocols
Protocol 1: Phosphoinositide (PI) Hydrolysis Assay to Confirm mGluR5 Antagonism
This assay measures the accumulation of inositol phosphates, a downstream product of mGluR5 activation, and can be used to quantify the antagonistic activity of this compound.
Materials:
-
Cell line expressing mGluR5
-
myo-[3H]inositol
-
This compound
-
mGluR5 agonist (e.g., (S)-3,5-DHPG)
-
LiCl
-
Dowex AG1-X8 resin
-
Scintillation fluid and counter
Procedure:
-
Seed cells in 24-well plates and grow to confluency.
-
Label cells with myo-[3H]inositol (1 µCi/ml) in inositol-free medium overnight.
-
Wash cells with assay buffer (e.g., HEPES-buffered saline).
-
Pre-incubate cells with varying concentrations of this compound for 15-30 minutes.
-
Add LiCl (10 mM final concentration) to inhibit inositol monophosphatase.
-
Stimulate cells with an mGluR5 agonist for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding ice-cold perchloric acid.
-
Neutralize the samples and apply to Dowex AG1-X8 columns to separate inositol phosphates.
-
Elute the inositol phosphates and quantify using liquid scintillation counting.
-
Calculate the IC50 value for this compound by plotting the inhibition of agonist-stimulated IP accumulation against the concentration of this compound.
Protocol 2: Control Experiment to Test for NMDA Receptor Antagonism
This protocol uses whole-cell patch-clamp electrophysiology to measure the effect of this compound on NMDA-evoked currents.
Materials:
-
Cultured neurons or cells expressing NMDA receptors
-
Patch-clamp setup
-
External and internal recording solutions
-
NMDA
-
Glycine or D-serine (co-agonist)
-
This compound
Procedure:
-
Prepare cultured neurons or transfected cells on coverslips.
-
Establish a whole-cell patch-clamp recording.
-
Voltage-clamp the cell at a negative holding potential (e.g., -60 mV).
-
Perfuse the cell with an external solution containing NMDA and a co-agonist to evoke an inward current.
-
After establishing a stable baseline NMDA-evoked current, co-apply this compound at the desired concentration with the NMDA and co-agonist.
-
Measure the peak and steady-state amplitude of the NMDA-evoked current in the presence of this compound.
-
Wash out this compound and confirm the recovery of the NMDA-evoked current.
-
Compare the current amplitude before, during, and after this compound application to determine its inhibitory effect.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. SIB-1757 and SIB-1893: selective, noncompetitive antagonists of metabotropic glutamate receptor type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Roles of mGluR5 in synaptic function and plasticity of the mouse thalamocortical pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
- 5. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Positive allosteric modulation of the human metabotropic glutamate receptor 4 (hmGluR4) by SIB-1893 and MPEP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Best practices for storing and handling Sib 1893
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Sib 1893. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term and long-term storage for this compound?
For short-term storage, it is recommended to keep this compound at 2-8°C.[1][2] For long-term storage, the compound should be stored at -20°C.[1] It is crucial to store it in a tightly sealed container in a dry and well-ventilated place.[1][2]
Q2: What are the appropriate solvents for dissolving this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 18 mg/mL.[2] It is insoluble in water.[2]
Q3: What are the primary safety precautions to take when handling this compound?
When handling this compound, it is important to avoid contact with eyes, skin, and clothing.[1] Do not ingest or inhale the compound.[1] Personal protective equipment, including a dust mask (type N95 or equivalent), eye shields, and gloves, should be worn. Ensure thorough washing after handling.[1]
Q4: What is the primary mechanism of action for this compound?
This compound is a selective and noncompetitive antagonist of the metabotropic glutamate receptor type 5 (mGluR5).[3] It has been shown to inhibit glutamate-induced increases in intracellular calcium at the human mGluR5.[3] Additionally, it can act as a positive allosteric modulator of the human metabotropic glutamate receptor 4 (hmGluR4).[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Ineffectiveness or Reduced Potency | Improper storage leading to degradation. | Verify that the compound has been stored at the correct temperature (-20°C for long-term, 2-8°C for short-term) in a tightly sealed, desiccated container.[1][2] |
| Incorrect solvent or concentration. | Ensure this compound is dissolved in an appropriate solvent like DMSO at the recommended concentration.[2] Prepare fresh solutions for each experiment if possible. | |
| Inconsistent Experimental Results | Variability in compound preparation. | Standardize the protocol for preparing this compound solutions. Use calibrated equipment for weighing and measuring volumes. |
| Cellular health and passage number. | Ensure cell cultures are healthy and within a consistent passage number range for all experiments. | |
| Precipitation of Compound in Aqueous Media | Low solubility in water. | This compound is insoluble in water.[2] When diluting a DMSO stock solution into an aqueous buffer, ensure the final DMSO concentration is low enough to maintain solubility and is consistent across experiments. A final DMSO concentration of <0.1% is generally recommended. |
Quantitative Data Summary
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₃N | [2] |
| Molecular Weight | 195.26 g/mol | [2] |
| Appearance | Yellow solid | [2] |
| Purity | >99% (HPLC) | [2] |
| Melting Point | 43.4 °C | [2] |
| Solubility | DMSO: 18 mg/mL; Insoluble in water | [2] |
Storage Recommendations
| Storage Duration | Temperature | Conditions | Reference |
| Short-Term | 2-8°C | Tightly sealed, dry, well-ventilated | [1][2] |
| Long-Term | -20°C | Tightly sealed, dry, well-ventilated | [1] |
Experimental Protocols & Workflows
General Workflow for In Vitro Cell-Based Assays
This workflow outlines the general steps for utilizing this compound in a typical cell-based experiment, such as measuring changes in intracellular calcium.
Signaling Pathway of this compound as an mGluR5 Antagonist
The following diagram illustrates the inhibitory effect of this compound on the mGluR5 signaling pathway.
References
- 1. biocrick.com [biocrick.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. SIB-1757 and SIB-1893: selective, noncompetitive antagonists of metabotropic glutamate receptor type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulation of the human metabotropic glutamate receptor 4 (hmGluR4) by SIB-1893 and MPEP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positive allosteric modulation of the human metabotropic glutamate receptor 4 (hmGluR4) by SIB-1893 and MPEP - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Neuroprotection: A Technical Support Center for Sib 1893
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the observed inconsistencies in the neuroprotective effects of Sib 1893. Designed for researchers, scientists, and drug development professionals, this resource offers detailed experimental protocols, data summaries, and visual aids to facilitate reproducible and insightful experimental outcomes.
Troubleshooting Guide: Addressing Inconsistent Neuroprotective Effects
Researchers may encounter variability in the neuroprotective efficacy of this compound. This guide outlines potential sources of inconsistency and provides actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of Neuroprotection | Off-target effects: The observed neuroprotection may not be mediated by mGluR5 antagonism. Studies have shown that this compound also acts as a noncompetitive NMDA receptor antagonist.[1][2] | - Include appropriate controls, such as a known NMDA receptor antagonist (e.g., MK-801), to dissect the contribution of NMDA receptor blockade from mGluR5 antagonism.[1] - Consider that the neuroprotective effect might be primarily driven by the NMDA receptor antagonism.[1][2] |
| Cellular model: The expression levels of mGluR5, mGluR4, and NMDA receptors can vary significantly between different cell types and culture conditions. | - Characterize the expression of relevant receptors (mGluR5, mGluR4, NMDA subunits) in your specific cellular model using techniques like qPCR or Western blotting. - Select cell lines or primary cultures with a well-defined and consistent receptor expression profile. | |
| Compound concentration: The effective concentration for neuroprotection may differ from the concentration required for mGluR5 antagonism. Neuroprotective effects have been observed at concentrations of 20 or 200 μM.[1][2] | - Perform a dose-response curve for this compound in your specific assay to determine the optimal concentration for neuroprotection. - Note that the concentrations required for neuroprotection are significantly higher than those needed to inhibit mGluR5-mediated phosphoinositide hydrolysis.[1] | |
| Variable Neuroprotection | Positive allosteric modulation of mGluR4: this compound has been identified as a positive allosteric modulator (PAM) of mGluR4.[3][4] Activation of Group II/III mGluRs, including mGluR4, can be neuroprotective.[3] | - Use a selective mGluR4 antagonist to block this potential off-target effect and isolate the contribution of mGluR5 antagonism. - Be aware that media components can sometimes activate mGluR4, which could be potentiated by this compound.[3] |
| Experimental conditions: Minor variations in experimental protocols can lead to significant differences in results. | - Standardize all experimental parameters, including cell seeding density, duration of drug treatment, and the timing and concentration of the neurotoxic insult. - Ensure consistent culture conditions (e.g., temperature, CO2 levels, media composition). | |
| Unexpected Agonist-like Effects | Activation of neuroprotective signaling pathways: While an antagonist, the broader pharmacological profile of this compound might inadvertently trigger pro-survival pathways. For instance, positive modulation of mGluR5 by other compounds can activate the Akt pathway, leading to neuroprotection.[5][6] | - Investigate downstream signaling pathways using techniques like Western blotting to probe for the activation of known neuroprotective kinases (e.g., Akt, ERK1/2). |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as a selective, non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).[7][8] However, it exhibits a more complex pharmacological profile.
Q2: Why are the neuroprotective effects of this compound inconsistent across different studies?
A2: The inconsistency in the neuroprotective effects of this compound can be attributed to its off-target activities. It has been shown to act as a noncompetitive NMDA receptor antagonist and a positive allosteric modulator of mGluR4.[1][2][3][4] The observed neuroprotection is often more closely linked to its NMDA receptor antagonism rather than its effects on mGluR5.[1][2]
Q3: What are the recommended concentrations of this compound for neuroprotection studies?
A3: Significant neuroprotection in cultured rat cortical cells has been reported at concentrations of 20 or 200 μM when challenged with NMDA or glutamate.[1][2] It is crucial to perform a dose-response analysis in your specific experimental setup to determine the optimal concentration.
Q4: How does this compound's effect on mGluR4 contribute to its activity?
A4: this compound acts as a positive allosteric modulator (PAM) for the human mGluR4 (hmGluR4), enhancing the potency and efficacy of the endogenous agonist.[3][4] Since activation of Group II and III mGluRs is generally considered neuroprotective, this action could contribute to its observed effects, further complicating the interpretation of results focused solely on mGluR5.[3]
Q5: Are there alternative strategies to achieve neuroprotection via mGluR5 modulation?
A5: Yes, recent research has focused on mGluR5 positive allosteric modulators (PAMs) as a potential neuroprotective strategy.[5][9][10] Some mGluR5 PAMs have been shown to activate neuroprotective signaling pathways, such as the Akt pathway, without inducing significant intracellular calcium release, which can be excitotoxic.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies to aid in experimental design and comparison.
Table 1: In Vitro Efficacy of this compound
| Parameter | Receptor/Assay | Value | Species | Reference |
| IC50 | hmGluR5 (Glutamate-induced Ca2+ mobilization) | 0.29 µM | Human | [7] |
| IC50 | hmGluR1 (Glutamate-induced Ca2+ mobilization) | >100 µM | Human | [7] |
| Neuroprotection | NMDA/Glutamate-induced toxicity | Significant at 20 & 200 µM | Rat | [1][2] |
Table 2: Off-Target Activity of this compound
| Activity | Receptor | Effect | Reference |
| Antagonism | NMDA Receptor | Non-competitive antagonist | [1][2] |
| Positive Allosteric Modulation | hmGluR4 | Enhances agonist potency and efficacy | [3][4] |
Experimental Protocols
In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This protocol provides a general framework for assessing the neuroprotective effects of this compound in primary cortical neurons.
1. Cell Culture:
-
Plate primary cortical neurons (e.g., from E18 rat embryos) on poly-D-lysine coated 96-well plates.[1]
-
Culture neurons in a suitable medium (e.g., Neurobasal medium with B27 supplement) for 7-10 days in vitro (DIV).[1]
2. Compound Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute this compound to the desired final concentrations in the culture medium.
-
Pre-treat the neuronal cultures with this compound or vehicle control for 30 minutes.[1]
3. Induction of Excitotoxicity:
-
Prepare a solution of L-glutamate in culture medium.
-
Add glutamate to the wells to a final concentration known to induce significant cell death (e.g., 150 µM, but this should be optimized for your specific culture system).[1]
-
Include a set of untreated control wells that do not receive glutamate.
4. Incubation:
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.[1]
5. Assessment of Cell Viability:
-
Measure cell viability using a standard assay, such as the lactate dehydrogenase (LDH) release assay, which quantifies cell death.[1]
-
Alternatively, use cell viability assays like MTT or MTS.
Phosphoinositide (PI) Hydrolysis Assay
This protocol can be used to confirm the mGluR5 antagonist activity of this compound.
1. Cell Culture:
-
Culture rat cortical neuronal cells to 7 DIV.[1]
2. Treatment:
-
Add varying concentrations of this compound to the cultures 30 minutes prior to stimulation.[1]
-
Stimulate the cells with a specific mGluR5 agonist, such as (RS)-2-chloro-5-hydroxyphenylglycine (CHPG) (e.g., 1 mM), for 30 minutes.[1]
3. Measurement of PI Hydrolysis:
-
Measure the accumulation of inositol phosphates as an indicator of PI hydrolysis.[1]
Visualizing the Complexity of this compound's Actions
The following diagrams illustrate the signaling pathways and experimental workflows discussed.
Caption: Multiple targets of this compound leading to inconsistent effects.
Caption: Workflow for assessing the neuroprotective effects of this compound.
References
- 1. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulation of the human metabotropic glutamate receptor 4 (hmGluR4) by SIB-1893 and MPEP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulation of the human metabotropic glutamate receptor 4 (hmGluR4) by SIB-1893 and MPEP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabotropic glutamate receptor 5 positive allosteric modulators are neuroprotective in a mouse model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SIB-1757 and SIB-1893: selective, noncompetitive antagonists of metabotropic glutamate receptor type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Novel mGluR5 Positive Allosteric Modulator Improves Functional Recovery, Attenuates Neurodegeneration, and Alters Microglial Polarization after Experimental Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel mGluR5 positive allosteric modulator improves functional recovery, attenuates neurodegeneration, and alters microglial polarization after experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SIB-1893 Delivery for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of SIB-1893, a selective non-competitive antagonist of the metabotropic glutamate subtype 5 receptor (mGluR5).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and administration of SIB-1893 in in vivo studies.
Problem 1: Precipitation of SIB-1893 in Aqueous Solution
Q: I am observing precipitation when I dilute my SIB-1893 stock solution into an aqueous buffer for my in vivo experiment. What is causing this and how can I prevent it?
A: SIB-1893 is a hydrophobic compound with low aqueous solubility. Precipitation upon dilution of a concentrated stock (typically in an organic solvent like DMSO) into an aqueous vehicle is a common issue. Here are the likely causes and solutions:
-
Cause: The abrupt change in solvent polarity when adding the DMSO stock to the aqueous vehicle reduces the solubility of SIB-1893 below its effective concentration, causing it to "crash out" of solution.
-
Solution 1: Optimize Vehicle Composition. A multi-component vehicle is often necessary to maintain the solubility of hydrophobic compounds in an aqueous-based formulation suitable for in vivo administration. A commonly used and generally well-tolerated vehicle for poorly soluble compounds consists of a mixture of DMSO, a solubilizing agent like Polyethylene Glycol (PEG), a surfactant like Tween 80, and saline. A recommended starting formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline . This combination helps to create a stable microemulsion or co-solvent system that can keep the compound in solution.
-
Solution 2: Step-wise Dilution. Instead of adding the SIB-1893/DMSO stock directly to the final volume of saline, prepare the vehicle by sequentially adding and mixing the components. A detailed protocol is provided in the "Experimental Protocols" section.
-
Solution 3: Sonication. Gentle sonication of the final formulation can help to redissolve small precipitates and ensure a homogenous solution.
Problem 2: Animal Distress or Adverse Reactions Post-Injection
Q: My animals are showing signs of distress (e.g., lethargy, ruffled fur, abdominal writhing) after intraperitoneal injection of my SIB-1893 formulation. What could be the cause and how can I mitigate it?
A: Post-injection adverse reactions can be caused by the compound itself or the vehicle.
-
Cause 1: Vehicle Toxicity. High concentrations of certain organic solvents can cause irritation and toxicity. While the recommended vehicle is generally well-tolerated, individual animal sensitivity can vary.
-
Mitigation:
-
Ensure the final concentration of DMSO in your formulation does not exceed 10%.
-
Always include a vehicle-only control group in your study to differentiate between vehicle effects and compound-specific effects.
-
-
-
Cause 2: Compound-Specific Effects. SIB-1893, as a modulator of glutamate signaling, can have central nervous system effects. One study in rats showed that SIB-1893 can cause a dose-dependent decrease in body temperature (hypothermia) at a dose of 30 mg/kg administered intraperitoneally.[1]
-
Mitigation:
-
Start with a lower dose of SIB-1893 and perform a dose-response study to identify a therapeutically relevant and well-tolerated dose.
-
Monitor animals closely for changes in behavior and physiological parameters (e.g., body temperature) after administration.
-
-
-
Cause 3: Improper Injection Technique. Incorrect intraperitoneal injection technique can cause pain, injury to internal organs, or injection into the gastrointestinal tract or bladder, leading to distress.
-
Mitigation:
-
Ensure proper training in intraperitoneal injection techniques for the species you are using.
-
Use the correct needle size and injection volume for the animal's size. Detailed guidelines are provided in the "Experimental Protocols" section.
-
-
Frequently Asked Questions (FAQs)
Formulation and Stability
Q: What is a reliable starting formulation for dissolving SIB-1893 for in vivo studies?
A: A widely used and generally well-tolerated formulation for poorly soluble compounds administered in vivo is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline .[2][3] This vehicle has been reported to be tolerable in both rats and mice.[2]
Q: How should I prepare the 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline formulation with SIB-1893?
A: A detailed, step-by-step protocol is provided in the "Experimental Protocols" section. The key is to dissolve the SIB-1893 in DMSO first before sequentially adding the other vehicle components.
Q: For how long is the SIB-1893 formulation stable?
A: It is highly recommended to prepare the formulation fresh on the day of use. The stability of SIB-1893 in this specific vehicle over extended periods has not been widely reported. Storing the solution may lead to precipitation or degradation of the compound.
Dosing and Administration
Q: What is a typical dose range for SIB-1893 in in vivo studies?
A: In a study with Wistar rats, SIB-1893 was administered intraperitoneally at doses of 10, 20, and 30 mg/kg.[1] The selection of the optimal dose will depend on the specific research question and animal model. A dose-response study is recommended.
Q: What is the recommended route of administration for SIB-1893?
A: Intraperitoneal (IP) injection has been successfully used in published studies.[1] The choice of administration route will depend on the desired pharmacokinetic profile and experimental goals.
Pharmacokinetics
Q: Is there any available pharmacokinetic data for SIB-1893?
Mechanism of Action and Off-Target Effects
Q: What is the primary mechanism of action of SIB-1893?
A: SIB-1893 is a selective and non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).[4] It does not compete with glutamate for its binding site but rather binds to an allosteric site on the receptor to inhibit its function.
Q: Are there any known off-target effects of SIB-1893?
A: Yes, in addition to its primary activity as an mGluR5 antagonist, SIB-1893 has been reported to have other activities that should be considered when interpreting experimental results:
-
NMDA Receptor Antagonism: SIB-1893 has been shown to act as a non-competitive NMDA receptor antagonist. This could contribute to its neuroprotective effects observed in some studies.[5]
-
Positive Allosteric Modulator of mGluR4: SIB-1893 can act as a positive allosteric modulator of the mGluR4 receptor, enhancing the effect of the natural ligand.[6]
Data Presentation
Table 1: Recommended Vehicle Formulation for In Vivo Delivery of SIB-1893
| Component | Percentage by Volume | Purpose |
| DMSO | 10% | Primary solvent for SIB-1893 |
| PEG300 | 40% | Solubilizing agent |
| Tween-80 | 5% | Surfactant/Emulsifier |
| Saline (0.9% NaCl) | 45% | Diluent to achieve isotonicity |
Table 2: General Guidelines for Intraperitoneal Injection Volumes in Rodents
| Species | Maximum Injection Volume (mL/kg) | Recommended Needle Gauge |
| Mouse | 10 | 25-27 G |
| Rat | 10 | 23-25 G |
Experimental Protocols
Protocol 1: Preparation of SIB-1893 Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
This protocol describes the preparation of a 1 mL working solution. Scale the volumes as needed for your experiment.
Materials:
-
SIB-1893 powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare SIB-1893 Stock in DMSO:
-
Weigh the required amount of SIB-1893 to achieve the desired final concentration in the injection volume.
-
Dissolve the SIB-1893 powder in 100 µL of DMSO. Vortex thoroughly to ensure complete dissolution. Gentle sonication can be used if necessary.
-
-
Add PEG300:
-
To the SIB-1893/DMSO solution, add 400 µL of PEG300.
-
Vortex the mixture thoroughly until it is homogenous.
-
-
Add Tween-80:
-
Add 50 µL of Tween-80 to the mixture.
-
Vortex again to ensure the surfactant is fully incorporated.
-
-
Add Saline:
-
Slowly add 450 µL of sterile 0.9% saline to the mixture while vortexing. This gradual addition is crucial to prevent precipitation.
-
-
Final Mixing and Inspection:
-
Vortex the final solution for at least 30 seconds to ensure it is a clear and homogenous solution.
-
Visually inspect the solution for any signs of precipitation. If the solution is not clear, gentle sonication may help.
-
-
Use Immediately:
-
It is recommended to use the freshly prepared formulation for animal administration.
-
Mandatory Visualizations
Caption: Workflow for preparing SIB-1893 formulation.
Caption: Decision tree for troubleshooting precipitation issues.
Caption: Simplified mGluR5 signaling pathway and the inhibitory action of SIB-1893.
References
- 1. Non-competitive metabotropic glutamate subtype 5 receptor antagonist (SIB-1893) decreases body temperature in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. SIB-1757 and SIB-1893: selective, noncompetitive antagonists of metabotropic glutamate receptor type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positive allosteric modulation of the human metabotropic glutamate receptor 4 (hmGluR4) by SIB-1893 and MPEP - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Sib 1893 and MPEP as mGluR5 Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy and pharmacological profiles of two widely studied metabotropic glutamate receptor 5 (mGluR5) antagonists: Sib 1893 and MPEP. This document synthesizes experimental data to highlight their potencies, off-target effects, and the methodologies used for their evaluation.
Introduction to mGluR5 Antagonists
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system. Its involvement in various neurological and psychiatric disorders has made it a significant target for drug discovery. This compound ((E)-2-methyl-6-(2-phenylethenyl)pyridine) and MPEP (2-methyl-6-(phenylethynyl)pyridine) are two non-competitive mGluR5 antagonists that have been instrumental in elucidating the physiological and pathophysiological functions of this receptor. While both compounds effectively block mGluR5 activity, they exhibit distinct pharmacological profiles, including differences in potency and off-target effects, which are critical considerations for their use in research and therapeutic development.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data for this compound and MPEP, focusing on their potency as mGluR5 antagonists and their notable off-target activities.
Table 1: Potency of this compound and MPEP at mGluR5
| Compound | Assay Type | Species/Cell Line | IC50 |
| This compound | Calcium Mobilization | Human mGluR5 | 0.29 µM[1] |
| MPEP | Phosphoinositide Hydrolysis | Quisqualate-stimulated | 36 nM[2] |
| MPEP | Calcium Mobilization | Human HEK293 cells | 32 nM[2] |
Table 2: Off-Target Effects of this compound and MPEP
| Compound | Off-Target | Effect | Notes |
| This compound | NMDA Receptor | Non-competitive antagonist | Reduces NMDA-evoked currents.[3] |
| mGluR4 | Positive Allosteric Modulator | Potentiates the response to mGluR4 agonists.[3] | |
| MPEP | NMDA Receptor | Non-competitive antagonist | Reduces NMDA-evoked currents and decreases channel open time.[3] |
| mGluR4 | Positive Allosteric Modulator | Potentiates the response to mGluR4 agonists.[4] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the methods used to evaluate these antagonists, the following diagrams illustrate the mGluR5 signaling pathway and the workflows of key experimental assays.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a clear understanding of the data presented.
Radioligand Binding Assay ([3H]MPEP Displacement)
This assay is employed to determine the binding affinity (Ki) of a test compound for the allosteric site on the mGluR5 receptor by measuring its ability to displace a radiolabeled ligand, such as [3H]MPEP.
Materials:
-
HEK293 cells stably expressing human or rat mGluR5
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, pH 7.4)
-
[3H]MPEP
-
Unlabeled MPEP (for determining non-specific binding)
-
Test compound (this compound or MPEP)
-
96-well plates
-
Filtration apparatus with glass fiber filters
Procedure:
-
Membrane Preparation: Culture and harvest HEK293-mGluR5 cells. Homogenize the cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the pellet in a suitable buffer for storage or immediate use.
-
Binding Assay: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [3H]MPEP, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a high concentration of unlabeled MPEP) from the total binding. Determine the IC50 value of the test compound and subsequently calculate the Ki value using the Cheng-Prusoff equation.
Phosphoinositide (PI) Hydrolysis Assay
This functional assay measures the ability of an antagonist to inhibit the agonist-induced production of inositol phosphates, a downstream signaling event of mGluR5 activation.
Materials:
-
Cultured cells expressing mGluR5 (e.g., rat cortical neurons)
-
[3H]myo-inositol
-
Locke's buffer
-
mGluR5 agonist (e.g., CHPG)
-
Lithium chloride (LiCl)
-
Test compound (this compound or MPEP)
-
Ion-exchange columns
Procedure:
-
Cell Labeling: Incubate the cells overnight with [3H]myo-inositol to allow for its incorporation into the cell membranes as phosphoinositides.[4]
-
Pre-incubation: Wash the cells and then pre-incubate them with various concentrations of the test compound (this compound or MPEP) for approximately 20 minutes.[4]
-
Stimulation: Add an mGluR5 agonist (e.g., CHPG) along with LiCl. LiCl is used to inhibit the degradation of inositol monophosphates, allowing them to accumulate.[4]
-
Incubation: Continue the incubation for an additional 40 minutes.[4]
-
Extraction: Stop the reaction and extract the soluble inositol phosphates.
-
Separation: Separate the inositol phosphates from other cellular components using ion-exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.
-
Data Analysis: Determine the concentration-dependent inhibition of agonist-induced IP accumulation by the test compound to calculate its IC50 value.
Calcium Mobilization Assay
This high-throughput functional assay measures the antagonist's ability to block the agonist-induced increase in intracellular calcium concentration, a key signaling event downstream of mGluR5 activation.
Materials:
-
HEK293 cells stably expressing mGluR5
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer
-
mGluR5 agonist (e.g., glutamate)
-
Test compound (this compound or MPEP)
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR)
Procedure:
-
Cell Plating: Seed the HEK293-mGluR5 cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to attach overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for approximately one hour at 37°C.
-
Compound Addition: Place the cell plate into the fluorescence plate reader. Add varying concentrations of the test compound (this compound or MPEP) to the wells.
-
Agonist Addition: After a brief incubation with the test compound, add a submaximal concentration (e.g., EC80) of an mGluR5 agonist to stimulate the receptor.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: Calculate the peak fluorescence response or the area under the curve. Determine the concentration-dependent inhibition of the agonist-induced calcium response by the test compound to calculate its IC50 value.
Conclusion
Both this compound and MPEP are valuable tools for studying mGluR5. MPEP demonstrates higher potency as an mGluR5 antagonist compared to this compound. However, a critical consideration for researchers is the significant off-target activity of both compounds. Their non-competitive antagonism at NMDA receptors and positive allosteric modulation of mGluR4 receptors can confound the interpretation of experimental results.[3][5] Therefore, when using this compound or MPEP, it is crucial to design experiments with appropriate controls to account for these off-target effects and to consider the use of more selective mGluR5 antagonists when available. The choice between this compound and MPEP will ultimately depend on the specific experimental context, the required potency, and the tolerance for off-target interactions.
References
- 1. SIB-1757 and SIB-1893: selective, noncompetitive antagonists of metabotropic glutamate receptor type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MPEP Hydrochloride | mGlu5 Receptor Antagonist | Tocris Bioscience [tocris.com]
- 5. benchchem.com [benchchem.com]
MTEP Demonstrates Superior Selectivity for mGluR5 Over Sib 1893
For researchers in neuroscience and drug development, the selection of a highly selective pharmacological tool is paramount for a well-designed experiment and the generation of reproducible data. This guide provides a comparative analysis of two widely used negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5): Sib 1893 and MTEP. Based on available experimental data, MTEP emerges as the more selective compound, exhibiting higher potency at the target receptor and a cleaner off-target profile.
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in synaptic plasticity and is implicated in various neurological and psychiatric disorders. Negative allosteric modulators that inhibit mGluR5 function are invaluable tools for dissecting its physiological roles and represent a promising therapeutic avenue. While both this compound and MTEP are effective mGluR5 NAMs, their selectivity profiles differ significantly, which can have profound implications for the interpretation of experimental results.
Quantitative Comparison of Potency and Selectivity
| Parameter | This compound | MTEP | Reference |
| mGluR5 IC50 | 0.29 µM (hmGluR5) | 5 nM (hmGluR5) | [1][2] |
| mGluR1 IC50 | > 100 µM (hmGluR1) | Highly selective over mGluR1 | [1][3] |
| Other mGluR Subtypes | Reported agonist activity at mGluR4 | No reported effect on other mGluR subtypes | [3][4][5] |
| NMDA Receptor Activity | Noncompetitive antagonist at concentrations ≥ 20 µM | No significant effect at concentrations that inhibit mGluR5 | [3][5][6] |
IC50 values represent the concentration of the compound required to inhibit 50% of the receptor's response. A lower IC50 value indicates higher potency.
The data clearly indicates that MTEP is significantly more potent at mGluR5 than this compound, with an IC50 value in the low nanomolar range compared to the sub-micromolar potency of this compound. Furthermore, while both compounds show good selectivity against the closely related mGluR1 subtype, this compound has been reported to exhibit off-target effects as a positive allosteric modulator of mGluR4 and as an antagonist of the NMDA receptor at higher concentrations.[4][5] In contrast, MTEP is described as having fewer off-target effects and being more selective for mGluR5.[3]
Signaling Pathways and Experimental Workflow
To understand how the selectivity of these compounds is determined, it is essential to be familiar with the underlying signaling pathway and the experimental workflows used for their characterization.
Caption: mGluR5 signaling and NAM mechanism of action.
The diagram above illustrates the canonical signaling pathway of mGluR5. Upon binding of the endogenous agonist glutamate, mGluR5 activates the Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger intracellular calcium release and activate protein kinase C (PKC), respectively, leading to various cellular responses. Negative allosteric modulators like this compound and MTEP bind to a site on the receptor distinct from the glutamate binding site and reduce the receptor's response to glutamate.
The selectivity of these compounds is typically assessed using a combination of in vitro assays, as depicted in the following workflow.
Caption: Workflow for assessing compound selectivity.
Experimental Protocols
The determination of a compound's potency and selectivity relies on robust and well-defined experimental protocols. The most common assays used for mGluR5 NAMs are radioligand binding assays and functional assays such as calcium mobilization assays.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the receptor of interest.
-
Objective: To determine the binding affinity (Ki) of this compound and MTEP for mGluR5.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., hmGluR5) are prepared from cultured cells (e.g., HEK293 cells).
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled mGluR5 NAM (e.g., [3H]MPEP) and varying concentrations of the unlabeled test compound (this compound or MTEP).
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium that occurs upon activation of Gq-coupled receptors like mGluR5.
-
Objective: To determine the functional potency (IC50) of this compound and MTEP in inhibiting mGluR5-mediated signaling.
-
Methodology:
-
Cell Culture: Cells stably expressing the target receptor (e.g., HEK293-hmGluR5) are seeded in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The cells are pre-incubated with varying concentrations of the test compound (this compound or MTEP).
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of an mGluR5 agonist (e.g., glutamate or CHPG) that elicits a submaximal response (EC80).
-
Fluorescence Measurement: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the agonist-induced calcium response (IC50) is determined.
-
Conclusion
Based on the currently available data, MTEP is the more selective and potent mGluR5 negative allosteric modulator when compared to this compound . Its higher potency at mGluR5 and its cleaner off-target profile, particularly its lack of significant activity at NMDA receptors at effective concentrations, make it a more reliable tool for studying the specific functions of mGluR5. Researchers using this compound should be aware of its potential off-target effects, especially at higher concentrations, and should include appropriate control experiments to account for these possibilities. For studies requiring a high degree of selectivity for mGluR5, MTEP is the recommended choice.
References
- 1. SIB-1757 and SIB-1893: selective, noncompetitive antagonists of metabotropic glutamate receptor type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Metabotropic glutamate receptor subtype 5 antagonists MPEP and MTEP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sib 1893 Cross-reactivity with Metabotropic Glutamate Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological activity of Sib 1893 across various metabotropic glutamate receptor (mGluR) subtypes. The data presented herein is compiled from published experimental findings to assist researchers in evaluating the selectivity and potential off-target effects of this compound.
This compound, chemically identified as (E)-2-methyl-6-(2-phenylethenyl)pyridine, is primarily recognized as a selective, non-competitive antagonist of the metabotropic glutamate receptor type 5 (mGluR5).[1] However, subsequent studies have revealed a more complex pharmacological profile, including interactions with other mGluR subtypes and ionotropic glutamate receptors. This guide will delve into these interactions, presenting quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways.
Comparative Selectivity Profile of this compound
The primary pharmacological activity of this compound is as a negative allosteric modulator (NAM) of mGluR5. It exhibits high potency and selectivity for this receptor over other Group I mGluRs, such as mGluR1.[1] However, it has also been identified as a positive allosteric modulator (PAM) of mGluR4, a Group III receptor.[2][3][4] Furthermore, at higher concentrations, this compound has been shown to interact with NMDA receptors, acting as a non-competitive antagonist.[5][6]
Quantitative Analysis of this compound Activity
The following tables summarize the quantitative data on the potency and efficacy of this compound at different glutamate receptors.
| Receptor Subtype | Assay Type | Measured Parameter | Value (µM) | Compound Activity | Reference |
| hmGluR5a | Intracellular Ca²⁺ response | IC₅₀ | 0.29 | Antagonist | [1] |
| hmGluR1b | Intracellular Ca²⁺ response | IC₅₀ | >100 | No significant activity | [1] |
| hmGluR4 | [³⁵S]GTPγS binding (in presence of L-AP4) | - | 50-100 | Positive Allosteric Modulator | [2] |
| hmGluR4 | [³H]L-AP4 binding | Kᴅ decrease | Two-fold at 100 µM | Positive Allosteric Modulator | [2][4] |
| mGluR2 | cAMP assay | - | - | No significant activity | [2][4] |
| NMDA Receptor | Whole-cell voltage clamp | - | 20-200 | Non-competitive antagonist | [5][6] |
Signaling Pathways
The differential effects of this compound on mGluR5 and mGluR4 are rooted in the distinct signaling cascades these receptors initiate. The following diagrams illustrate these pathways.
Caption: mGluR5 Signaling Pathway Inhibition by this compound.
Caption: Positive Allosteric Modulation of mGluR4 Signaling by this compound.
Experimental Methodologies
The characterization of this compound's activity at various receptors involved a range of in vitro assays. Below are detailed protocols for the key experiments cited in this guide.
Intracellular Calcium Mobilization Assay (for mGluR1 and mGluR5)
This assay is used to determine the antagonist activity of this compound at Gq-coupled mGluRs.
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing recombinant human mGluR1b or mGluR5a are cultured in appropriate media.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.
-
Compound Application: A baseline fluorescence is established before the addition of varying concentrations of this compound.
-
Agonist Stimulation: After incubation with this compound, a fixed concentration of glutamate is added to stimulate the receptors.
-
Fluorescence Detection: Changes in intracellular calcium concentration are measured by detecting the fluorescence intensity using a fluorometric imaging plate reader (FLIPR).
-
Data Analysis: The IC₅₀ value is calculated by determining the concentration of this compound that causes a 50% inhibition of the glutamate-induced calcium response.
[³⁵S]GTPγS Binding Assay (for mGluR4)
This functional assay measures the activation of G proteins coupled to mGluR4 and is used to assess the positive allosteric modulatory effects of this compound.
-
Membrane Preparation: Membranes are prepared from cells expressing hmGluR4.
-
Assay Buffer: The assay is conducted in a buffer containing GDP, MgCl₂, and NaCl.
-
Reaction Mixture: The reaction includes the cell membranes, [³⁵S]GTPγS, a submaximal concentration of the mGluR4 agonist L-AP4, and varying concentrations of this compound.
-
Incubation: The mixture is incubated at 30°C to allow for G protein activation and [³⁵S]GTPγS binding.
-
Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters, which are then washed to remove unbound [³⁵S]GTPγS.
-
Scintillation Counting: The amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the extent to which this compound potentiates the L-AP4-stimulated [³⁵S]GTPγS binding.
Experimental Workflow Diagram
References
- 1. SIB-1757 and SIB-1893: selective, noncompetitive antagonists of metabotropic glutamate receptor type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulation of the human metabotropic glutamate receptor 4 (hmGluR4) by SIB-1893 and MPEP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulation of the human metabotropic glutamate receptor 4 (hmGluR4) by SIB-1893 and MPEP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the On-Target Effects of Sib 1893: A Comparative Guide Using mGluR5 Knockout Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Sib 1893's performance against other alternatives, supported by experimental data from studies utilizing metabotropic glutamate receptor 5 (mGluR5) knockout models. This approach is crucial for validating the on-target effects of pharmacological agents and understanding their mechanisms of action.
This compound is a selective, noncompetitive negative allosteric modulator (NAM) of the mGluR5.[1][2] Like other NAMs such as MPEP (2-methyl-6-(phenylethynyl)pyridine) and MTEP (3-((2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine), this compound has been instrumental in elucidating the physiological and pathological roles of mGluR5. However, a critical aspect of pharmacological research is to distinguish between on-target and potential off-target effects. The use of knockout animal models, in which the target protein is absent, provides a powerful tool for this validation.
This guide will delve into the experimental data that validates the on-target effects of this compound and its analogs by comparing their activity in wild-type animals with that in mGluR5 knockout models.
Comparison of In Vitro Potency
The initial characterization of this compound and its analogs involves determining their potency at the target receptor. This is typically done using in vitro assays measuring the inhibition of mGluR5-mediated signaling pathways, such as phosphoinositide (PI) hydrolysis or intracellular calcium mobilization.
| Compound | Assay | IC50 (µM) | Reference |
| This compound | Inhibition of glutamate-induced Ca2+ mobilization in hmGluR5a-expressing cells | 0.29 | [1] |
| MPEP | Inhibition of CHPG-induced PI hydrolysis in rat cortical neurons | ~0.2 | [3] |
| MTEP | Inhibition of CHPG-mediated PI hydrolysis | 0.02 | [3] |
IC50: Half maximal inhibitory concentration. A lower IC50 value indicates higher potency. hmGluR5a: human metabotropic glutamate receptor 5a. CHPG: (RS)-2-chloro-5-hydroxyphenylglycine, a specific mGluR5 agonist.
On-Target Validation Using mGluR5 Knockout Models: Neuroprotection
A key application for mGluR5 antagonists has been in the investigation of neuroprotective strategies. However, studies using mGluR5 knockout mice have revealed that the neuroprotective effects of some of these compounds at high concentrations may be independent of their action on mGluR5, highlighting potential off-target effects.
One study demonstrated that while MPEP and MTEP are neuroprotective against NMDA-induced cell death in cortical neurons from both wild-type and mGluR5 knockout mice, the effect persists in the knockout animals, suggesting an mGluR5-independent mechanism at higher concentrations.[3] This is a critical consideration when interpreting in vivo data.
| Compound | Concentration | Genotype | Neuroprotection against NMDA-induced toxicity | Reference |
| MPEP | 20-200 µM | Wild-type | Yes | [3] |
| 20-200 µM | mGluR5 knockout | Yes | [3] | |
| MTEP | 100-200 µM | Wild-type | Yes | [3] |
| 100-200 µM | mGluR5 knockout | Yes | [3] |
Off-Target Effects on NMDA Receptors
Further investigation into the off-target effects of this compound and MPEP has revealed that they can act as noncompetitive NMDA receptor antagonists at concentrations used to observe neuroprotection.[2] This off-target activity complicates the interpretation of their effects in vivo.
| Compound | Concentration | Effect on NMDA-evoked currents | Reference |
| This compound | 20 µM | Reduced peak NMDA current to 55.9% of control | [2] |
| 200 µM | Reduced peak NMDA current to 36.6% of control | [2] | |
| MPEP | High concentrations | Reduces single-channel NMDA receptor open time | [3] |
On-Target Validation of Behavioral Effects: Locomotor Activity
In contrast to the in vitro neuroprotection studies, behavioral studies in mGluR5 knockout mice have provided strong evidence for the on-target effects of mGluR5 NAMs on locomotor activity. A study using MTEP, a close analog of this compound, found that the compound increased locomotor activity in wild-type mice, but this effect was absent in mGluR5 knockout mice.[4] This strongly suggests that the stimulant effect of MTEP is mediated through its interaction with the mGluR5 receptor. Interestingly, the genetic deletion of mGluR5 itself was found to increase locomotor activity.[4]
| Treatment | Genotype | Effect on Locomotor Activity | Reference |
| MTEP | Wild-type | Increased | [4] |
| mGluR5 knockout | No effect | [4] | |
| Vehicle | Wild-type | Baseline | [4] |
| mGluR5 knockout | Increased compared to wild-type | [4] |
Experimental Protocols
Measurement of Phosphoinositide Hydrolysis
This assay is used to determine the functional antagonism of mGluR5.
-
Cell Culture and Labeling: Primary cortical neurons or cell lines expressing mGluR5 are cultured. The cells are then labeled overnight with [³H]myo-inositol to allow for its incorporation into membrane phosphoinositides.
-
Drug Treatment: Cells are pre-incubated with the test compound (e.g., this compound) for a defined period.
-
Stimulation: The mGluR5 agonist, such as CHPG, is added to stimulate the receptor and induce the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Extraction and Quantification: The reaction is stopped, and the accumulated inositol phosphates (IPs) are extracted. The amount of radiolabeled IPs is then quantified using scintillation counting. The inhibitory effect of the antagonist is determined by the reduction in agonist-stimulated IP accumulation.
Whole-Cell Voltage-Clamp Recording
This electrophysiological technique is used to measure ion channel activity, such as NMDA receptor currents.
-
Cell Preparation: Neurons are prepared in a recording chamber on a microscope stage.
-
Patch Pipette: A glass micropipette with a very fine tip is filled with an internal solution and brought into contact with the cell membrane.
-
Giga-seal Formation: A high-resistance seal (a "giga-seal") is formed between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: The membrane patch under the pipette is ruptured by applying gentle suction, allowing for electrical access to the entire cell.
-
Voltage Clamp: The membrane potential of the cell is held at a constant value (e.g., -60 mV).
-
Drug Application: NMDA is applied to the cell to evoke an inward current through NMDA receptors. The antagonist (e.g., this compound) is then co-applied with NMDA to determine its effect on the NMDA-evoked current.
-
Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine changes in peak and steady-state current amplitudes.
Novel Object Recognition Test
This behavioral test assesses learning and memory in rodents.
-
Habituation: The mouse is placed in an open-field arena and allowed to explore freely for a set period to acclimate to the environment.
-
Training (T1): Two identical objects are placed in the arena, and the mouse is allowed to explore them for a defined time. The time spent exploring each object is recorded.
-
Retention Interval: The mouse is returned to its home cage for a specific period (e.g., 1 hour).
-
Testing (T2): One of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the familiar and novel objects is recorded.
-
Data Analysis: A discrimination index is calculated based on the relative time spent exploring the novel object compared to the familiar one. A higher discrimination index indicates better memory.
Visualizations
Caption: Simplified mGluR5 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for validating on-target effects using knockout models.
Conclusion
The use of mGluR5 knockout models has been indispensable in validating the on-target effects of this compound and its analogs. While in vitro studies demonstrate high potency at the mGluR5, knockout studies have revealed potential off-target effects, particularly on NMDA receptors, which are crucial to consider when interpreting experimental results. Behavioral studies, however, provide strong evidence for the on-target effects of these compounds on specific behaviors like locomotor activity. This comparative approach, integrating in vitro pharmacology with in vivo knockout models, is essential for the rigorous validation of novel therapeutic agents and for advancing our understanding of their mechanisms of action in the central nervous system.
References
- 1. SIB-1757 and SIB-1893: selective, noncompetitive antagonists of metabotropic glutamate receptor type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic glutamate receptor 5 knockout promotes motor and biochemical alterations in a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Biochemical Assays for Confirming Sib 1893's Negative Allosteric Modulation of mGluR5
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sib 1893's performance as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5) against other well-characterized NAMs. We present supporting experimental data from key biochemical assays, detailed methodologies for these experiments, and visual representations of signaling pathways and experimental workflows to aid in the comprehensive evaluation of this compound.
Introduction to this compound and mGluR5 Negative Allosteric Modulation
This compound, also known as (E)-2-methyl-6-(2-phenylethenyl)pyridine, is a selective, non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).[1] This mode of action classifies it as a negative allosteric modulator. NAMs bind to a site on the receptor distinct from the orthosteric site where the endogenous ligand, glutamate, binds. By doing so, they reduce the receptor's response to glutamate, offering a nuanced approach to modulating receptor activity. The mGluR5 receptor, a G-protein coupled receptor (GPCR), is a key player in excitatory neurotransmission and has been implicated in a variety of neurological and psychiatric disorders. Consequently, its allosteric modulation is an area of intense research for therapeutic development.
This guide will focus on the essential biochemical assays used to characterize and confirm the negative allosteric modulatory activity of this compound, comparing its potency and selectivity with other prominent mGluR5 NAMs such as MPEP, MTEP, and Fenobam.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound in comparison to other standard mGluR5 NAMs across various biochemical assays. The data are presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibitory constant) values, providing a quantitative measure of their efficacy.
| Compound | Intracellular Calcium ([Ca2+]i) Mobilization Assay (IC50) | Inositol Phosphate (IP) Accumulation Assay (IC50) | Radioligand Binding Assay (Ki) |
| This compound | 0.29 µM (hmGluR5)[1] | ~2.3 µM (hmGluR5)[2] | Not widely reported |
| MPEP | 36 nM (hmGluR5)[3][4][5] | 36 nM (quisqualate-stimulated)[6] | 6.7 nM (vs. [3H]fenobam)[7] |
| MTEP | 5 nM[8][9] | 0.02 µM (CHPG-induced)[10] | 16 nM[8][9] |
| Fenobam | 58 nM (quisqualate-evoked)[7] | 87 nM (constitutive activity)[11] | 31 nM (hmGluR5)[7] |
Selectivity Profile
An essential aspect of a NAM's utility is its selectivity for the target receptor over other related receptors. This table provides a summary of the selectivity profile of this compound and its comparators.
| Compound | mGluR1 Activity | mGluR4 Activity | NMDA Receptor Activity |
| This compound | IC50 > 100 µM[1] | Positive Allosteric Modulator[2] | Non-competitive antagonist[12] |
| MPEP | IC50 > 100 µM[13] | Positive Allosteric Modulator[3][4] | Non-competitive antagonist[12] |
| MTEP | Highly selective over mGluR1[8] | No significant effect[9] | Fewer off-target effects than MPEP[8] |
| Fenobam | Selective for mGluR5[7] | Not widely reported | Devoid of GABAergic activity[7] |
Detailed Experimental Protocols
To ensure the reproducibility and accurate interpretation of data, detailed experimental protocols for the key biochemical assays are provided below.
Intracellular Calcium Mobilization Assay
This functional assay measures a compound's ability to inhibit the increase in intracellular calcium concentration following the activation of mGluR5 by an agonist.
Materials:
-
HEK293 cells stably expressing human mGluR5.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
mGluR5 agonist (e.g., glutamate, quisqualate).
-
Test compounds (this compound and comparators).
-
384-well black-walled, clear-bottom microplates.
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument.
Procedure:
-
Cell Plating: Seed the HEK293-mGluR5 cells into the 384-well microplates at an appropriate density and incubate overnight to allow for cell adherence.
-
Dye Loading: Remove the culture medium and add the assay buffer containing the calcium-sensitive dye. Incubate the plate for 45-60 minutes at 37°C in the dark to allow the dye to enter the cells.
-
Compound Addition: Wash the cells with assay buffer to remove excess dye. Add the test compounds at various concentrations to the respective wells and incubate for a predetermined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Place the microplate in the FLIPR instrument. Add an mGluR5 agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells except for the negative control.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well immediately before and after the addition of the agonist. Continue to monitor the fluorescence over a set period to capture the calcium transient.
-
Data Analysis: The inhibitory effect of the test compound is determined by the reduction in the agonist-induced fluorescence signal. Normalize the data to positive (agonist alone) and negative (no agonist) controls and fit to a dose-response curve to calculate the IC50 value.
Inositol Monophosphate (IP1) Accumulation Assay
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite in the Gq signaling cascade activated by mGluR5.
Materials:
-
CHO-K1 or HEK293 cells stably expressing mGluR5.
-
Stimulation buffer containing LiCl (to inhibit IP1 degradation).
-
mGluR5 agonist (e.g., DHPG, quisqualate).
-
Test compounds.
-
HTRF IP-One assay kit (containing IP1-d2 conjugate and Eu-cryptate labeled anti-IP1 antibody).
-
384-well white microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Seed the cells into 384-well plates and incubate overnight.
-
Antagonist Incubation: Remove the culture medium and add the test compounds diluted in stimulation buffer containing LiCl. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the mGluR5 agonist at an EC80 concentration to all wells except the negative control. Incubate for 30-60 minutes at 37°C to allow for IP1 accumulation.
-
Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) to all wells. Incubate at room temperature for 1 hour, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: Calculate the HTRF ratio (acceptor/donor * 10,000). Normalize the data and plot a dose-response curve to determine the IC50 of the NAM.
Radioligand Binding Assay
This assay directly measures the affinity of a test compound for the mGluR5 receptor by competing with a radiolabeled ligand that binds to the same allosteric site.
Materials:
-
Cell membranes prepared from cells or tissues expressing mGluR5 (e.g., rat cortical membranes).
-
Radiolabeled NAM (e.g., [3H]-MPEP or [3H]-fenobam).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Unlabeled test compounds.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate for a sufficient time (e.g., 60-90 minutes) at a controlled temperature (e.g., room temperature or 30°C) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from total binding. Plot the percent specific binding against the concentration of the test compound to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.
Mandatory Visualizations
mGluR5 Signaling Pathway
Caption: The mGluR5 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for NAM Characterization
Caption: Generalized workflow for the biochemical characterization of an mGluR5 NAM.
Conclusion
The biochemical assays outlined in this guide are fundamental for confirming and quantifying the negative allosteric modulatory activity of this compound on the mGluR5 receptor. The presented data indicates that while this compound is a selective mGluR5 NAM, it exhibits lower potency compared to other widely used modulators like MPEP and MTEP.[1][3][4][5][8][9] Furthermore, its activity as a positive allosteric modulator at mGluR4 and as a non-competitive antagonist at NMDA receptors are important considerations for researchers when interpreting experimental results.[2][12] This comparative guide, with its detailed protocols and quantitative data, serves as a valuable resource for scientists in the field of pharmacology and drug development to make informed decisions when selecting and utilizing mGluR5 negative allosteric modulators in their research.
References
- 1. SIB-1757 and SIB-1893: selective, noncompetitive antagonists of metabotropic glutamate receptor type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulation of the human metabotropic glutamate receptor 4 (hmGluR4) by SIB-1893 and MPEP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. MPEP Hydrochloride | mGlu5 Receptor Antagonist | Tocris Bioscience [tocris.com]
- 5. MPEP hydrochloride Supplier | mGluR antagonist | CAS 219911-35-0 | Hello Bio [hellobio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Fenobam: a clinically validated nonbenzodiazepine anxiolytic is a potent, selective, and noncompetitive mGlu5 receptor antagonist with inverse agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. MTEP hydrochloride | mGluR5 modulator | Hello Bio [hellobio.com]
- 10. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medkoo.com [medkoo.com]
- 12. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
A Comparative Analysis of the Neuroprotective Profile of Sib 1893 and Other mGluR5 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of Sib 1893, a selective non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), with other relevant compounds. The information presented herein is supported by experimental data to aid in the evaluation of these compounds for neuroprotective research and development.
Introduction to this compound and its Comparators
This compound ((E)-2-methyl-6-(2-phenylethenyl)pyridine) is a well-characterized mGluR5 antagonist that has been investigated for its potential in treating neurological disorders. Its neuroprotective effects are often compared with other mGluR5 antagonists, most notably MPEP (2-Methyl-6-(phenylethynyl)pyridine) and MTEP (3-((2-Methyl-4-thiazolyl)ethynyl)pyridine). A critical aspect of their neuroprotective profile is the emerging evidence of off-target effects, particularly non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, which may contribute significantly to their neuroprotective actions. This guide will delve into the quantitative data, experimental methodologies, and signaling pathways associated with these compounds.
Quantitative Comparison of Pharmacological Profiles
The following table summarizes the key quantitative data for this compound, MPEP, and MTEP, focusing on their potency at mGluR5 and their neuroprotective effects in models of NMDA-induced excitotoxicity.
| Compound | Target | IC50 (mGluR5) | Neuroprotective Concentration (vs. NMDA toxicity) | Off-Target Effects |
| This compound | mGluR5 Antagonist | 0.29 µM[1] | 20-200 µM[2] | Non-competitive NMDA receptor antagonist[2], Positive allosteric modulator of mGluR4[3] |
| MPEP | mGluR5 Antagonist | 36 nM[3] | 20-200 µM[2] | Non-competitive NMDA receptor antagonist[2], Positive allosteric modulator of mGluR4[3] |
| MTEP | mGluR5 Antagonist | ~20 nM[4] | >100 µM (in mouse neurons), 200 µM (in rat neurons)[4][5] | Considered more selective for mGluR5 with fewer off-target effects compared to MPEP[5] |
Experimental Protocols
Induction of NMDA-Mediated Neurotoxicity in Primary Cortical Neurons
This protocol outlines a general procedure for inducing excitotoxicity in cultured neurons to evaluate the neuroprotective efficacy of compounds like this compound.
Materials:
-
Primary cortical neurons (e.g., from rat embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
N-methyl-D-aspartate (NMDA)
-
Test compounds (this compound, MPEP, MTEP) dissolved in an appropriate vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Primary cortical neurons are seeded on poly-D-lysine coated plates and maintained in Neurobasal medium with supplements for 7-14 days in vitro (DIV) to allow for maturation.
-
Compound Pre-incubation: On the day of the experiment, the culture medium is replaced with fresh medium containing the desired concentration of the test compound (e.g., this compound) or vehicle control. The cells are incubated for a pre-determined period, typically 30-60 minutes.
-
NMDA Exposure: Following pre-incubation, NMDA is added to the culture medium to a final concentration known to induce significant neuronal death (e.g., 50-200 µM). The duration of NMDA exposure can range from 15 minutes to 24 hours, depending on the experimental design.
-
Washout and Recovery: After the NMDA exposure period, the medium containing NMDA and the test compound is removed. The cells are washed gently with PBS and then incubated in fresh, NMDA-free culture medium for a recovery period, typically 24 hours.
-
Assessment of Neurotoxicity: Neuronal cell death is quantified using a suitable assay, such as the LDH assay described below.
Quantification of Neuronal Death using the Lactate Dehydrogenase (LDH) Assay
The LDH assay is a colorimetric method used to measure the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.
Materials:
-
Culture supernatant from the neurotoxicity experiment
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided with the kit or 1% Triton X-100 in PBS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Collection: Carefully collect a sample of the culture supernatant from each well. Avoid disturbing the cell layer.
-
Maximum LDH Release Control: To determine the maximum possible LDH release, add lysis buffer to control wells (untreated cells) and incubate for 15-30 minutes to induce complete cell lysis. Collect the supernatant from these wells.
-
Background Control: Use fresh culture medium as a background control.
-
Assay Reaction: In a new 96-well plate, add the collected supernatants and the controls. Add the LDH assay reaction mixture (substrate, cofactor, and dye) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measurement: Measure the absorbance of the colored product at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
Calculation of Cytotoxicity: The percentage of cytotoxicity is calculated as follows: % Cytotoxicity = [(Sample Absorbance - Background Absorbance) / (Maximum LDH Release Absorbance - Background Absorbance)] * 100
Signaling Pathways and Mechanisms of Action
mGluR5 Signaling Pathway
This compound and its comparators primarily act by antagonizing the mGluR5. Canonically, mGluR5 is a Gq-coupled receptor that, upon activation by glutamate, initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[6]
Caption: Canonical mGluR5 signaling pathway and the inhibitory action of this compound.
NMDA Receptor Signaling and Off-Target Effects
The neuroprotective effects of this compound and MPEP at higher concentrations are suggested to be, at least in part, mediated by their ability to non-competitively antagonize the NMDA receptor.[2] Overactivation of NMDA receptors leads to excessive calcium influx, triggering excitotoxic cell death pathways. By blocking the NMDA receptor, these compounds can mitigate this excitotoxicity.
Caption: NMDA receptor-mediated excitotoxicity and the inhibitory effect of this compound/MPEP.
Experimental Workflow for Neuroprotection Assay
The following diagram illustrates the general workflow for assessing the neuroprotective effects of a test compound against NMDA-induced toxicity.
Caption: General experimental workflow for assessing neuroprotection.
Conclusion
This compound demonstrates a neuroprotective profile that is comparable to other mGluR5 antagonists like MPEP, particularly in models of NMDA-induced excitotoxicity. However, the evidence strongly suggests that the neuroprotective effects of this compound and MPEP at micromolar concentrations are, to a significant extent, attributable to their off-target antagonism of the NMDA receptor. In contrast, MTEP appears to be a more selective mGluR5 antagonist with weaker neuroprotective effects against NMDA toxicity, highlighting the importance of the NMDA receptor blockade in the observed neuroprotection of this compound and MPEP. For researchers investigating the specific role of mGluR5 in neuroprotection, the use of MTEP or genetic knockout models may provide more definitive results. For broader neuroprotective strategies, the dual mGluR5 and NMDA receptor antagonism of compounds like this compound could be of therapeutic interest. This guide provides a foundation for the comparative evaluation of these compounds in future neuroprotective research.
References
- 1. SIB-1757 and SIB-1893: selective, noncompetitive antagonists of metabotropic glutamate receptor type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulation of the human metabotropic glutamate receptor 4 (hmGluR4) by SIB-1893 and MPEP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
Fenobam vs. SIB-1893: A Comparative Guide for mGluR5 Research
For researchers, scientists, and drug development professionals investigating the metabotropic glutamate receptor 5 (mGluR5), the choice of a suitable antagonist is critical. This guide provides a detailed, objective comparison of two non-competitive mGluR5 antagonists, Fenobam and SIB-1893, to aid in the selection of the appropriate tool for your research needs.
This comparison delves into their mechanisms of action, in vitro and in vivo pharmacological properties, and potential off-target effects, supported by experimental data from peer-reviewed studies.
Mechanism of Action
Both Fenobam and SIB-1893 are non-competitive antagonists of the mGluR5, acting at an allosteric binding site distinct from the glutamate binding site.[1][2] Fenobam has also been characterized as an inverse agonist, capable of reducing the basal activity of the mGluR5 receptor.[1] SIB-1893 and its close structural analog, 2-methyl-6-(phenylethynyl)pyridine (MPEP), function as negative allosteric modulators, decreasing the receptor's response to glutamate.[2][3]
In Vitro Pharmacological Profile
The following table summarizes the in vitro potency of Fenobam and SIB-1893 from various studies. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Compound | Assay Type | Species/Cell Line | Potency (IC50) | Reference |
| Fenobam | Quisqualate-evoked intracellular calcium response | Human mGluR5 expressing cells | 58 ± 2 nM | [1] |
| Inhibition of basal mGluR5 activity | Overexpressed cell line | 84 ± 13 nM | [1] | |
| SIB-1893 | Glutamate-induced intracellular Ca2+ increase | Human mGluR5a expressing cells | 0.29 µM | [2] |
Binding Affinity:
| Compound | Radioligand | Receptor Source | Binding Affinity (Kd/Ki) | Reference |
| Fenobam | [3H]Fenobam | Rat recombinant receptors | Kd = 54 ± 6 nM | [1] |
| [3H]Fenobam | Human recombinant receptors | Kd = 31 ± 4 nM | [1] | |
| MPEP (analog of SIB-1893) | [3H]Fenobam | Human mGluR5 receptors | Ki = 6.7 ± 0.7 nM | [1] |
In Vivo Effects and Selectivity
A critical consideration for in vivo research is the selectivity of the antagonist. While both compounds have demonstrated efficacy in various animal models, there is evidence suggesting differences in their off-target effects.
Fenobam:
-
Demonstrates anxiolytic activity in multiple rodent models, including the stress-induced hyperthermia, Vogel conflict, Geller-Seifter conflict, and conditioned emotional response tests, with a minimum effective dose of 10 to 30 mg/kg p.o.[1]
-
Exhibits analgesic properties in mouse models of inflammatory and neuropathic pain.[4][5]
-
Importantly, Fenobam's analgesic effects were absent in mGluR5 knockout mice, indicating a high degree of in vivo selectivity for its target.[4]
-
Does not appear to have GABAergic activity.[1]
SIB-1893 and MPEP:
-
SIB-1893 has been shown to provide neuroprotection in cultured rat cortical cells against NMDA and glutamate-mediated neurodegeneration at concentrations of 20 or 200 μM.[6][7]
-
However, both SIB-1893 and MPEP have been found to act as non-competitive NMDA receptor antagonists.[6][7] This off-target activity suggests that some of their observed in vivo effects may not be solely mediated by mGluR5 antagonism.
-
MPEP, a close analog of SIB-1893, also shows analgesic effects; however, unlike Fenobam, it retained significant analgesic efficacy in mGluR5 knockout mice, further supporting the potential for off-target effects.[4]
Experimental Protocols
Detailed methodologies for key experiments are crucial for replicating and building upon existing research.
Radioligand Binding Assay
This protocol is a general procedure for determining the binding affinity of a compound to the mGluR5 receptor.
Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of a test compound for the mGluR5 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the mGluR5 receptor (e.g., HEK293 or CHO cells).
-
Radioligand, such as [3H]Fenobam or another suitable mGluR5-specific radioligand.
-
Test compound (e.g., Fenobam or SIB-1893).
-
Non-specific binding control (a high concentration of a known mGluR5 antagonist, like MPEP).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
For total binding, incubate membranes with only the radioligand.
-
For non-specific binding, incubate membranes with the radioligand and a high concentration of the non-specific binding control.
-
After incubation (e.g., 60 minutes at room temperature), rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 of the test compound, from which the Ki can be calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to antagonize the mGluR5 receptor's signaling cascade.
Objective: To determine the potency (IC50) of a test compound in inhibiting agonist-induced intracellular calcium mobilization.
Materials:
-
A cell line stably expressing the mGluR5 receptor (e.g., HEK293 or CHO cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
An mGluR5 agonist (e.g., quisqualate or glutamate).
-
Test compound (e.g., Fenobam or SIB-1893).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A fluorescence plate reader capable of kinetic reads.
Procedure:
-
Plate the mGluR5-expressing cells in a multi-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the test compound to the wells and incubate for a specified period.
-
Measure the baseline fluorescence.
-
Add a fixed concentration of the mGluR5 agonist to the wells.
-
Immediately begin measuring the fluorescence intensity over time to capture the calcium transient.
-
Analyze the data by calculating the peak fluorescence response and plotting it against the concentration of the test compound.
-
Use non-linear regression to determine the IC50 value of the antagonist.
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the mGluR5 signaling pathway and a general experimental workflow.
Caption: mGluR5 signaling pathway leading to downstream cellular responses.
Caption: General workflow for evaluating mGluR5 antagonists.
Conclusion
Both Fenobam and SIB-1893 are valuable tools for the study of mGluR5.
-
Fenobam offers the advantage of higher in vivo selectivity for mGluR5, as demonstrated by its lack of analgesic effect in knockout mice.[4] Its history of clinical evaluation for anxiety also provides a foundation of safety data.[1]
-
SIB-1893 is a potent mGluR5 antagonist, but researchers should be aware of its potential off-target effects on NMDA receptors, which may influence the interpretation of in vivo data.[6][7]
The choice between Fenobam and SIB-1893 will ultimately depend on the specific research question. For studies requiring a high degree of certainty that the observed effects are mediated solely through mGluR5, Fenobam may be the more suitable alternative. For broader investigations into the effects of mGluR5 antagonism where potential NMDA receptor interaction can be controlled for or is of secondary concern, SIB-1893 remains a viable option. Careful consideration of the experimental context and appropriate control experiments are paramount for robust and reproducible findings in mGluR5 research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Metabotropic Glutamate Receptor Subtype 5 Antagonist Fenobam Is Analgesic and Has Improved in Vivo Selectivity Compared with the Prototypical Antagonist 2-Methyl-6-(phenylethynyl)-pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
In Vivo Therapeutic Potential of Sib 1893: A Comparative Analysis in Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo therapeutic potential of Sib 1893, a selective non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), with alternative mGluR5 antagonists. The data presented is based on available preclinical studies in various disease models.
Overview of this compound
This compound ((E)-2-methyl-6-styryl-pyridine) is a research compound that has been investigated for its neuroprotective properties. As an mGluR5 negative allosteric modulator, it has been a tool to probe the therapeutic potential of targeting this receptor in neurological and psychiatric disorders. However, emerging evidence suggests that some of its effects may be mediated through off-target mechanisms, particularly antagonism of the N-methyl-D-aspartate (NMDA) receptor. This guide will delve into the available in vivo data for this compound and compare it with other well-characterized mGluR5 antagonists, MPEP and MTEP.
Comparative In Vivo Efficacy
| Compound | Disease Model | Animal Model | Dosing (mg/kg) | Key Findings | Reference |
| This compound | Pentylenetetrazol-induced seizures | Mice | 0.25 - 10 | No influence on convulsions. | [1] |
| Maximal Electroshock (MES) | Mice | 10 and 20 | Did not modulate antiseizure activity of conventional antiepileptics. | [1] | |
| MPEP | Maximal Electroshock (MES) | Mice | 1.25 and 1.5 | Significantly increased the electroconvulsive threshold. | [2] |
| Maximal Electroshock (MES) | Mice | 1.5 and 2 | Significantly elevated the threshold for electroconvulsions. | [3] | |
| MTEP | 6-Hz electroshock seizures | Mice | Not specified | No significant anticonvulsant activity reported in one study. | [4] |
Note: The data for each compound is derived from different studies, and experimental conditions may have varied.
Signaling Pathway and Experimental Workflow
To visualize the mechanisms of action and the experimental procedures discussed, the following diagrams are provided.
References
- 1. Metabotropic glutamate receptor subtype 5 antagonists MPEP and MTEP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of MPEP, a selective mGluR5 antagonist, on the antielectroshock activity of conventional antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of MPEP (a selective mGluR5 antagonist) on the anticonvulsant action of novel antiepileptic drugs against maximal electroshock-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to Second-Generation mGluR5 Negative Allosteric Modulators and Their Superiority to Sib 1893
For Researchers, Scientists, and Drug Development Professionals
The metabotropic glutamate receptor 5 (mGluR5) has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders. Negative allosteric modulators (NAMs) of this receptor have shown considerable potential in preclinical and clinical studies. This guide provides a detailed comparison of the first-generation mGluR5 NAM, Sib 1893, with the more advanced second-generation compounds, highlighting the significant improvements in pharmacological properties and therapeutic potential.
Introduction to mGluR5 and Negative Allosteric Modulation
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission and plasticity in the central nervous system.[1] Unlike competitive antagonists that block the glutamate binding site directly, negative allosteric modulators (NAMs) bind to a distinct site on the receptor, inducing a conformational change that reduces the receptor's response to glutamate.[1] This mechanism offers the potential for greater subtype selectivity and a more nuanced modulation of receptor function.
This compound: A First-Generation mGluR5 NAM and its Limitations
This compound, also known as (E)-2-methyl-6-(2-phenylethenyl)pyridine, was one of the first selective, non-competitive antagonists developed for mGluR5.[2] It served as a valuable tool in early research to probe the function of mGluR5. However, subsequent studies revealed significant limitations that have hindered its clinical development.
The primary drawbacks of this compound and other first-generation NAMs like MPEP include:
-
Off-Target Effects: A major concern with this compound is its lack of absolute selectivity. Studies have shown that at concentrations required for neuroprotection, this compound also acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[3][4] This off-target activity complicates the interpretation of experimental results and can lead to undesirable side effects.
-
Modulation of Other mGluRs: Research has demonstrated that this compound can act as a positive allosteric modulator of mGluR4, further confounding its pharmacological profile.[5]
-
Suboptimal Pharmacokinetics: While showing some in vivo activity, the pharmacokinetic properties of first-generation NAMs are often not ideal for therapeutic use, with issues related to bioavailability and metabolic stability.
The Advent of Second-Generation mGluR5 NAMs: A Leap Forward
To address the shortcomings of early compounds, medicinal chemistry efforts have focused on developing second-generation mGluR5 NAMs with improved pharmacological profiles. These newer agents exhibit significant advantages over this compound, making them more suitable for both research and clinical applications.
Key advantages of second-generation mGluR5 NAMs include:
-
Enhanced Selectivity: A hallmark of second-generation NAMs is their superior selectivity for mGluR5 over other receptors, particularly the NMDA receptor and other mGluR subtypes. This high degree of selectivity minimizes off-target effects and provides a cleaner pharmacological tool for dissecting the specific roles of mGluR5.
-
Improved Potency: Many second-generation compounds demonstrate higher potency, allowing for efficacy at lower concentrations and potentially reducing the risk of dose-dependent side effects.
-
Favorable Pharmacokinetics: Significant efforts have been made to optimize the drug-like properties of these molecules, resulting in better oral bioavailability, brain penetration, and metabolic stability, which are crucial for in vivo studies and clinical development.[6][7]
Quantitative Comparison of mGluR5 NAMs
The following table summarizes the available quantitative data for this compound and a selection of second-generation mGluR5 NAMs. It is important to note that these values are compiled from various studies and experimental conditions may differ. Therefore, direct comparison should be made with caution.
| Compound | Class | IC₅₀ (mGluR5) | Kᵢ (mGluR5) | Off-Target Activity |
| This compound | First-Generation | ~0.29 µM[2] | - | NMDA Receptor Antagonist[3], mGluR4 PAM[5] |
| MTEP | Second-Generation | - | ~42 nM | Reduced NMDA receptor activity compared to MPEP |
| Fenobam | Second-Generation | - | - | Psychostimulant properties reported in some trials[1] |
| Basimglurant (RG7090) | Second-Generation | - | High Potency | Good oral bioavailability and long half-life[6][7] |
| AZD2066 | Second-Generation | - | - | High CNS penetration[8] |
| VU0285683 | Second-generation | - | High Affinity | Anxiolytic-like activity in animal models[9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of mGluR5 NAMs. Below are protocols for two key in vitro assays.
[³H]MPEP Competition Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a test compound to the mGluR5 receptor by measuring its ability to displace a radiolabeled NAM, [³H]MPEP.
Materials:
-
HEK293 cells stably expressing human or rat mGluR5.
-
Cell culture reagents.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, pH 7.4).
-
[³H]MPEP (radioligand).
-
Unlabeled MPEP (for determining non-specific binding).
-
Test compound (e.g., second-generation NAM).
-
96-well plates.
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
-
Filtration apparatus with glass fiber filters.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293-mGluR5 cells.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate and resuspend the pellet (cell membranes) in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and a fixed concentration of [³H]MPEP.
-
For total binding, add only [³H]MPEP and assay buffer.
-
For non-specific binding, add [³H]MPEP and a high concentration of unlabeled MPEP.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate to allow the binding to reach equilibrium.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a NAM to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by an mGluR5 agonist.
Materials:
-
HEK293 cells stably expressing human or rat mGluR5.
-
Cell culture reagents.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-8 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
mGluR5 agonist (e.g., Glutamate, Quisqualate).
-
Test compound (mGluR5 NAM).
-
96-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating:
-
Plate HEK293-mGluR5 cells in 96-well plates and grow to confluency.
-
-
Dye Loading:
-
Remove the cell culture medium and replace it with assay buffer containing the calcium-sensitive dye.
-
Incubate the plate to allow the cells to take up the dye.
-
-
Compound Addition and Fluorescence Measurement:
-
Take a baseline fluorescence reading.
-
Add the test compound (NAM) at various concentrations to the wells and incubate.
-
Add an mGluR5 agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Immediately measure the fluorescence intensity over time. The increase in fluorescence corresponds to the increase in [Ca²⁺]i.[10]
-
-
Data Analysis:
-
Determine the inhibitory effect of the test compound by comparing the agonist-induced calcium response in the presence and absence of the compound.
-
Normalize the data and fit to a dose-response curve to calculate the IC₅₀ value of the NAM.
-
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: mGluR5 signaling pathway and NAM inhibition.
Caption: Experimental workflow for mGluR5 NAM discovery.
Caption: Evolution from first to second-gen mGluR5 NAMs.
Conclusion
The development of second-generation mGluR5 NAMs represents a significant advancement in the field of neuropharmacology. By overcoming the limitations of first-generation compounds like this compound, these newer molecules offer researchers more precise tools to investigate the role of mGluR5 in health and disease. Their enhanced selectivity, potency, and favorable pharmacokinetic profiles also hold greater promise for the development of novel therapeutics for a variety of CNS disorders. The continued exploration of these compounds will undoubtedly deepen our understanding of mGluR5 biology and may ultimately lead to new and effective treatments for patients.
References
- 1. The Metabotropic Glutamate Receptor Subtype 5 Antagonist Fenobam Is Analgesic and Has Improved in Vivo Selectivity Compared with the Prototypical Antagonist 2-Methyl-6-(phenylethynyl)-pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIB-1757 and SIB-1893: selective, noncompetitive antagonists of metabotropic glutamate receptor type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Positive allosteric modulation of the human metabotropic glutamate receptor 4 (hmGluR4) by SIB-1893 and MPEP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of basimglurant (RO4917523, RG7090), a unique metabotropic glutamate receptor 5 negative allosteric modulator in clinical development for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. AZD9272 and AZD2066: selective and highly central nervous system penetrant mGluR5 antagonists characterized by their discriminative effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mobilisation of intracellular Ca2+ by mGluR5 metabotropic glutamate receptor activation in neonatal rat cultured dorsal root ganglia neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Specificity of Sib 1893: A Guide to Control Experiments
For researchers, scientists, and drug development professionals investigating the therapeutic potential of Sib 1893, establishing the specificity of its pharmacological action is paramount. This compound is recognized as a selective, non-competitive antagonist of the metabotropic glutamate receptor type 5 (mGluR5).[1][2] However, comprehensive validation is necessary to distinguish its on-target effects from potential off-target interactions. This guide provides a framework of control experiments designed to rigorously confirm the specificity of this compound's actions, comparing its performance with alternative compounds and presenting supporting experimental data.
Understanding the Known Pharmacological Profile of this compound
This compound functions as a non-competitive antagonist, binding to an allosteric site on the mGluR5 receptor to inhibit its response to glutamate.[2] Its primary mechanism involves the attenuation of the mGluR5-mediated signaling cascade, which includes the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium ([Ca2+]i).[1][2] Notably, studies have also identified off-target activities for this compound, including positive allosteric modulation of mGluR4 and non-competitive antagonism of the NMDA receptor.[3][4] These findings underscore the importance of meticulous control experiments.
Key Control Experiments to Establish Specificity
To validate that the observed effects of this compound are indeed mediated by its interaction with mGluR5, a series of control experiments are essential. These experiments are designed to rule out off-target effects and to compare the pharmacological profile of this compound with other known mGluR5 modulators.
1. Receptor Subtype Specificity Assays
These experiments aim to demonstrate that this compound selectively inhibits mGluR5 over other related receptors.
-
Experimental Protocol:
-
Utilize cell lines individually expressing different metabotropic glutamate receptor subtypes (e.g., hmGluR1b, mGluR2, mGluR4, and hmGluR5a).[2][3]
-
Stimulate the cells with a subtype-specific agonist. For mGluR5 and mGluR1, (S)-3,5-dihydroxyphenylglycine (DHPG) or quisqualate can be used.[2] For mGluR4, L-2-amino-4-phosphonobutyrate (L-AP4) is a suitable agonist.[3][5]
-
Co-administer varying concentrations of this compound.
-
Measure the downstream signaling response appropriate for each receptor subtype. For mGluR1 and mGluR5, this would be changes in intracellular calcium ([Ca2+]i) or inositol phosphate accumulation.[2] For mGluR2 and mGluR4, measuring changes in cAMP levels is appropriate.[3][5]
-
As a comparator, perform the same experiment with other known mGluR5 antagonists, such as 2-Methyl-6-(phenylethynyl)pyridine (MPEP) or 3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine (MTEP).[6][7][8]
-
-
Expected Outcome: this compound should potently inhibit the agonist-induced response in mGluR5-expressing cells with a significantly lower potency or no effect in cells expressing other mGluR subtypes, with the exception of its known modulatory effect on mGluR4.[3]
-
Data Presentation:
| Receptor Subtype | Agonist | This compound IC50 | MPEP IC50 | MTEP IC50 |
| hmGluR5a | Glutamate/DHPG | ~0.29 µM[2] | ~36 nM[8] | ~5 nM[8] |
| hmGluR1b | Glutamate/DHPG | >100 µM[2] | >100 µM | >10 µM |
| mGluR2 | L-Glutamate | No effect[5] | N/A | N/A |
| hmGluR4 | L-AP4 | Positive Allosteric Modulator[3][5] | Positive Allosteric Modulator[3][5] | N/A |
-
Signaling Pathway Diagram:
2. Control for NMDA Receptor Antagonism
Given that this compound has been shown to act as a non-competitive NMDA receptor antagonist, it is crucial to dissect this effect from its mGluR5 activity.[4]
-
Experimental Protocol:
-
Use primary neuronal cultures or brain slices.
-
Measure NMDA-evoked currents using whole-cell patch-clamp electrophysiology.[4]
-
Apply this compound and observe any changes in the NMDA-evoked current.
-
In parallel, assess the effect of this compound on neuronal toxicity induced by NMDA or glutamate.[4]
-
Compare the effective concentrations of this compound for NMDA receptor antagonism with those required for mGluR5 inhibition.
-
-
Expected Outcome: this compound is expected to reduce NMDA-evoked currents and protect against NMDA-mediated neurotoxicity, confirming its off-target effect.[4] This allows researchers to select concentrations of this compound for other experiments that are below the threshold for significant NMDA receptor antagonism.
-
Data Presentation:
| Parameter | Condition | Observation with this compound |
| Electrophysiology | NMDA-evoked current | Significant reduction in current.[4] |
| Neurotoxicity Assay | NMDA or Glutamate-induced cell death | Significant protection at concentrations of 20 or 200 µM.[4] |
3. Rescue Experiments with a Selective mGluR5 Agonist
This experiment aims to demonstrate that the effects of this compound can be overcome by directly activating the mGluR5 receptor.
-
Experimental Protocol:
-
Use a relevant cellular or tissue model (e.g., cultured cortical neurons or hippocampal slices).
-
Induce a physiological response known to be modulated by mGluR5 (e.g., phosphoinositide hydrolysis).
-
Apply this compound to inhibit this response.
-
Attempt to "rescue" the response by co-applying a high concentration of the selective mGluR5 agonist, (RS)-2-chloro-5-hydroxyphenylglycine (CHPG).[4]
-
-
Expected Outcome: As this compound is a non-competitive antagonist, CHPG should not be able to fully rescue the inhibitory effect in a competitive manner. However, observing a partial or complete lack of rescue, depending on the specific downstream measurement, further supports the on-target action of this compound at mGluR5.
-
Experimental Workflow Diagram:
4. In Vivo Target Engagement and Specificity
To confirm that this compound engages mGluR5 in a living organism and that the observed physiological effects are due to this engagement.
-
Experimental Protocol:
-
Administer this compound to an animal model (e.g., rats).
-
At a relevant time point, administer a tracer that binds to mGluR5.
-
Use positron emission tomography (PET) imaging to measure the displacement of the tracer by this compound, demonstrating target engagement in the brain.
-
In a separate cohort, administer this compound and measure a physiological response known to be modulated by mGluR5, such as changes in body temperature.[9]
-
To demonstrate specificity, show that the physiological effect is absent in mGluR5 knockout mice treated with this compound.
-
-
Expected Outcome: this compound should displace the mGluR5-specific PET tracer, confirming target engagement. The physiological effects observed in wild-type animals should be significantly attenuated or absent in mGluR5 knockout animals, providing strong evidence for on-target action.
-
Logical Relationship Diagram:
Conclusion
References
- 1. Noncompetitive metabotropic glutamate5 receptor antagonist (E)-2-methyl-6-styryl-pyridine (SIB1893) depresses glutamate release through inhibition of voltage-dependent Ca2+ entry in rat cerebrocortical nerve terminals (synaptosomes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SIB-1757 and SIB-1893: selective, noncompetitive antagonists of metabotropic glutamate receptor type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulation of the human metabotropic glutamate receptor 4 (hmGluR4) by SIB-1893 and MPEP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Positive allosteric modulation of the human metabotropic glutamate receptor 4 (hmGluR4) by SIB-1893 and MPEP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mGluR5 Negative Modulators for Fragile X: Treatment Resistance and Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabotropic glutamate receptor 5 (mGluR5) antagonists attenuate cocaine priming- and cue-induced reinstatement of cocaine seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Final Frontier: Proper Disposal Procedures for SIB-1893
For researchers and scientists at the forefront of drug development, the lifecycle of a compound extends beyond its synthesis and application to its safe and responsible disposal. SIB-1893, a selective non-competitive antagonist of the metabotropic glutamate receptor type 5 (mGluR5), requires meticulous handling not only in experimental settings but also at the end of its use. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of SIB-1893 waste, thereby fostering a culture of safety and environmental responsibility within the laboratory.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for SIB-1893 and adhere to all institutional and local regulations regarding hazardous waste management.
Personal Protective Equipment (PPE): When handling SIB-1893 in its solid form or in solution, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended to prevent inhalation of dust particles.
Engineering Controls: All handling of SIB-1893 powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Quantitative Data Summary
For quick reference, the key quantitative data for SIB-1893 are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₁₃N |
| Molecular Weight | 195.26 g/mol |
| Appearance | Off-white to light tan powder |
| Solubility | Soluble in DMSO (10 mg/mL), Insoluble in water |
| Storage Temperature | Room temperature |
Step-by-Step Disposal Protocol
The proper disposal of SIB-1893 is a systematic process that prioritizes safety and regulatory compliance. The following protocol outlines the necessary steps for both small and large quantities of SIB-1893 waste.
Waste Identification and Segregation
-
Designate a Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for all SIB-1893 waste. The container must be in good condition and have a secure, leak-proof lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "SIB-1893," and the accumulation start date. Do not use abbreviations.
-
Segregation: Do not mix SIB-1893 waste with other incompatible waste streams. Based on the reactivity of similar pyridine compounds, avoid mixing with strong oxidizing agents, strong acids, and strong bases.
Waste Accumulation and Storage
-
Solid Waste: Collect solid SIB-1893 waste, including contaminated consumables such as gloves, weigh boats, and paper towels, in the designated hazardous waste container. To minimize dust, gently place items into the container.
-
Liquid Waste: For solutions of SIB-1893 (e.g., in DMSO), collect the liquid waste in a separate, compatible, and clearly labeled hazardous waste container.
-
Storage Location: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be under the control of laboratory personnel, away from general traffic, and in a well-ventilated area.
Final Disposal Procedure
Under no circumstances should SIB-1893 be disposed of down the drain or in the regular trash.
-
Contact Environmental Health and Safety (EHS): When the waste container is full or has reached its accumulation time limit (as per institutional and local regulations), contact your institution's EHS office to schedule a pickup.
-
Licensed Disposal Contractor: Your EHS office will arrange for the collection and disposal of the SIB-1893 waste through a licensed hazardous waste disposal contractor. The primary method of disposal for this type of organic compound is typically high-temperature incineration.
Decontamination of Laboratory Equipment
Proper decontamination of laboratory equipment that has come into contact with SIB-1893 is crucial to prevent cross-contamination and ensure safety.
Experimental Protocol for Equipment Decontamination
-
Initial Cleaning:
-
For glassware and other solvent-compatible equipment, rinse three times with a suitable solvent in which SIB-1893 is soluble, such as DMSO.
-
Collect the first rinseate as hazardous waste. Subsequent rinses may be managed as hazardous waste depending on the concentration and local regulations.
-
-
Secondary Cleaning:
-
After the solvent rinse, wash the equipment with a laboratory detergent and water.
-
Rinse thoroughly with deionized water.
-
-
Drying:
-
Allow the equipment to air dry completely or dry in an oven as appropriate.
-
-
Verification:
-
For critical applications, a validated analytical method (e.g., HPLC) may be used to confirm the absence of residual SIB-1893.
-
Logical Workflow for SIB-1893 Disposal
The following diagram illustrates the decision-making process for the proper disposal of SIB-1893.
Caption: Decision-making workflow for the safe disposal of SIB-1893 waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of SIB-1893, contributing to a secure and sustainable laboratory environment.
Essential Safety and Handling Protocols for Sib 1893
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of Sib 1893 (CAS RN: 6266-99-5), a selective, non-competitive antagonist of the metabotropic glutamate receptor type 5 (mGluR5). Adherence to these guidelines is essential for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[1] |
| Eye Protection | Safety glasses with side shields or a face shield | Must be used to protect against dust particles and splashes. Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][2] |
| Respiratory Protection | NIOSH-approved respirator | Required when engineering controls are not sufficient to control airborne dust or when aerosols may be generated. The type of respirator will depend on the potential for exposure.[3] |
| Body Protection | Laboratory coat | A clean, buttoned lab coat must be worn to protect skin and clothing from contamination.[1] |
Operational Plan: Handling and Storage
Follow these procedural steps for the safe handling and storage of this compound.
Engineering Controls
-
Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[1][3]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[4]
Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Weighing: If weighing the solid compound, do so in a chemical fume hood or on a balance with a draft shield to contain any dust.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
General Handling: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the handling area.[3] Wash hands thoroughly after handling the compound.[1]
Storage
| Storage Condition | Requirement |
| Container | Keep the container tightly closed.[1] |
| Environment | Store in a dry, cool, and well-ventilated place.[1][4] |
| Temperature | Recommended storage temperature is 2-8°C.[1] |
| Incompatibilities | Keep away from heat, sparks, open flames, and strong oxidizing agents.[3][4] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization
-
Solid Waste: Unused or contaminated this compound solid.
-
Liquid Waste: Solutions containing this compound.
-
Contaminated Materials: Items such as gloves, pipette tips, and weighing paper that have come into contact with the compound.
Disposal Procedure
-
Collection:
-
Labeling: Label all waste containers with "Hazardous Waste," the full chemical name ("(E)-2-Methyl-6-(2-phenylethenyl)pyridine"), and the approximate quantity.
-
Storage of Waste: Store hazardous waste in a designated satellite accumulation area, away from incompatible materials.
-
Final Disposal: Arrange for the disposal of all this compound waste through an approved hazardous waste disposal contractor, in accordance with all local, state, and federal regulations.[4] Do not dispose of this compound down the drain or in the regular trash.[1]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
